Angiostat
Description
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Properties
CAS No. |
121938-23-6 |
|---|---|
Molecular Formula |
C8H13NO |
Synonyms |
Angiostat |
Origin of Product |
United States |
Foundational & Exploratory
Cellular Effects of Angiostatin on Endothelial Cells
An In-Depth Technical Guide on the Core Mechanism of Action of Angiostatin in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. Its anti-angiogenic properties make it a subject of intense research for its therapeutic potential, particularly in cancer treatment where tumor growth is dependent on neovascularization. This technical guide provides a comprehensive overview of the molecular mechanisms through which angiostatin exerts its effects on endothelial cells, the primary cellular targets in angiogenesis. The guide details the key cellular responses, binding partners, signaling pathways, and includes a compilation of quantitative data and experimental protocols to facilitate further research and drug development.
Angiostatin's primary mechanism of action involves the direct inhibition of endothelial cell functions that are critical for angiogenesis. The main effects observed are:
-
Inhibition of Proliferation: Angiostatin has been shown to reduce the number of endothelial cells in proliferation assays.[1][2] This effect is particularly targeted towards actively dividing endothelial cells, a hallmark of the tumor vasculature.[3]
-
Induction of Apoptosis: A key mechanism of angiostatin is the induction of programmed cell death, or apoptosis, in endothelial cells.[1][2][4][5][6] This is in contrast to many other anti-angiogenic agents and contributes to the regression of newly formed vessels.
-
Inhibition of Migration: Endothelial cell migration is a crucial step in the sprouting of new blood vessels. Angiostatin effectively inhibits the migration of endothelial cells towards angiogenic stimuli like VEGF and FGF.[4][6][7]
-
Inhibition of Tube Formation: The final step in the formation of a new capillary is the organization of endothelial cells into tube-like structures. Angiostatin disrupts this process, preventing the formation of a functional vascular network.[4][6][8][9]
Key Molecular Interactions and Binding Partners
The action of angiostatin is initiated by its binding to several cell surface and intracellular proteins on endothelial cells. Notably, angiostatin appears to have distinct binding sites from its precursor, plasminogen.[10][11] The identified binding partners include:
-
ATP Synthase: The α/β-subunits of F1F0 ATP synthase, present on both the endothelial cell surface and in mitochondria, are major binding sites for angiostatin.[9][10][11][12][13][14][15][16] This interaction is thought to inhibit ATP synthesis and disrupt cellular pH homeostasis, ultimately triggering apoptosis.[13][16]
-
Angiomotin: This protein has been identified as a key mediator of angiostatin's inhibitory effects on endothelial cell migration and tube formation.[7][8][9][13][17]
-
Integrin αvβ3: Interaction with this integrin is another proposed mechanism by which angiostatin may inhibit endothelial cell migration.[12][13]
-
Annexin II: This protein has also been identified as a binding partner for angiostatin on the endothelial cell surface.[12][13][15]
-
Other Potential Receptors: Other proteins such as c-met and CD26 have also been suggested as potential binding partners, although their roles in mediating the effects of angiostatin are less defined.[12]
Signaling Pathways Activated by Angiostatin
The intracellular signaling pathways triggered by angiostatin are complex and, in some aspects, still under investigation. A key feature is that angiostatin does not appear to directly interfere with the primary signaling cascades of pro-angiogenic growth factors like VEGF and FGF.[7] Instead, it activates distinct pathways leading to the inhibition of angiogenesis.
Apoptosis Induction Pathway
Angiostatin induces apoptosis through a caspase-dependent mechanism. This involves the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[18] The release of cytochrome c from the mitochondria is also a key event in this pathway, indicating the involvement of the intrinsic apoptotic pathway.[18]
Caption: Angiostatin-induced apoptotic signaling cascade.
Inhibition of Cell Migration and Adhesion Pathway
Angiostatin's anti-migratory effects are linked to the subversion of focal adhesion signaling. It induces the activation of Focal Adhesion Kinase (FAK) in an RGD-independent manner.[4][5][6] Additionally, the interaction with angiomotin is crucial for inhibiting cell migration.[8][9] A separate pathway involving the generation of ceramide and the activation of RhoA leads to the reorganization of the actin cytoskeleton, further impeding cell movement.[17]
Caption: Signaling pathways for inhibition of cell migration.
Regulation of Angiogenic Gene Expression
Angiostatin can also modulate the expression of genes involved in angiogenesis. It has been shown to upregulate the expression of the anti-angiogenic protein thrombospondin-1 (TSP-1) while downregulating the expression of the pro-proliferative oncogene c-Myc.[12]
Caption: Regulation of gene expression by angiostatin.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the mechanism of action of angiostatin.
| Parameter | Value | Cell Type | Reference |
| Protein Expression Changes | |||
| TSP-1 Expression | 1.6-fold increase | - | [12] |
| c-Myc Expression | 2.3-fold decrease | - | [12] |
| Inhibition of Proliferation | |||
| Inhibition by anti-ATP synthase antibody | Up to 90% | HUVEC | [11][15] |
| Binding Kinetics | |||
| Plasminogen Kd to HUVEC | 158 nM | HUVEC | [19] |
| Plasminogen binding sites/cell | ~870,000 | HUVEC | [19] |
| Angiostatin Ki (plasminogen activation) | 0.9 µM | - | [20] |
| Angiostatin Kd to t-PA | 6.7 nM | - | [20] |
| Functional Effects | |||
| Reduction in VEGF-induced migration | to 25% of control (at 1 µg/ml) | HUVEC | [6] |
| Increase in Apoptotic Index | Nearly doubled | BCE | [4] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature to study the effects of angiostatin on endothelial cells.
Endothelial Cell Proliferation Assay
-
Objective: To quantify the effect of angiostatin on the proliferation of endothelial cells.
-
Methodology:
-
Endothelial cells (e.g., HUVECs, Bovine Capillary Endothelial cells) are seeded in 96-well plates at a low density.
-
Cells are allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of angiostatin or a vehicle control.
-
Cell proliferation can be assessed using various methods:
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
BrdU Incorporation Assay: During the final hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the medium. The incorporation of BrdU into the DNA of proliferating cells is then detected using an anti-BrdU antibody in an ELISA-based assay.[1][2]
-
MTS/XTT Assay: A tetrazolium salt (MTS or XTT) is added to the wells. Metabolically active cells reduce the salt to a colored formazan (B1609692) product, the absorbance of which is measured spectrophotometrically and is proportional to the number of viable cells.
-
-
Apoptosis Assays
-
Objective: To detect and quantify apoptosis in endothelial cells treated with angiostatin.
-
Methodologies:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining:
-
Endothelial cells are cultured on coverslips and treated with angiostatin.
-
Cells are fixed and permeabilized.
-
The TUNEL reaction mixture, containing TdT and fluorescently labeled dUTPs, is added to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Apoptotic cells are visualized and quantified by fluorescence microscopy.[1][2][4][6]
-
-
Annexin V Staining:
-
Angiostatin-treated and control cells are harvested.
-
Cells are incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium (B1200493) iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
The percentage of apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells is determined by flow cytometry.[1][2]
-
-
Caspase Activity Assay:
-
Cell lysates from angiostatin-treated and control cells are prepared.
-
The lysates are incubated with a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3, -8, or -9).
-
The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which is quantified to determine caspase activity.[18]
-
-
Cell Migration Assay (Boyden Chamber)
-
Objective: To assess the effect of angiostatin on the chemotactic migration of endothelial cells.
-
Methodology:
-
A Boyden chamber or a similar transwell insert with a porous membrane (e.g., 8 µm pores) is used. The underside of the membrane is coated with an extracellular matrix protein like collagen or fibronectin.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF or FGF).
-
Endothelial cells, pre-treated with various concentrations of angiostatin or a control, are seeded into the upper chamber in serum-free medium.
-
The chamber is incubated for several hours to allow cell migration through the pores towards the chemoattractant.
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[6]
-
Caption: Workflow for a Boyden chamber cell migration assay.
Tube Formation Assay
-
Objective: To evaluate the ability of angiostatin to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Methodology:
-
A 96-well or 24-well plate is coated with a layer of basement membrane extract (e.g., Matrigel) and allowed to polymerize at 37°C.[21][22]
-
Endothelial cells are harvested and resuspended in a medium containing the desired concentration of angiostatin or control.
-
The cell suspension is seeded onto the polymerized gel.
-
The plate is incubated for several hours (typically 6-18 hours).
-
The formation of tube-like networks is observed and photographed under a phase-contrast microscope.
-
The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[6][23]
-
The mechanism of action of angiostatin in endothelial cells is multifaceted, involving the inhibition of key cellular processes required for angiogenesis, namely proliferation, migration, and tube formation, and the induction of apoptosis. These effects are mediated through interactions with a variety of cell surface and intracellular proteins, with ATP synthase and angiomotin being prominent players. The downstream signaling involves complex pathways that can lead to apoptosis, disruption of cell adhesion and migration, and altered gene expression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of angiostatin and to design novel anti-angiogenic strategies. Continued research is essential to fully elucidate the intricate molecular network regulated by angiostatin and to translate these findings into effective clinical applications.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Angiostatin induces mitotic cell death of proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiostatin and endostatin inhibit endothelial cell migration in response to FGF and VEGF without interfering with specific intracellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiomotin: an angiostatin binding protein that regulates endothelial cell migration and tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Angiomotin: An Angiostatin Binding Protein That Regulates Endothelial Cell Migration and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Angiostatin binds ATP synthase on the surface of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiostatin - Wikipedia [en.wikipedia.org]
- 14. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Endothelial cell surface F1-FO ATP synthase is active in ATP synthesis and is inhibited by angiostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiostatin effects on endothelial cells mediated by ceramide and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiostatin(4.5)-mediated apoptosis of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Angiostatin binds ATP synthase on the surface of human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.au.dk [pure.au.dk]
- 21. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Angiostatin: A Technical Guide to its Discovery, Synthesis, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiostatin, a proteolytic fragment of plasminogen, stands as a pivotal endogenous inhibitor of angiogenesis. Its discovery in the laboratory of Dr. Judah Folkman revolutionized the understanding of tumor growth and metastasis, introducing the concept of anti-angiogenic therapy. This technical guide provides an in-depth exploration of the seminal discovery of angiostatin, its multifaceted synthesis processes, and the core signaling pathways through which it exerts its anti-angiogenic effects. Detailed experimental protocols for its production, purification, and functional assessment are provided, alongside a quantitative analysis of its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, vascular biology, and drug development.
Discovery of Angiostatin
The discovery of angiostatin emerged from the astute observation that the growth of distant metastases was often suppressed in the presence of a primary tumor, a phenomenon that was reversed upon surgical removal of the primary tumor. This led Dr. Judah Folkman to hypothesize that tumors might produce and secrete circulating inhibitors of angiogenesis that could hold remote metastases in a dormant state.
In 1994, Dr. Michael O'Reilly, working in Dr. Folkman's laboratory, provided the first direct evidence for this hypothesis. By fractionating the serum and urine of mice bearing a primary Lewis lung carcinoma, they isolated a 38 kDa protein fragment that potently inhibited endothelial cell proliferation in vitro and angiogenesis in vivo. This molecule was identified as a fragment of plasminogen, containing its first four kringle domains, and was named "angiostatin".[1] Systemic administration of angiostatin was shown to potently inhibit the growth of primary tumors and metastases in various murine cancer models.[1]
Synthesis of Angiostatin
Angiostatin can be generated through several methods, including endogenous proteolytic cleavage from its precursor, plasminogen, and through recombinant protein expression systems.
Endogenous Generation
The in vivo generation of angiostatin is a multi-step enzymatic process. It begins with the conversion of plasminogen to the serine protease plasmin by plasminogen activators such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). Subsequently, plasmin itself, in the presence of free sulfhydryl donors, can cleave other plasminogen or plasmin molecules to release angiostatin fragments.[2] Various proteases, including matrix metalloproteinases (MMPs) and prostate-specific antigen (PSA), have also been implicated in the generation of angiostatin.[3][4]
Recombinant Production
The challenges associated with isolating sufficient quantities of angiostatin from natural sources led to the development of recombinant production methods. Various expression systems have been utilized, each with its own advantages and limitations.
-
Escherichia coli: Recombinant angiostatin, typically the K1-3 fragment, can be expressed in E. coli. This method allows for high-yield production, though the protein is often produced as inclusion bodies, requiring subsequent refolding steps to obtain a biologically active conformation.
-
Pichia pastoris: The methylotrophic yeast Pichia pastoris is a widely used system for the secreted expression of functional angiostatin. This system can produce properly folded and glycosylated protein, simplifying downstream purification.
-
Baculovirus Expression System: Insect cells infected with recombinant baculovirus have also been used to produce biologically active angiostatin.
Table 1: Quantitative Data on Recombinant Angiostatin Production
| Expression System | Angiostatin Variant | Reported Yield | Reference |
| Pichia pastoris | Human Kringles 1-4 | 200 mg from 11.5 L culture | [5] |
| Pichia pastoris | Human Angiostatin | 108 mg/L | [6] |
| Baculovirus | Murine Angiostatin | 1 mg/L | [7] |
Experimental Protocols
Recombinant Angiostatin Production in E. coli (K1-3 Fragment)
This protocol outlines the general steps for the expression and purification of recombinant human angiostatin (Kringles 1-3) in E. coli.
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the cDNA for human angiostatin K1-3 under the control of an inducible promoter (e.g., T7).
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to culture the cells for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells using sonication or a French press.
-
Inclusion Body Solubilization and Refolding: If the protein is in inclusion bodies, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100). Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride). Refold the protein by rapid or stepwise dialysis against a refolding buffer with a decreasing concentration of the denaturant.
-
Purification: Purify the refolded angiostatin using affinity chromatography (see Protocol 3.2).
Purification of Angiostatin using Lysine-Sepharose Chromatography
This protocol is effective for purifying both naturally derived and recombinant angiostatin, exploiting the lysine-binding sites within the kringle domains.
-
Column Preparation: Pack a chromatography column with Lysine-Sepharose 4B resin and equilibrate it with a binding buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
Sample Loading: Apply the crude or partially purified angiostatin sample to the equilibrated column.
-
Washing: Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound angiostatin using a competitive ligand. A commonly used elution buffer contains the binding buffer supplemented with a lysine (B10760008) analog, such as 0.2 M ε-aminocaproic acid.
-
Dialysis and Concentration: Dialyze the eluted fractions against a suitable buffer (e.g., PBS) to remove the eluting agent and concentrate the purified protein using ultrafiltration.
Endothelial Cell Proliferation Assay
This assay is used to determine the anti-proliferative activity of angiostatin on endothelial cells.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or other endothelial cells into 96-well plates at a density of 2,500-5,000 cells per well in complete growth medium. Allow the cells to attach overnight.
-
Treatment: Replace the medium with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF or bFGF) and varying concentrations of angiostatin. Include a positive control (stimulus only) and a negative control (basal medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Proliferation: Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each angiostatin concentration relative to the positive control.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the effect of angiostatin on neovascularization.
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator. On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 8-10, apply a sterile filter disk or a carrier matrix (e.g., a methylcellulose (B11928114) disc) containing angiostatin directly onto the CAM. A control disc with the vehicle (e.g., PBS) should also be applied to a different area of the CAM or to a separate egg.
-
Incubation: Reseal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
-
Analysis of Angiogenesis: After the incubation period, observe the CAM under a stereomicroscope. The anti-angiogenic effect is determined by the presence of an avascular zone around the angiostatin-containing disc and a reduction in the number and density of blood vessels compared to the control. The results can be quantified by counting the number of vessel branch points within a defined area.
Core Signaling Pathways
Angiostatin exerts its anti-angiogenic effects through interactions with several cell surface receptors on endothelial cells, triggering downstream signaling cascades that lead to inhibition of proliferation, migration, and induction of apoptosis.
Interaction with ATP Synthase
One of the primary cell surface receptors for angiostatin on endothelial cells is the α/β subunit of F1F0 ATP synthase.[8] Binding of angiostatin to this ectopically expressed ATP synthase inhibits its ability to synthesize ATP on the cell surface.[5][9] This disruption of extracellular ATP metabolism is thought to contribute to the anti-proliferative and anti-migratory effects of angiostatin.
References
- 1. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of the F1 subunit of ATP synthase (IF1) modulates the activity of angiostatin on the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Endothelial cell surface F1-FO ATP synthase is active in ATP synthesis and is inhibited by angiostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiostatin binds ATP synthase on the surface of human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Anti-Angiogenic Properties of Angiostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro anti-angiogenic properties of Angiostat, a key endogenous inhibitor of angiogenesis. The document details its mechanisms of action on endothelial cells, presents available quantitative and qualitative data, outlines experimental protocols for assessing its activity, and visualizes the critical signaling pathways involved.
Introduction to this compound and its Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] this compound, a proteolytic fragment of plasminogen, has emerged as a potent endogenous inhibitor of angiogenesis.[2][3] Comprising one or more of the five kringle domains of plasminogen, this compound exerts its anti-angiogenic effects primarily by targeting endothelial cells, the fundamental building blocks of blood vessels.[4] In vitro studies have consistently demonstrated that this compound can inhibit key processes in angiogenesis, including endothelial cell proliferation, migration, and the formation of capillary-like structures (tube formation).[5] This guide focuses on the in vitro evidence of this compound's anti-angiogenic activities, providing researchers with a comprehensive resource for its study and potential therapeutic development.
Core Anti-Angiogenic Mechanisms of this compound in Vitro
This compound's anti-angiogenic activity is multifaceted, primarily targeting endothelial cells to inhibit their proliferation, migration, and differentiation. The following sections detail the key in vitro effects of this compound.
Inhibition of Endothelial Cell Proliferation
This compound has been shown to be a potent inhibitor of endothelial cell proliferation in a dose-dependent manner.[6] This anti-proliferative effect is a cornerstone of its anti-angiogenic activity, as the expansion of endothelial cell populations is a prerequisite for the formation of new blood vessels. The cytotoxic effects of this compound appear to be specifically targeted towards proliferating endothelial cells, inducing mitotic cell death.[7]
Inhibition of Endothelial Cell Migration
The migration of endothelial cells is a critical step in the sprouting of new blood vessels. This compound has been demonstrated to effectively inhibit the migration of endothelial cells, including primary human microvascular endothelial cells, in response to key angiogenic growth factors such as fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF).[8] This inhibitory effect on cell motility contributes significantly to its overall anti-angiogenic properties.
Inhibition of Endothelial Cell Tube Formation
A hallmark of angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tube formation. In vitro assays consistently show that this compound disrupts this process. At concentrations of 0.3 and 3 µg/mL, this compound has been observed to inhibit the formation of capillary tube network structures by human umbilical vein endothelial cells (HUVECs).[9]
Quantitative Data on the In Vitro Anti-Angiogenic Effects of this compound
While the anti-angiogenic effects of this compound are well-documented qualitatively, specific quantitative data such as IC50 values are not consistently reported across the scientific literature. The following tables summarize the available quantitative and qualitative data.
Table 1: Inhibition of Endothelial Cell Proliferation by this compound
| Cell Type | Assay | This compound Variant | Effective/Inhibitory Concentration | Reference |
| Endothelial Cells | Proliferation Assay | Recombinant Human Angiostatin K1-3 | ED50 = 70 nM | [7] |
| Bovine Aortic Endothelial (BAE) Cells | Proliferation Assay | Angiostatin (AS) | Dose-dependent inhibition | [10] |
Table 2: Inhibition of Endothelial Cell Migration by this compound
| Cell Type | Assay | Stimulant | This compound Concentration | Observed Effect | Reference |
| Human Microvascular Endothelial Cells | Chemotaxis Assay | FGF and VEGF | Not specified | Inhibition of migration | [8] |
| Human Microvascular Endothelial Cells (HMVEC-C) | Migration Assay | Platelet Releasates | Not specified | Suppression of migration | [11] |
Table 3: Inhibition of Endothelial Cell Tube Formation by this compound
| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUV-EC-C) | Tube Formation Assay | 0.3 and 3 µg/mL | Inhibition of capillary tube network formation | [9] |
| Angiomotin-expressing Endothelial Cells | Tube Formation Assay | Not specified | Inhibition of tube formation | [5] |
Experimental Protocols for Assessing Anti-Angiogenic Properties
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of endothelial cells.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of EGM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in EGM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone as a negative control and wells with a known inhibitor of proliferation as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the untreated control. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can be determined by plotting the percentage of inhibition against the log of the this compound concentration.
Endothelial Cell Migration Assay (Transwell Assay)
This protocol describes a method to quantify the chemotactic migration of endothelial cells through a porous membrane.
Workflow for Transwell Migration Assay
Caption: Workflow of the Transwell migration assay.
Materials:
-
HUVECs
-
EGM
-
24-well Transwell plates (with 8.0 µm pore size inserts)
-
This compound
-
Chemoattractant (e.g., VEGF or bFGF)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Chamber Preparation: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of EGM containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower chamber of each well.
-
Cell Seeding: Resuspend HUVECs in serum-free medium at a concentration of 1 x 10^5 cells/mL. In the upper chamber of the inserts, add 100 µL of the cell suspension. For the treatment groups, the cell suspension should also contain the desired concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 4 to 24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes. After fixation, stain the cells with a 0.5% Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert using an inverted microscope.
-
Data Analysis: Calculate the percentage of migration inhibition in the this compound-treated groups compared to the control group (chemoattractant alone).
Endothelial Cell Tube Formation Assay
This protocol details the assessment of the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Workflow for Tube Formation Assay
References
- 1. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiostatin gene transfer: Inhibition of tumor growth in vivo by blockage of endothelial cell proliferation associated with a mitosis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial cell surface F1-FO ATP synthase is active in ATP synthesis and is inhibited by angiostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiomotin: an angiostatin binding protein that regulates endothelial cell migration and tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant Human Endostatin Suppressed the Biological Behavior of Human Umbilical Vein Endothelial Cells Under Hypoxic and Hypoxic/Starvation Conditions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiostatin induces mitotic cell death of proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiostatin and endostatin inhibit endothelial cell migration in response to FGF and VEGF without interfering with specific intracellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiostatin-induced inhibition of endothelial cell proliferation/apoptosis is associated with the down-regulation of cell cycle regulatory protein cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Angiostatin's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis. Its discovery has opened new avenues for cancer therapy by targeting the tumor's blood supply, a critical component of the tumor microenvironment (TME). This technical guide provides an in-depth analysis of Angiostatin's multifaceted effects on the TME, focusing on its interactions with endothelial cells, immune cells, and the extracellular matrix. We present quantitative data from key studies, detailed experimental protocols to facilitate reproducibility, and visual representations of the core signaling pathways involved.
Data Presentation: Quantitative Effects of Angiostatin
The following tables summarize the key quantitative effects of Angiostatin on various components of the tumor microenvironment as reported in peer-reviewed literature.
| Parameter | Cell/Tissue Type | Angiostatin Concentration/Dose | Result | Reference |
| Apoptosis | Melanoma Tumor Cells (in vivo) | Not specified | 34.46% ± 4.31% apoptotic cells in Angiostatin-treated tumors vs. 10.16% ± 2.22% in PBS-treated controls. | [1] |
| Protein Expression | Tumor Lysates (in vivo) | Not specified | 1.6-fold increase in Thrombospondin-1 (TSP-1) levels. | [1] |
| Protein Expression | Tumor Lysates (in vivo) | Not specified | 2.3-fold reduction in c-Myc expression. | [1] |
| Enzyme Inhibition | In vitro t-PA-catalyzed plasminogen activation | Ki of 0.9 ± 0.03 µM | Angiostatin acts as a non-competitive inhibitor. | |
| RhoA Activation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | 2.1-fold upregulation of membrane-associated RhoA at 120 minutes. | [2] |
| Parameter | Model | Angiostatin Treatment | Result | Reference |
| Neovessel Formation | Mouse Aortic Ring Assay | Adenoviral vector delivery | 40% reduction in neovessel formation. | |
| Tumor Growth | Murine Mammary Carcinoma (in vivo) | Adenoviral vector delivery | 90% reduction in the development of highly vascularized tumors. | |
| Macrophage Infiltration | Melanoma Tumors (in vivo) | Not specified | Significant reduction in the infiltration of CD11b+, CD45+, and F4/80+ macrophages into the tumor. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data tables, enabling researchers to replicate and build upon these findings.
In Vivo Tumor Model and TUNEL Assay for Apoptosis Quantification
Objective: To assess the pro-apoptotic effect of Angiostatin on tumor cells in a murine melanoma model.
Experimental Protocol:
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Cell Implantation: 2 x 10^6 A2058 human melanoma cells are injected subcutaneously into the flank of each mouse.
-
Treatment Regimen: Once tumors reach a palpable size, mice are treated with either human Fc-tagged Angiostatin (hFcAS) or a phosphate-buffered saline (PBS) control. The exact dosage and administration schedule should be optimized for the specific Angiostatin preparation and tumor model.
-
Tumor Harvesting and Processing: At the end of the treatment period, mice are euthanized, and tumors are excised. A portion of the tumor tissue is fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) for histological analysis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Paraffin-embedded tumor sections (5 µm) are deparaffinized and rehydrated.
-
Sections are treated with Proteinase K (20 µg/mL in 10 mM Tris-HCl, pH 7.4) for 15 minutes at room temperature to retrieve antigenicity.
-
The TUNEL assay is performed using a commercially available kit (e.g., In Situ Cell Death Detection Kit, Roche) according to the manufacturer's instructions. Briefly, sections are incubated with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase and fluorescein-dUTP, in a humidified chamber at 37°C for 60 minutes.
-
For visualization, an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., peroxidase) is applied, followed by a substrate solution (e.g., DAB) to produce a colored precipitate at the site of DNA fragmentation.
-
Sections are counterstained with a nuclear stain (e.g., hematoxylin) to visualize all cell nuclei.
-
-
Quantification: The percentage of apoptotic (TUNEL-positive) cells is determined by counting the number of stained nuclei relative to the total number of nuclei in multiple high-power fields per tumor section. Statistical analysis is performed to compare the treated and control groups.
Mouse Aortic Ring Assay for Neovessel Formation
Objective: To evaluate the anti-angiogenic effect of Angiostatin on ex vivo vessel sprouting.
Experimental Protocol:
-
Aorta Explantation: Thoracic aortas are harvested from euthanized 6- to 8-week-old C57BL/6 mice.
-
Ring Preparation: The aortas are cleaned of periadventitial fat and connective tissue and cut into 1 mm thick rings.
-
Embedding: The aortic rings are placed in a 24-well plate coated with a layer of Matrigel and then covered with an additional layer of Matrigel.
-
Treatment: The rings are cultured in endothelial cell growth medium supplemented with or without an adenoviral vector encoding Angiostatin.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 7-10 days to allow for neovessel sprouting.
-
Quantification: The extent of neovessel formation is quantified by measuring the area of endothelial cell sprouting from the aortic ring using image analysis software. The results are expressed as a percentage of the control.
In Vivo Mammary Tumor Model
Objective: To assess the inhibitory effect of Angiostatin on the growth of mammary tumors in vivo.
Experimental Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 2 x 10^6 MDA-MB-231 human breast cancer cells are injected into the mammary fat pad.
-
Treatment: When tumors become palpable, mice are treated with an adenoviral vector expressing Angiostatin or a control vector, administered via intratumoral injection.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis to assess tumor vascularization (e.g., by CD31 staining).
RhoA Activation Assay
Objective: To determine the effect of Angiostatin on the activation of the small GTPase RhoA in endothelial cells.
Experimental Protocol:
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then treated with Angiostatin for various time points (e.g., 30 seconds, 5 minutes, 120 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Pull-down Assay: A pull-down assay is performed using a commercially available RhoA activation assay kit (e.g., from Cytoskeleton, Inc.). Briefly, cell lysates are incubated with Rhotekin-RBD beads, which specifically bind to the active, GTP-bound form of RhoA.
-
Western Blotting: The beads are washed, and the bound proteins are eluted and resolved by SDS-PAGE. The amount of active RhoA is detected by Western blotting using a RhoA-specific antibody.
-
Quantification: The intensity of the bands corresponding to active RhoA is quantified using densitometry and normalized to the total RhoA in the cell lysates.
Signaling Pathways
Angiostatin exerts its effects on the tumor microenvironment by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Angiostatin-Induced Apoptosis in Endothelial Cells
Angiostatin can induce apoptosis in endothelial cells through both intrinsic and extrinsic pathways. It can bind to cell surface receptors like ATP synthase and integrins, leading to the activation of pro-apoptotic signaling cascades.
Caption: Angiostatin-induced apoptotic signaling in endothelial cells.
Angiostatin's Effect on Mitochondrial Function
Angiostatin can be internalized by endothelial cells and directly interact with mitochondrial proteins, such as ATP synthase and malate (B86768) dehydrogenase, leading to decreased ATP production and the induction of apoptosis.
References
Unraveling the Cellular Gateway for Angiostatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Angiostatin, a potent endogenous inhibitor of angiogenesis, holds significant promise in the development of anti-cancer therapies. Its ability to halt the formation of new blood vessels, a process critical for tumor growth and metastasis, is contingent on its interaction with specific cellular receptors on the surface of endothelial cells. This technical guide provides a comprehensive overview of the key cellular receptors identified for angiostatin, detailing the quantitative binding data, the experimental protocols used for their identification, and the subsequent signaling pathways that mediate angiostatin's anti-angiogenic effects.
Identified Cellular Receptors for Angiostatin
Several cell surface proteins have been identified as receptors or binding partners for angiostatin. The most extensively studied of these include F1F0 ATP synthase , angiomotin , integrin αvβ3 , and CD26 . Each of these receptors presents a unique mechanism through which angiostatin can exert its inhibitory effects on endothelial cell proliferation, migration, and survival.
Quantitative Binding Affinity of Angiostatin to its Receptors
The affinity of angiostatin for its cellular receptors is a critical determinant of its biological activity. The following table summarizes the available quantitative data on the binding of angiostatin to its various receptors and to endothelial cells.
| Ligand | Receptor/Cell Type | Method | Binding Affinity (Kd) | IC50 | Reference |
| Angiostatin | Human Umbilical Vein Endothelial Cells (HUVECs) | Radioligand Binding Assay | 245 nM | - | [1] |
| Angiostatin | Purified Bovine F1 ATP Synthase | ELISA | 14.1 nM (apparent) | - | [2] |
| Angiostatin | Human Umbilical Vein Endothelial (HUVE) Cells | Competitive Binding Assay | - | 3.5 µM | [3] |
| Angiostatin | SNU-C5 Colon Carcinoma Cells | Competitive Binding Assay | - | 0.2 µM | [3] |
Experimental Protocols for Receptor Identification
The identification of angiostatin's cellular receptors has been achieved through a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Affinity Chromatography for F1F0 ATP Synthase Identification
The identification of F1F0 ATP synthase as a primary angiostatin receptor was accomplished using affinity chromatography.[2]
Principle: This technique separates proteins based on a specific and reversible interaction between a protein (the receptor) and a ligand (angiostatin) that is covalently attached to a solid support (chromatography resin).
Detailed Protocol:
-
Preparation of the Affinity Matrix:
-
Purified angiostatin is covalently coupled to a pre-activated chromatography resin (e.g., NHS-activated Sepharose).
-
The remaining active groups on the resin are blocked to prevent non-specific protein binding.
-
-
Cell Lysate Preparation:
-
Human umbilical vein endothelial cells (HUVECs) are cultured and harvested.
-
The cells are lysed using a mild detergent to solubilize membrane proteins while preserving their native conformation.
-
The lysate is centrifuged to remove cellular debris.
-
-
Affinity Chromatography:
-
The clarified cell lysate is passed over the angiostatin-coupled affinity column.
-
Proteins with affinity for angiostatin will bind to the column, while other proteins will flow through.
-
The column is washed extensively with a binding buffer to remove non-specifically bound proteins.
-
-
Elution of Bound Proteins:
-
The bound proteins are eluted from the column by changing the buffer conditions to disrupt the angiostatin-receptor interaction. This can be achieved by:
-
Changing the pH.
-
Increasing the salt concentration.
-
Adding a competitive ligand.
-
-
-
Analysis of Eluted Proteins:
-
The eluted protein fractions are collected and analyzed by SDS-PAGE (Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis) to separate the proteins by molecular weight.
-
The protein bands of interest are excised from the gel and identified using techniques such as N-terminal sequencing or mass spectrometry.
-
Yeast Two-Hybrid Screening for Angiomotin Identification
Angiomotin was identified as an angiostatin-binding protein through a yeast two-hybrid screen.[4][5]
Principle: This genetic method detects protein-protein interactions in vivo. The interaction between two proteins, a "bait" and a "prey," reconstitutes a functional transcription factor, leading to the expression of a reporter gene.
Detailed Protocol:
-
Vector Construction:
-
The cDNA encoding the "bait" protein (angiostatin) is cloned into a vector that fuses it to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
A cDNA library from a relevant tissue (e.g., human placenta) is cloned into a second vector, fusing the library-encoded proteins (the "prey") to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation:
-
A suitable yeast strain is co-transformed with the bait vector and the prey library vector.
-
-
Selection of Interacting Proteins:
-
The transformed yeast cells are plated on a selective medium that lacks specific nutrients (e.g., histidine).
-
Only yeast cells in which the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will activate the expression of the reporter gene required for survival on the selective medium.
-
-
Verification of Interaction:
-
Positive colonies are further tested for the expression of a second reporter gene (e.g., β-galactosidase) to confirm the interaction.
-
The prey plasmids from the positive colonies are isolated and the cDNA inserts are sequenced to identify the interacting protein (angiomotin).
-
Signaling Pathways Triggered by Angiostatin-Receptor Interaction
The binding of angiostatin to its cellular receptors initiates a cascade of intracellular signaling events that culminate in the inhibition of angiogenesis.
F1F0 ATP Synthase Signaling Pathway
Binding of angiostatin to the ecto-F1F0 ATP synthase on the surface of endothelial cells inhibits its ATP synthesis and hydrolysis activity.[2][6] This leads to a decrease in intracellular pH, particularly in the acidic tumor microenvironment, which can induce apoptosis.[7]
Caption: Angiostatin-mediated inhibition of F1F0 ATP synthase.
Angiomotin Signaling Pathway
Angiomotin is a scaffold protein that plays a role in endothelial cell migration.[8] Angiostatin binding to angiomotin can interfere with its function, leading to the inhibition of cell migration. One proposed mechanism involves the modulation of focal adhesion kinase (FAK) activity.[5]
Caption: Angiostatin interaction with the angiomotin signaling pathway.
Integrin αvβ3 Signaling Pathway
Integrin αvβ3 is a key regulator of angiogenesis. While a direct high-affinity binding of angiostatin to purified integrin αvβ3 has not been consistently demonstrated with a specific Kd value, functional studies show that angiostatin can interfere with integrin-dependent processes.[9] This may occur through perturbation of integrin-mediated signal transduction necessary for angiogenesis.
Caption: Angiostatin's potential interference with integrin αvβ3 signaling.
CD26 Signaling Pathway
On prostate cancer cells, a specific glycoform of angiostatin has been shown to bind to CD26.[10] This interaction blocks the binding of plasminogen to CD26, thereby inhibiting a Ca2+ signaling cascade that leads to the expression of matrix metalloproteinase-9 (MMP-9) and subsequent tumor cell invasion.
Caption: Angiostatin-mediated inhibition of the CD26 signaling pathway.
Conclusion
The identification and characterization of cellular receptors for angiostatin have provided crucial insights into its mechanism of action. F1F0 ATP synthase, angiomotin, integrin αvβ3, and CD26 each represent a distinct molecular target through which angiostatin can exert its potent anti-angiogenic and anti-tumor effects. A thorough understanding of these receptor interactions and their downstream signaling pathways is paramount for the rational design and development of novel angiostatin-based therapeutics for the treatment of cancer and other angiogenesis-dependent diseases. Further research to elucidate the precise binding kinetics of angiostatin with all its receptors and to fully map the intricate signaling networks will undoubtedly accelerate the translation of this promising endogenous inhibitor into clinical applications.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Angiomotin: an angiostatin binding protein that regulates endothelial cell migration and tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Analysis of Heparin-Binding Angiogenic Growth Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiomotin: An Angiostatin Binding Protein That Regulates Endothelial Cell Migration and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. conductscience.com [conductscience.com]
- 9. Specific interaction of angiostatin with integrin alpha(v)beta(3) in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiostatin directly inhibits human prostate tumor cell invasion by blocking plasminogen binding to its cellular receptor, CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiostatin's Impact on Vascular Endothelial Growth Factor (VEGF) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. While crucial for processes like wound healing, pathological angiogenesis is a hallmark of cancer and other diseases. Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. This technical guide provides an in-depth exploration of the mechanisms by which Angiostatin counteracts VEGF-driven angiogenesis, focusing on its impact on signaling pathways, and presents relevant quantitative data and experimental protocols.
Core Mechanism of Action: An Indirect Antagonism of VEGF Signaling
Current research indicates that Angiostatin does not directly inhibit the VEGF receptor (VEGFR-2) or its immediate downstream signaling cascade. Instead, Angiostatin antagonizes the pro-angiogenic effects of VEGF through multiple, distinct signaling pathways that ultimately lead to the inhibition of endothelial cell proliferation, migration, and survival.
Angiostatin's anti-angiogenic activity is mediated through several key mechanisms:
-
Induction of Apoptosis: Angiostatin treatment of human umbilical vein endothelial cells (HUVECs) has been shown to induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway involves the induction of p53, Bax, and tBid, leading to the release of cytochrome c.[1] The extrinsic pathway is activated through the upregulation of Fas Ligand (FasL) mRNA, leading to the activation of the Fas-mediated apoptotic cascade.[1]
-
Cell Cycle Arrest: Angiostatin inhibits endothelial cell proliferation in a dose-dependent manner by downregulating the expression of cyclin-dependent kinase 5 (cdk5), a key regulator of the cell cycle.[2]
-
Interaction with Cell Surface Receptors: The anti-angiogenic action of Angiostatin is thought to be mediated through its interaction with several cell surface proteins, including integrin αvβ3.[3][4][5] This interaction can disrupt the necessary signaling for endothelial cell adhesion, migration, and survival.
-
Modulation of Angiogenic Balance: Angiostatin has been shown to decrease the ratio of VEGF to Pigment Epithelium-Derived Factor (PEDF), an anti-angiogenic factor, in melanoma cells.[6] This shift in the balance of pro- and anti-angiogenic factors contributes to the overall inhibition of angiogenesis.
-
Regulation of Matrix Metalloproteinases (MMPs): Angiostatin can down-regulate the expression of MMPs, enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and migration.[7] Conversely, the production of Angiostatin itself can be regulated by MMP-2.[8]
Quantitative Data
The following tables summarize the available quantitative data on the effects of Angiostatin.
Table 1: Effect of Angiostatin on Endothelial and Tumor Cells
| Parameter | Cell Type | Angiostatin Concentration | Observed Effect | Reference |
| Apoptosis Induction | HUVEC | 1.2-2.5 µg/mL | 2-20% increase in apoptotic cells | [9] |
| VEGF/PEDF mRNA Ratio | B16LS9 Mouse Melanoma | 0.1 µg/mL | Significant decrease in ratio (0.88 vs 2.70 in control) | [6] |
| VEGF/PEDF mRNA Ratio | Mel290 Human Uveal Melanoma | 0.1 µg/mL | Significant decrease in ratio (0.12 vs 0.68 in control) | [6] |
Table 2: Comparative Inhibitory Concentrations of Integrin Antagonists
| Compound | Target | IC50 | Reference |
| Cilengitide | Integrin αvβ3 | 2.3 nM | [10] |
| Cilengitide | Integrin αvβ5 | 37 nM | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which Angiostatin exerts its anti-angiogenic effects, in contrast to the direct VEGF signaling pathway.
References
- 1. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin-induced inhibition of endothelial cell proliferation/apoptosis is associated with the down-regulation of cell cycle regulatory protein cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific interaction of angiostatin with integrin alpha(v)beta(3) in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. Angiostatin decreases cell migration and vascular endothelium growth factor (VEGF) to pigment epithelium derived factor (PEDF) RNA ratio in vitro and in a murine ocular melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of angiostatin production by matrix metalloproteinase-2 in a model of concomitant resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Angiostatin: An In-depth Technical Guide for Researchers
An overview of early-stage research into the anti-angiogenic and anti-tumor properties of Angiostatin, a promising endogenous protein fragment. This document provides a comprehensive summary of the core scientific findings, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of Angiostatin's therapeutic efficacy. It is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.
Introduction to Angiostatin
Angiostatin is a naturally occurring 38 kDa internal fragment of plasminogen, comprising kringle domains 1-4.[1] It is a potent endogenous inhibitor of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[2] Tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[2] Angiostatin exerts its anti-tumor effects primarily by inhibiting the formation of new blood vessels, thereby inducing dormancy in tumors and suppressing metastasis.[1][3]
Mechanism of Action
The precise molecular mechanisms governing Angiostatin's anti-angiogenic and anti-tumor effects are multifaceted and continue to be elucidated. Current research points to several key pathways and molecular interactions. Angiostatin has been shown to bind to several cell surface proteins on endothelial cells, including ATP synthase, integrin αvβ3, and angiomotin.[4] This binding initiates a cascade of intracellular events that inhibit endothelial cell proliferation, migration, and tube formation, and can induce apoptosis.[5]
Key signaling pathways affected by Angiostatin include:
-
Induction of Apoptosis: Angiostatin treatment can lead to apoptosis in endothelial cells through both intrinsic and extrinsic pathways. This includes the upregulation of p53 and Fas Ligand (FasL), leading to caspase activation.[6]
-
Inhibition of Pro-survival Pathways: Angiostatin has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and decrease the activation of the pro-survival kinase Akt.[4][7]
-
Modulation of Gene Expression: It can also alter the expression of key genes involved in angiogenesis and tumor progression, such as down-regulating the oncogene c-Myc and up-regulating the anti-angiogenic protein thrombospondin-1.[4]
Quantitative Data from Preclinical Studies
The anti-tumor efficacy of Angiostatin has been demonstrated in various preclinical cancer models. The following tables summarize key quantitative data from these studies.
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Pancreatic Cancer (PC-3 cells) | Nude Mice | Stable expression of Angiostatin from transfected cells | 77% | [4] |
| Human Melanoma (A2058 cells) | SCID Mice | 100 µg of hFcAS/mouse every 6 days (subcutaneously) | ~50% reduction in tumor volume | |
| Human Breast Carcinoma (MDA-MB-231 cells) | Athymic Mice | Single intratumoral injection of 10⁹ pfu of AdK3 (adenovirus encoding Angiostatin) | 85% at day 42 post-injection | [8] |
| Rat Glioma (C6 cells) | Athymic Mice | Single intratumoral injection of 10⁹ pfu of AdK3 | 80% at day 10 post-injection | [8] |
| Lewis Lung Carcinoma | C57BL/6 Mice | Systemic administration | Potent blockage of neovascularization and growth of metastases | [3] |
| Cell Line | Assay | Angiostatin Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Migration Assay | 1 µg/ml | Efficiently reduced migration towards FGF-2 to basal levels; reduced migration towards VEGF by 75% | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | 10 µg/mL | 80% reduction in intracellular ATP after 90 minutes | |
| Endothelial Cells (ECV-304) | Proliferation Assay | Supernatant from Angiostatin-expressing PC-3 cells | Obvious inhibition of cell growth | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in Angiostatin research are provided below.
In Vitro Endothelial Cell Proliferation Assay
This assay assesses the effect of Angiostatin on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well cell culture plates
-
Recombinant Angiostatin
-
Cell proliferation reagent (e.g., MTS/PMS solution)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, replace the medium with fresh EGM-2 containing various concentrations of recombinant Angiostatin (e.g., 0.5, 0.75, 1.0 µM). Include a vehicle control group.
-
Incubate the plate for 48-72 hours.
-
Add the MTS/PMS solution to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft model to evaluate the anti-tumor efficacy of Angiostatin in vivo.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice)
-
Human cancer cell line (e.g., PC-3 pancreatic cancer cells)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Calipers
-
Recombinant Angiostatin or a vector for Angiostatin expression
Protocol:
-
Harvest cancer cells and resuspend them in PBS (or a mixture of PBS and Matrigel) at a concentration of 5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer Angiostatin to the treatment group. The dosing regimen can vary (e.g., daily subcutaneous injections of recombinant protein, or a single injection of a viral vector expressing Angiostatin). The control group receives a vehicle control (e.g., PBS).
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for microvessel density).
TUNEL Assay for Apoptosis Detection in Tumor Tissue
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor sections.
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
Fluorescence microscope
Protocol:
-
Deparaffinize the tumor sections by incubating in xylene, followed by rehydration through a graded series of ethanol washes and finally in PBS.
-
Permeabilize the sections by incubating with Proteinase K.
-
Wash the sections with PBS.
-
Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Wash the sections to remove unincorporated nucleotides.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the sections under a fluorescence microscope. Apoptotic cells will show fluorescent signals.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows associated with Angiostatin research.
Caption: Angiostatin Signaling Cascade in Endothelial Cells.
Caption: Workflow for In Vivo Tumor Growth Inhibition Assay.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Angiostatin: a novel angiogenesis inhibitor that mediates the suppression of metastases by a Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Angiomotin: an angiostatin binding protein that regulates endothelial cell migration and tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Angiostatin and endostatin inhibit endothelial cell migration in response to FGF and VEGF without interfering with specific intracellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Structural Analysis of the Angiostat Compound: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical guide to the structural analysis of Angiostat, a potent endogenous inhibitor of angiogenesis with significant therapeutic potential in oncology. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features, physicochemical properties, and mechanisms of action of this compound. It includes detailed experimental methodologies and presents quantitative data in a structured format to facilitate research and development efforts.
Introduction to this compound
This compound is a proteolytic fragment of plasminogen, a key protein in the fibrinolytic system. It encompasses a variable number of the five homologous triple-disulfide bridged structures known as kringle domains. The most common and biologically active forms of this compound consist of the first three (K1-3) or four (K1-4) kringle domains.[1][2] These domains confer this compound's ability to inhibit endothelial cell proliferation and migration, thereby blocking the formation of new blood vessels—a critical process for tumor growth and metastasis.
Physicochemical and Structural Properties
The structural integrity of this compound, particularly the K1-3 fragment, is crucial for its anti-angiogenic activity. This form arranges into a "triangular bowl-like structure," which is stabilized by interactions between the kringle domains and the inter-kringle linker peptides.[3] This unique conformation is thought to be responsible for its dual functions: the inhibition of cellular proliferation, primarily attributed to the K1 domain, and the inhibition of cell migration, associated with the K2-K3 domains.[3]
Table 1: Physicochemical Properties of Recombinant Human this compound (K1-3)
| Property | Value | Source |
| Molecular Weight | ~29.7 - 30.0 kDa | [1][3][4][5][6] |
| Amino Acid Residues | 259 | [1][4][5][6] |
| Expression System | E. coli or Pichia pastoris | [1][4][5] |
| Purity | >95% (as determined by SDS-PAGE and RP-HPLC) | [3][4][5] |
| Formulation | Lyophilized from 20 mM Sodium Acetate, 4% Mannitol, pH 5.5 | [3][5] |
| Biological Activity | Specific activity of anti-migration of endothelial cells in vitro is 55,000 - 550,000 Units/mg | [1][4] |
Table 2: X-ray Crystallography Data for Human Angiostatin (K1-3) Note: Specific bond lengths and angles are not readily available in the public domain and would require access to the raw crystallographic data.
| Parameter | Value |
| Space Group | P4(1)2(1)2 |
| Unit Cell Dimensions (a, b, c) | 56.94 Å, 56.94 Å, 192.97 Å |
| Resolution | 1.75 Å |
Experimental Protocols for Structural Characterization
Purification of Recombinant Human this compound (K1-3) from E. coli
A common method for producing this compound for research is through recombinant expression in E. coli. The following is a general protocol for its purification.
Experimental Workflow for this compound Purification
-
Cell Lysis: Resuspend E. coli cell paste expressing this compound K1-3 in a suitable lysis buffer. Lyse the cells using sonication or a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble this compound.
-
Affinity Chromatography: Load the supernatant onto a lysine-Sepharose column. Wash the column extensively and elute the bound this compound using a competitive ligand such as ε-aminocaproic acid.
-
Ion-Exchange Chromatography: Further purify the eluted fraction using ion-exchange chromatography to remove remaining protein impurities.
-
Size-Exclusion Chromatography: Perform a final polishing step using size-exclusion chromatography to ensure homogeneity and remove aggregates.
-
Formulation: Exchange the purified protein into a formulation buffer (e.g., 20 mM Sodium Acetate, 4% Mannitol, pH 5.5), sterile filter, and lyophilize for long-term storage.
X-ray Crystallography
Determining the three-dimensional structure of this compound at atomic resolution is achieved through X-ray crystallography.
Experimental Workflow for X-ray Crystallography
References
- 1. prospecbio.com [prospecbio.com]
- 2. The tumor-suppressing activity of angiostatin protein resides within kringles 1 to 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Angiostatin K1-3, Human, Recombinant, E. coli Angiostatin K1-3 is a recombinant form expressed in E. coli as a single, non-glycosylated polypeptide chain of 259 amino acids. A specific inhibitor of endothelial cell growth and angiogenesis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Recombinant Human Angiostatin K1-3-Cytokine & Recombinant Proteins-Bioworld Technology, Inc. [bioworlde.com]
Angiostatin's Role in Inhibiting Neovascularization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis. Its ability to suppress neovascularization has made it a focal point of cancer research and therapeutic development. This document provides a detailed technical overview of Angiostatin's core mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways. Through a multi-pronged approach involving direct effects on endothelial cells and modulation of the tumor microenvironment, Angiostatin serves as a critical regulator of vascular homeostasis and a promising agent in anti-angiogenic therapy.
Molecular Profile and Generation
Angiostatin is not a unique gene product but rather an internal fragment of plasminogen, a protein involved in the fibrinolytic system.[1] It typically comprises the first four N-terminal kringle domains (K1-4) of plasminogen, resulting in a protein of approximately 38 kDa.[2] However, various forms exist, containing different combinations of the five kringle domains (e.g., K1-3, K1-5), which may exhibit variations in potency.[3][4] The generation of Angiostatin from its inactive precursor, plasminogen, is a critical proteolytic event mediated by several enzymes, including matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, elastase, and prostate-specific antigen (PSA).[5] This conversion is a key step in the "angiogenic switch," regulating the balance between pro- and anti-angiogenic factors.
References
- 1. Vasostatin Inhibits VEGF-Induced Endothelial Cell Proliferation, Tube Formation and Induces Cell Apoptosis under Oxygen Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of tumor growth with recombinant murine angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A Hypothesis Concerning the Biphasic Dose-response of Tumors to Angiostatin and Endostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of Angiostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the preliminary toxicity screening of Angiostat, an endogenous angiogenesis inhibitor. Given the limited public availability of specific preclinical toxicity data for this compound, this document outlines the core methodologies and data presentation standards based on established international guidelines for protein therapeutics. The experimental protocols described are derived from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which represent a global standard for preclinical safety assessment.
Executive Summary
This compound, a proteolytic fragment of plasminogen, has garnered significant interest for its anti-angiogenic properties, making it a potential candidate for anti-cancer therapies. A thorough preclinical toxicity evaluation is paramount to ascertain its safety profile before clinical investigation. This guide details the essential components of a preliminary toxicity screening, including acute and sub-acute toxicity studies, and provides a synopsis of the known signaling pathways of this compound to contextualize its biological effects.
Data Presentation: Quantitative Toxicity Data
The following tables are templates illustrating how quantitative data from preliminary toxicity studies on this compound should be structured for clarity and comparative analysis. The values presented are for illustrative purposes only and do not represent actual experimental data.
Table 1: Acute Oral Toxicity of this compound (Illustrative Data)
| Species | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations |
| Rat | Male | 2000 | 5 | 0/5 | No significant findings |
| Rat | Female | 2000 | 5 | 0/5 | No significant findings |
| Mouse | Male | 2000 | 5 | 0/5 | No significant findings |
| Mouse | Female | 2000 | 5 | 0/5 | No significant findings |
| LD50 Cut-off Value | Both | >2000 mg/kg |
Table 2: Sub-Acute (28-Day) Repeated Dose Toxicity of this compound - Key Findings (Illustrative Data)
| Species | Sex | Dose Level (mg/kg/day) | NOAEL (mg/kg/day) | Key Hematological Changes | Key Clinical Chemistry Changes | Histopathological Findings |
| Rat | Male | 0 (Control) | - | None | None | No significant findings |
| 100 | 1000 | None | None | No significant findings | ||
| 300 | None | None | No significant findings | |||
| 1000 | None | None | No significant findings | |||
| Rat | Female | 0 (Control) | - | None | None | No significant findings |
| 100 | 1000 | None | None | No significant findings | ||
| 300 | None | None | No significant findings | |||
| 1000 | None | None | No significant findings |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
The following are detailed methodologies for key preliminary toxicity experiments, adapted from OECD guidelines.
Acute Oral Toxicity Study (Adapted from OECD Guideline 420: Fixed Dose Procedure)
-
Objective: To determine the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.[1][2][3]
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically of a single sex (usually females).[3][4] A small number of animals (around 5) are used for each dose level.[3]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[5][6]
-
Dose Administration: The test substance is administered as a single oral dose via gavage.[2][3][6] The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[1]
-
Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, and 2000 mg/kg) is employed. The starting dose is selected based on a preliminary "sighting study" to identify a dose that produces some signs of toxicity without mortality.[1][2][3]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[4][6]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Sub-Acute (28-Day) Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 407)
-
Objective: To provide information on the potential health hazards likely to arise from repeated exposure over a relatively short period of time. This helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Test Animals: Typically, rodents are used. Animals are randomly assigned to control and treatment groups.
-
Dose Administration: The test substance is administered orally on a daily basis for 28 days.
-
Dose Levels: At least three dose levels are used, plus a control group. The highest dose should induce some toxic effects but not mortality, while the lowest dose should ideally not produce any adverse effects.
-
Observations: Daily clinical observations are recorded. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.
-
Pathology: At the end of the 28-day period, all animals are euthanized and subjected to a full gross necropsy. Key organs are weighed, and tissues are collected for histopathological examination.
Mandatory Visualizations
Signaling Pathways of this compound
Angiostatin's mechanism of action is complex and thought to involve multiple signaling pathways, primarily targeting endothelial cells to inhibit angiogenesis.[7]
References
The Pharmacokinetics of Angiostat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostat, also known as TNP-470, is a synthetic analogue of fumagillin, a naturally occurring antibiotic. It was one of the first angiogenesis inhibitors to enter clinical trials for the treatment of cancer. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing its therapeutic potential and informing the development of next-generation anti-angiogenic agents. This guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its journey through the body, its mechanism of action, and the experimental methodologies used to elucidate these properties.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
The pharmacokinetic profile of this compound is characterized by rapid metabolism and a short half-life, which has significant implications for its dosing and administration.
Absorption
This compound has been primarily administered intravenously in clinical trials.[1][2][3][4] Information regarding its oral bioavailability is limited, suggesting that, like many small molecule drugs, it may be subject to first-pass metabolism.
Distribution
Following intravenous administration, this compound is distributed throughout the body. However, specific quantitative data on its tissue distribution and plasma protein binding in humans are not extensively detailed in the available literature. Preclinical studies in animal models have been conducted to understand its distribution patterns.[5][6][7]
Metabolism
This compound undergoes rapid and extensive metabolism in the body.[1][8] The parent drug is quickly converted into several metabolites. The primary active metabolite is AGM-1883 (also referred to as M-IV), while M-II is a major inactive metabolite.[1] The specific cytochrome P450 (CYP450) isozymes responsible for the metabolism of this compound have not been definitively identified in the reviewed literature.
Excretion
The primary route of excretion for this compound and its metabolites is believed to be through the biliary system into the feces.
Quantitative Pharmacokinetic Data
Several Phase I clinical trials have characterized the pharmacokinetic parameters of this compound and its primary metabolites. The data reveal a drug with a very short circulating half-life.
| Parameter | This compound (TNP-470) | AGM-1883 (Active Metabolite) | M-II (Inactive Metabolite) | Reference |
| Terminal Half-life (t½) | Extremely short, approximately 2 minutes (harmonic mean) | Approximately 6 minutes (harmonic mean) | Approximately 2.6 hours | [1] |
| Peak Plasma Concentration (Cmax) | 6.6 ng/mL (at 4.6 mg/m²) to 597.1 ng/mL (at 43.1 mg/m²) | 0.4 ng/mL to 158.1 ng/mL | Not specified | [4] |
| Area Under the Curve (AUC) | Linear relationship with dose | Not specified | Not specified | [4] |
Table 1: Summary of key pharmacokinetic parameters of this compound and its metabolites in humans.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting a key enzyme and subsequently activating a critical tumor suppressor pathway in endothelial cells.
The primary molecular target of this compound is Methionine Aminopeptidase-2 (MetAP2) .[9][10] By inhibiting MetAP2, this compound initiates a signaling cascade that leads to the activation of the p53 tumor suppressor protein .[11][12][13] Activated p53 then upregulates the expression of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) .[9][11][12][13] The accumulation of p21 leads to cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of endothelial cells, a critical step in angiogenesis.[9][10][11][13]
Figure 1. Signaling pathway of this compound in endothelial cells.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic analysis of this compound.
Pharmacokinetic Study Design
A typical Phase I clinical study to evaluate the pharmacokinetics of this compound involves a dose-escalation design.[1][2][4]
-
Patient Population: Patients with advanced solid tumors or specific conditions like Kaposi's sarcoma.[2][4]
-
Drug Administration: this compound is administered as an intravenous infusion over a specified period (e.g., 1 or 4 hours).[1][2][4]
-
Dose Levels: The dosage is escalated in cohorts of patients to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[1][2]
-
Blood Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion to characterize the plasma concentration-time profile of this compound and its metabolites.[8]
Figure 2. Workflow of a typical pharmacokinetic study of this compound.
Sample Handling and Processing
Proper handling of blood samples is critical due to the instability of this compound.
-
Blood Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin).
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
Acidification: To prevent the degradation of this compound, the plasma is immediately acidified (e.g., with citric acid) to a pH of 4-5.[8]
-
Storage: The acidified plasma samples are stored frozen (e.g., at -70°C) until analysis.
Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
A sensitive and specific HPLC-MS/MS method is used for the simultaneous quantification of this compound and its metabolites in plasma.
-
Sample Preparation: A liquid-liquid extraction procedure is employed to isolate the analytes from the plasma matrix.
-
Chromatographic Separation: The extracted samples are injected into a reverse-phase HPLC column to separate this compound from its metabolites and other endogenous plasma components.
-
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer, which provides high selectivity and sensitivity. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and product ions for each analyte.
Conclusion
This compound, a pioneering anti-angiogenic agent, exhibits a pharmacokinetic profile characterized by rapid metabolism and a short half-life. Its mechanism of action through the inhibition of MetAP2 and subsequent activation of the p53-p21 pathway in endothelial cells provides a clear rationale for its anti-angiogenic effects. The quantitative data from clinical trials, while highlighting the challenge of maintaining therapeutic drug concentrations, have been instrumental in guiding dosing strategies. The detailed experimental protocols, particularly the emphasis on sample stabilization and the use of sensitive analytical techniques like HPLC-MS/MS, are crucial for accurately characterizing its pharmacokinetics. This in-depth understanding of this compound's pharmacokinetics is invaluable for the ongoing research and development of novel anti-angiogenic therapies.
References
- 1. A Phase I and pharmacokinetic study of TNP-470 administered weekly to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetic effects of TNP-470, an angiogenesis inhibitor, combined with paclitaxel in patients with solid tumors: evidence for activity in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and pharmacokinetic study of TNP-470, an angiogenesis inhibitor, in combination with paclitaxel and carboplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of TNP-470, a new angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis inhibitor TNP-470 suppresses growth of peritoneal disseminating foci of human colon cancer line Lovo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Experimental study of the effect of angiogenesis inhibitor TNP-470 on the growth and metastasis of gastric cancer in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of TNP-470 on proliferation and apoptosis in human colon cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Effects of Angiostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostat, also known as angiostatin, is a naturally occurring protein that has garnered significant attention for its potent anti-angiogenic properties, making it a subject of interest in cancer therapy. As a proteolytic fragment of plasminogen, its primary mechanism of action involves the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes in the formation of new blood vessels that tumors rely on for growth and metastasis.[1] However, a comprehensive understanding of this compound's biological activity necessitates a thorough exploration of its off-target effects. This technical guide provides an in-depth analysis of the known off-target interactions of this compound, detailing the molecular pathways involved, quantitative binding data, and the experimental protocols used to elucidate these effects.
Off-Target Profile of this compound
While this compound's anti-angiogenic effects are primarily attributed to its interaction with endothelial cells, research has revealed that its molecular interactions are more complex, involving several off-target proteins both on the cell surface and within intracellular compartments. These interactions contribute to its overall biological activity and are crucial for a complete understanding of its therapeutic potential and possible side effects.
Key Off-Target Interactions
The most well-documented off-target interactions of this compound include its binding to F1FO ATP synthase and mitochondrial malate (B86768) dehydrogenase 2 (MDH2).
-
F1FO ATP Synthase: this compound binds to the α/β-subunits of F1FO ATP synthase located on the surface of endothelial cells.[2] This interaction is distinct from the binding of its parent molecule, plasminogen. The binding of this compound to surface ATP synthase has been shown to inhibit its enzymatic activity, leading to a reduction in both ATP synthesis and hydrolysis.[3] This inhibition is particularly effective under the acidic conditions often found in the tumor microenvironment.[3] Furthermore, this compound is internalized by endothelial cells and localizes to the mitochondria, where it also interacts with ATP synthase.[1][4]
-
Mitochondrial Malate Dehydrogenase 2 (MDH2): Through affinity purification techniques, mitochondrial malate dehydrogenase 2 (MDH2), a key enzyme in the Krebs cycle, has been identified as a binding partner for this compound.[1] This interaction occurs after this compound is internalized by the cell and translocates to the mitochondria. The binding of this compound to MDH2 is believed to contribute to the disruption of mitochondrial function and subsequent cellular effects.[1]
-
Monocytes and Macrophages: this compound has been shown to inhibit the migration of monocytes and macrophages.[5] This effect is mediated through the disruption of the actin cytoskeleton, including filopodia and lamellipodia, and is associated with the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[5] This interaction is significant as tumor-associated macrophages can promote tumor growth and angiogenesis.
Quantitative Data on this compound Interactions
The following table summarizes the available quantitative data on the binding of this compound to its targets and its effects on cellular processes.
| Target/Process | Cell Type/System | Method | Key Quantitative Value | Reference |
| On-Target Binding | ||||
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVEC) | Radioligand Binding Assay | Kd: 245 nM; ~38,000 sites/cell | [1] |
| Off-Target Interactions | ||||
| F1FO ATP Synthase | Human Umbilical Vein Endothelial Cells (HUVEC) | Flow Cytometry | Accounts for ~9% of total this compound binding to the cell surface. | [4] |
| Functional Effects | ||||
| Intracellular ATP Reduction | Human Umbilical Vein Endothelial Cells (HUVEC) | Bioluminescence Assay | ~80% reduction after 90 min with 10 µg/mL this compound. | [1][4] |
| Monocyte Migration Inhibition | Human Monocytes | In vitro Migration Assay | ~85% decrease. | [5] |
| Murine Peritoneal Macrophage Migration Inhibition | Murine Peritoneal Macrophages | In vitro Migration Assay | ~91% decrease. | [5] |
Signaling Pathways Modulated by this compound's Off-Target Effects
The off-target interactions of this compound trigger several downstream signaling pathways, primarily culminating in apoptosis and the inhibition of cell migration.
Apoptosis Induction via Mitochondrial Targeting
This compound's engagement with both ATP synthase and MDH2 within the mitochondria disrupts cellular energy metabolism, a critical step in initiating apoptosis. This leads to the downregulation of key pro-survival proteins and the upregulation of anti-angiogenic factors.
Caption: this compound-induced apoptotic signaling pathway in endothelial cells.
Inhibition of Monocyte/Macrophage Migration
This compound's interaction with monocytes and macrophages leads to a distinct signaling cascade that results in the inhibition of their migration.
Caption: Signaling pathway for this compound-mediated inhibition of monocyte/macrophage migration.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the off-target effects of this compound.
Affinity Purification of this compound-Binding Proteins
This protocol is designed to identify proteins that directly interact with this compound from a complex protein mixture, such as a cell lysate.
Caption: Workflow for affinity purification of this compound-binding proteins.
Methodology:
-
Preparation of Affinity Resin: Covalently couple purified this compound to a solid support, such as Sepharose beads. A control resin (e.g., Fc-Sepharose) should also be prepared.
-
Cell Lysis: Prepare a whole-cell lysate from the cells of interest (e.g., endothelial cells) using a suitable lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with the control resin to remove proteins that non-specifically bind to the beads.
-
Affinity Chromatography: Incubate the pre-cleared lysate with the this compound-coupled resin to allow for the binding of interacting proteins.
-
Washing: Thoroughly wash the resin with buffer to remove unbound and non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by protein sequencing or mass spectrometry to identify the this compound-binding partners.[1]
Immunofluorescence Staining for Subcellular Localization
This protocol is used to visualize the location of this compound within cells and to determine if it co-localizes with specific organelles or proteins.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HUVECs) on coverslips and treat with this compound for the desired time.
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde, to preserve cellular structures.
-
Permeabilization (for intracellular targets): If staining for intracellular proteins, permeabilize the cell membrane with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a blocking solution, such as bovine serum albumin (BSA) or normal serum.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for this compound and another primary antibody for the protein of interest (e.g., an ATP synthase subunit or a mitochondrial marker) raised in a different species.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently-labeled secondary antibodies that recognize the respective primary antibodies. Each secondary antibody should have a distinct fluorophore.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the fluorescent signals using a confocal microscope to determine the subcellular localization and co-localization of this compound.[4]
In Vitro Malate Dehydrogenase Activity Assay
This spectrophotometric assay can be adapted to measure the effect of this compound on the enzymatic activity of MDH2.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing the substrates for the MDH2 reaction (oxaloacetate and NADH).
-
Enzyme and Inhibitor Incubation: In a cuvette, add purified mitochondrial malate dehydrogenase 2 (MDH2) and varying concentrations of this compound. A control reaction without this compound should also be prepared.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate mixture to the cuvette.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. This data can be used to determine the inhibitory effect of this compound on MDH2 activity and to calculate parameters such as the IC50 value.
Clinical Implications of Off-Target Effects
The off-target effects of this compound have potential clinical implications that warrant consideration in its development as a therapeutic agent. A phase I clinical trial of recombinant human this compound in patients with solid tumors found the treatment to be generally well-tolerated. The most common adverse event was mild to moderate erythematosquamous lesions at the injection site. However, a few patients experienced more severe adverse events, including bleeding brain metastasis and deep venous thrombosis. While a direct causal link to specific off-target interactions was not established in this trial, the broader class of angiogenesis inhibitors has been associated with cardiovascular adverse events. A thorough understanding of this compound's off-target profile is therefore essential for monitoring patient safety and for the rational design of combination therapies.
Conclusion
This compound is a multi-target protein whose anti-angiogenic effects are complemented by a range of off-target interactions. Its ability to bind to cell surface and mitochondrial F1FO ATP synthase, as well as mitochondrial malate dehydrogenase 2, leads to the disruption of cellular metabolism and the induction of apoptosis in endothelial cells. Furthermore, its inhibitory action on monocyte and macrophage migration highlights its potential to modulate the tumor microenvironment. While these off-target effects likely contribute to its overall anti-tumor activity, they also underscore the importance of a comprehensive preclinical and clinical evaluation to fully characterize its safety and efficacy profile. The experimental protocols and signaling pathways detailed in this guide provide a framework for further research into the complex biology of this compound and its potential as a therapeutic agent.
References
Angiostatin's Interaction with the Extracellular Matrix: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels. Its anti-angiogenic activity is of significant interest in cancer research and the development of novel therapeutics. The extracellular matrix (ECM), a complex network of proteins and polysaccharides, plays a crucial role in regulating angiogenesis. This technical guide provides an in-depth exploration of the molecular interactions between Angiostatin and key components of the ECM, offering a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Analysis of Angiostatin Interactions
The interaction of Angiostatin with various cellular and extracellular components has been characterized using several biophysical techniques. While direct high-affinity binding to isolated ECM proteins appears to be limited, Angiostatin's anti-angiogenic effects are often mediated through interactions with cell surface receptors and plasma proteins that, in turn, engage the ECM.
| Interacting Molecule/Cell | Method | Reported Affinity (Kd) | Citation(s) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Radioligand Binding Assay | 245 nM | [1] |
| α5β1 Integrin | Surface Plasmon Resonance (SPR) | 20.3 ± 7.5 nM (for a peptide derived from the α4(IV) NC1 domain of Collagen IV) | [2] |
| Vitronectin | Ligand Blotting | Qualitative | [3][4][5] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis of Angiostatin-ECM Protein Interaction
Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (Kd) of Angiostatin to purified ECM proteins.
Materials:
-
BIAcore SPR instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl)
-
Recombinant human Angiostatin (analyte)
-
Purified human ECM proteins (ligand): Collagen IV, Laminin, Fibronectin, Vitronectin
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Inject the ECM protein (e.g., Collagen IV, diluted to 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-5000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the ECM protein to subtract non-specific binding.
-
-
Analyte Interaction:
-
Prepare a series of Angiostatin concentrations (e.g., 0, 10, 25, 50, 100, 200 nM) in running buffer.
-
Inject each Angiostatin concentration over the ligand and reference flow cells for a defined association time (e.g., 180 seconds) at a constant flow rate (e.g., 30 µL/min).
-
Allow for dissociation by flowing running buffer over the chip for a defined time (e.g., 300 seconds).
-
-
Regeneration: Inject the regeneration solution to remove any bound Angiostatin and prepare the surface for the next injection cycle.
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Solid-Phase Binding Assay
Objective: To qualitatively or semi-quantitatively assess the binding of Angiostatin to immobilized ECM proteins.
Materials:
-
96-well ELISA plates
-
Purified ECM proteins (Collagen IV, Laminin, Fibronectin, Vitronectin)
-
Recombinant human Angiostatin
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Angiostatin
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of ECM protein solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 200 µL of blocking buffer for 2 hours at room temperature.
-
Binding: Wash the wells three times with PBST. Add 100 µL of varying concentrations of Angiostatin (e.g., 0-500 nM in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the wells three times with PBST.
-
Add 100 µL of the primary antibody against Angiostatin (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Quantification: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a plate reader.
Endothelial Cell Adhesion Assay
Objective: To determine the effect of Angiostatin on endothelial cell adhesion to ECM-coated surfaces.
Materials:
-
96-well tissue culture plates
-
Purified ECM proteins (Collagen IV, Laminin, Fibronectin, Vitronectin)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Serum-free cell culture medium
-
Recombinant human Angiostatin
-
Calcein-AM (or other suitable cell stain)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of ECM protein solution (e.g., 10 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Cell Preparation:
-
Culture HUVECs to sub-confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Resuspend the cells in serum-free medium and label with Calcein-AM according to the manufacturer's instructions.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
-
Adhesion Inhibition:
-
Pre-incubate the labeled HUVECs with varying concentrations of Angiostatin (e.g., 0-1 µM) for 30 minutes at 37°C.
-
-
Cell Seeding: Add 100 µL of the cell suspension (with or without Angiostatin) to each well of the ECM-coated plate.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation 485 nm, emission 520 nm). The fluorescence intensity is proportional to the number of adherent cells.
Signaling Pathways and Visualizations
Angiostatin's interaction with cell surface receptors, often in concert with ECM components, triggers intracellular signaling cascades that ultimately lead to the inhibition of endothelial cell proliferation, migration, and survival.
Angiostatin-ATP Synthase Signaling Pathway
Angiostatin binds to the α and β subunits of ATP synthase on the surface of endothelial cells, leading to the inhibition of both ATP synthesis and hydrolysis.[6][7][8] This disruption of cellular energy metabolism contributes to the anti-angiogenic effects of Angiostatin.
Caption: Angiostatin binding to ecto-ATP synthase inhibits ATP production.
Angiostatin-Integrin-FAK Signaling Pathway
Angiostatin's anti-angiogenic activity is also mediated through its interaction with integrins, such as αvβ3, often in a complex with plasma proteins like vitronectin or fibronectin.[3][4][9] This interaction can lead to the activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration and survival. The sustained and aberrant activation of FAK by Angiostatin is thought to disrupt normal endothelial cell function.
Caption: Angiostatin indirectly activates FAK via integrin engagement.
Experimental Workflow for Cell Adhesion Assay
The following diagram illustrates the key steps in performing a cell adhesion assay to investigate the effect of Angiostatin.
Caption: Workflow for an in vitro cell adhesion assay.
Conclusion
The interaction of Angiostatin with the extracellular matrix is a multifaceted process that is central to its anti-angiogenic mechanism. While direct, high-affinity binding to individual ECM components may be limited, Angiostatin effectively modulates endothelial cell behavior by engaging cell surface receptors and co-opting plasma adhesion proteins that interact with the ECM. This guide provides a foundational understanding of these interactions, along with detailed experimental approaches to further investigate this complex biological system. A thorough comprehension of these mechanisms is paramount for the continued development of Angiostatin-based therapies for cancer and other angiogenesis-dependent diseases.
References
- 1. Angiostatin binds ATP synthase on the surface of human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angiogenesis Inhibition by a Short 13 Amino Acid Peptide Sequence of Tetrastatin, the α4(IV) NC1 Domain of Collagen IV [frontiersin.org]
- 3. Antiangiogenic proteins require plasma fibronectin or vitronectin for in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Limited plasmin proteolysis of vitronectin. Characterization of the adhesion protein as morpho-regulatory and angiostatin-binding factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial cell surface F1-F0 ATP synthase is active in ATP synthesis and is inhibited by angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific interaction of angiostatin with integrin alpha(v)beta(3) in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Pharmacokinetic Studies of Angiostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on the pharmacokinetics of Angiostatin, an endogenous angiogenesis inhibitor. Given that Angiostatin is a protein, this document focuses on its absorption, distribution, metabolism, and excretion (ADME) profile following systemic administration, as traditional oral bioavailability is not a relevant parameter for protein therapeutics due to their degradation in the gastrointestinal tract.
Introduction to Angiostatin
Angiostatin is a naturally occurring protein that potently inhibits the formation of new blood vessels, a process known as angiogenesis.[1] It is a 38 kDa internal fragment of plasminogen and is generated through the proteolytic cleavage of this precursor protein by various enzymes, including metalloproteinases (MMPs) and elastase.[2] Its anti-angiogenic activity makes it a promising candidate for cancer therapy, as tumor growth and metastasis are highly dependent on the formation of a dedicated blood supply.[1][3] This guide summarizes the foundational pharmacokinetic data from early preclinical and clinical investigations, details the experimental methodologies employed, and visualizes key processes and pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Angiostatin from initial preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Elastase-Derived Angiostatin (Kringles 1-3) in Rats Following Intravenous Administration
| Parameter | Value | Unit |
| Michaelis-Menten constant (Km) | 7.3 ± 1.7 | µg/mL |
| Maximum elimination rate (Vmax) | 0.94 ± 0.19 | µ g/min |
| Volume of Distribution (Vd) | 10.9 ± 2.5 | mL |
| Intrinsic Clearance (Vmax/Km) | 0.128 | mL/min |
Data obtained from a study in rats using radiolabelled elastase-derived Angiostatin (kringles 1-3) and fitted to a one-compartment model.[4]
Table 2: Serum Pharmacokinetics of Recombinant Human Angiostatin in Advanced Cancer Patients Following Subcutaneous Administration
| Dose Level (mg/m²/day) | Cmax (Time to Reach) | Dose-Response Relationship |
| 7.5 | 2 hours | Linear |
| 15 | 2 hours | Linear |
| 30 | 2 hours | Linear |
Data from a clinical study where recombinant human Angiostatin was administered twice daily via subcutaneous injection. The study demonstrated a linear relationship between the administered dose and the resulting Area Under the Curve (AUC) and maximum concentration (Cmax).[5]
Experimental Protocols
This section details the methodologies used in the key pharmacokinetic studies cited.
Preclinical Pharmacokinetic Study in Rats
Objective: To determine the short-term pharmacokinetics and whole-body distribution of elastase-derived Angiostatin (kringles 1-3) in rats after intravenous injection.[4]
Methodology:
-
Test Article: Radiolabelled elastase-derived Angiostatin (containing kringles 1-3).
-
Animal Model: Tumor-free rats were used to establish general pharmacokinetic parameters.
-
Administration: The radiolabelled Angiostatin was administered via intravenous (i.v.) injection.
-
Sample Collection: Blood samples were collected at various time points post-injection to determine the concentration of Angiostatin.
-
Data Analysis: The pharmacokinetic data was analyzed using a one-compartment model to calculate parameters such as Km, Vmax, volume of distribution, and intrinsic clearance.
-
Tissue Distribution: Whole-body distribution was assessed at 10 and 60 minutes post-injection by measuring the percentage of the injected dose per gram of tissue in various organs, including the kidneys, spleen, liver, lungs, heart, stomach, and small intestines.
-
Histological Analysis: Immunohistochemical analysis was performed on tissue samples to identify the specific cellular localization of Angiostatin.
Clinical Pharmacokinetic Study in Humans
Objective: To evaluate the pharmacokinetics and safety of recombinant human Angiostatin (rhAngiostatin) administered twice daily by subcutaneous injection in patients with advanced cancer.[5]
Methodology:
-
Test Article: Recombinant human Angiostatin (rhAngiostatin).
-
Patient Population: Eligible patients with cancer not amenable to standard treatments.
-
Study Design: Three cohorts of 8 patients each received one of three dose levels: 7.5, 15, or 30 mg/m²/day.
-
Administration: The total daily dose was divided into two subcutaneous (s.c.) injections administered for 28 consecutive days, followed by a 7-day washout period.
-
Pharmacokinetic Assessment: Blood samples for pharmacokinetic analysis were collected on day 1 and day 28 of the treatment cycle.
-
Analytical Method: Serum concentrations of rhAngiostatin were measured to determine pharmacokinetic parameters.
-
Data Analysis: The relationship between the administered dose and the resulting area under the curve (AUC) and maximum concentration (Cmax) was evaluated.
Analytical Method for Angiostatin Quantification
Objective: To develop a specific and sensitive method for the detection and quantification of Angiostatin-like plasminogen fragments in biological samples.[6]
Methodology:
-
Assay Type: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Preparation: Biological samples were diluted to a plasminogen concentration of approximately 10 ng/mL. Other plasminogen moieties were removed by immunoadsorption using insolubilized monoclonal antibodies directed against kringle 5 and the proteinase domain of plasminogen.
-
Detection: A sandwich ELISA format was used with two monoclonal antibodies targeting non-overlapping epitopes within the kringle 1-3 domain of Angiostatin. One antibody was used for capture, and the other for detection.
-
Sensitivity: The lower limit of detection for this assay was approximately 0.1 ng/mL.
-
Validation: The assay was validated for intra- and inter-assay coefficients of variation and its specificity was confirmed by immunoblotting.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflows for preclinical and clinical pharmacokinetic studies of Angiostatin.
Angiostatin Signaling Pathway in Endothelial Cells
Caption: Simplified signaling pathway of Angiostatin in endothelial cells.
Discussion
The initial studies on Angiostatin reveal a pharmacokinetic profile characterized by rapid distribution and clearance. In preclinical models, the kidneys were identified as a major site of accumulation and a primary route for elimination.[4] Clinical studies in cancer patients have shown that subcutaneous administration of recombinant human Angiostatin is well-tolerated and results in systemic exposure that is within the range of biological activity observed in preclinical models.[5] The linear relationship between dose and exposure suggests predictable pharmacokinetics within the therapeutic range studied.[5]
The mechanism of action of Angiostatin is complex, involving interactions with multiple cell surface receptors on endothelial cells.[1][2] The binding of Angiostatin to targets such as ATP synthase, integrins, and angiomotin triggers downstream signaling cascades that ultimately inhibit endothelial cell proliferation and migration, and induce apoptosis, thereby preventing the formation of new blood vessels.[2] Further research is needed to fully elucidate the intricate details of these signaling pathways and to optimize the therapeutic delivery and efficacy of Angiostatin in a clinical setting.
References
- 1. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin - Wikipedia [en.wikipedia.org]
- 3. Angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Pharmacokinetics and whole body distribution of elastase derived angiostatin(k1‐3) in rats (2001) | Grietje Molema | 11 Citations [scispace.com]
- 5. Recombinant human angiostatin by twice-daily subcutaneous injection in advanced cancer: a pharmacokinetic and long-term safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme-linked immunosorbent assay for the specific detection of angiostatin-like plasminogen moieties in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Angiostat Dosage Calculation in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostat (also referred to as Angiostatin) is an endogenous angiogenesis inhibitor, a proteolytic fragment of plasminogen, that has demonstrated significant anti-tumor and anti-angiogenic effects in various preclinical models. It functions by inhibiting endothelial cell proliferation and migration, thereby restricting the blood supply essential for tumor growth and metastasis.[1][2] The most common and biologically active fragments of angiostatin include Kringle 1-3 (K1-3) and Kringle 1-4. This document provides detailed application notes and protocols for the accurate calculation and administration of this compound in in vivo mouse models, consolidating data from multiple studies to guide researchers in designing their experiments.
Quantitative Data Summary
The effective dosage of this compound can vary significantly depending on the mouse strain, tumor model, this compound variant, and route of administration. The following tables summarize reported dosages and experimental conditions from various studies.
Table 1: this compound (Kringle 1-3) Dosage in Mouse Models
| Mouse Strain | Tumor Model | Dosage | Route of Administration | Dosing Frequency | Reference |
| Nude Mice | Human Glioma (SHG44) | Not specified (gene therapy) | Subcutaneous | Not applicable | [1] |
| C57BL/6 | B16BL6 Melanoma | Not specified (gene therapy) | Hydrodynamic | Single injection | [3][4] |
| BALB/c Nude Mice | KB Cells | 100 mg/kg | Intraperitoneal | Twice a week | |
| Nude Mice | C6 Glioma & MDA-MB-231 | Not specified (gene therapy) | Intratumoral/Intravenous | Single injection | [5] |
Table 2: General Angiostatin Dosage in Mouse Models
| Mouse Strain | Tumor Model | Dosage | Route of Administration | Dosing Frequency | Reference |
| SCID Mice | Human Melanoma (A2058) | 100 µ g/mouse | Subcutaneous | Once every 6 days | [5] |
| BALB/c Mice | Leptomeningeal Metastases | 100 mg/kg/day | Systemic | Daily | [6] |
| BDF1 Mice | Lewis Lung Carcinoma (LLC) | 0.3 - 10 mg/kg/day | Intravenous | Daily | |
| C57BL/6 Mice | Lewis Lung Carcinoma | 6 mg/kg/day | Not specified | Not specified | [7] |
| Athymic Mice | Human Ovarian Carcinoma | 5 - 20 mg/kg/day | Subcutaneous (minipumps) | Continuous | [8] |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
Lyophilized Recombinant this compound (e.g., Kringle 1-3)
-
Sterile, nuclease-free water or a recommended buffer (e.g., 20mM NaAc, pH 5.5)
-
Sterile phosphate-buffered saline (PBS)
-
Carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA or Human Serum Albumin - HSA) (Optional, for long-term storage of reconstituted protein)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Centrifugation: Before opening, briefly centrifuge the vial of lyophilized this compound at 3000-3500 rpm for 5 minutes to ensure the powder is at the bottom of the vial.
-
Reconstitution:
-
Reconstitute the lyophilized powder in sterile distilled water or the buffer specified by the manufacturer to a stock concentration of 0.1-1.0 mg/mL.
-
Gently pipette the solution up and down or invert the vial several times to dissolve the powder completely. Do not vortex , as this can denature the protein. Allow the solution to sit at room temperature for approximately 20 minutes to ensure complete dissolution.
-
-
Dilution for Injection:
-
On the day of injection, dilute the reconstituted this compound stock solution to the final desired concentration using sterile PBS.
-
The final injection volume for mice is typically between 100-200 µL.
-
Storage of Reconstituted this compound:
-
Short-term (up to 1 week): Store the reconstituted stock solution at 4°C.
-
Long-term (up to 3-6 months): For long-term storage, it is recommended to add a carrier protein (0.1% BSA or HSA) to the stock solution. Aliquot the solution into working volumes (minimum 20 µL to prevent loss due to adsorption) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Dosage Calculation
Principle: The dosage is typically expressed in mg/kg of body weight. The following steps outline the calculation process.
Workflow for Dosage Calculation:
Caption: Workflow for calculating this compound injection volume.
Example Calculation:
-
Desired Dose: 10 mg/kg
-
Mouse Weight: 25 g (0.025 kg)
-
Total Dose per Mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Stock Solution Concentration: 1 mg/mL
-
Injection Volume: 0.25 mg / 1 mg/mL = 0.25 mL (250 µL)
Administration Protocol
Procedure for Subcutaneous (s.c.) Injection:
-
Animal Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the injection.
-
Injection Site: Lift the loose skin on the back of the mouse, between the shoulder blades, to form a tent.
-
Injection: Insert the needle into the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Administer Dose: Gently and steadily inject the calculated volume of the this compound solution.
-
Withdraw Needle: Withdraw the needle and gently apply pressure to the injection site for a few seconds if necessary.
-
Monitoring: Monitor the mouse for any adverse reactions post-injection.
Procedure for Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Hold the mouse with its head tilted downwards to allow the abdominal organs to shift forward.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and major organs.
-
Injection: Insert the needle at a shallow angle (about 10-20 degrees).
-
Administer Dose: Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then inject the solution.
-
Withdraw Needle: Withdraw the needle smoothly.
-
Monitoring: Observe the mouse for any signs of distress.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-angiogenic effects through a multi-faceted mechanism that involves both direct inhibition of endothelial cells and modulation of the tumor microenvironment.
Key Signaling Events:
-
Mitochondrial Targeting: this compound can internalize into endothelial cells and bind to mitochondrial proteins such as ATP synthase and malate (B86768) dehydrogenase, leading to decreased ATP production and induction of apoptosis.[5]
-
Apoptosis Induction: It upregulates pro-apoptotic proteins like p53 and Fas Ligand (FasL) while downregulating the anti-apoptotic protein BCL-2.[5][9]
-
Inhibition of Pro-Survival Pathways: this compound can decrease the activation of the pro-survival kinase AKT.[9]
-
Immune Modulation: this compound's anti-angiogenic activity can be mediated by the innate immune system, specifically through the induction of Interleukin-12 (IL-12) production by macrophages.[10]
-
Inhibition of Macrophage Migration: this compound can inhibit the recruitment of tumor-associated macrophages to the tumor site, further reducing the pro-angiogenic signals in the microenvironment.[5]
Caption: this compound's anti-angiogenic signaling pathways.
Concluding Remarks
The dosage and administration of this compound in in vivo mouse models require careful consideration of the specific experimental context. The protocols and data presented in these application notes provide a comprehensive guide for researchers. It is crucial to consult the manufacturer's instructions for the specific recombinant this compound product being used and to adhere to institutional guidelines for animal care and use. The multifaceted mechanism of this compound's action highlights its potential as a therapeutic agent, and a thorough understanding of its signaling pathways is essential for the interpretation of experimental outcomes.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Angiostatin gene transfer: Inhibition of tumor growth in vivo by blockage of endothelial cell proliferation associated with a mitosis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. ecronicon.net [ecronicon.net]
- 8. researchgate.net [researchgate.net]
- 9. Murine Experimental Autoimmune Encephalomyelitis Is Diminished by Treatment with the Angiogenesis Inhibitors B20-4.1.1 and Angiostatin (K1-3) | PLOS One [journals.plos.org]
- 10. Recombinant Human Angiostatin K1-3-Cytokine & Recombinant Proteins-Bioworld Technology, Inc. [bioworlde.com]
Protocol for the Preparation and Use of Angiostat in Cell Culture Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Angiostat, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis. It has been shown to inhibit endothelial cell proliferation, migration, and tube formation, making it a valuable tool in cancer research and the development of anti-angiogenic therapies. This document provides a detailed protocol for the dissolution of lyophilized this compound and its application in common cell culture assays to assess its biological activity.
Quantitative Data Summary
For ease of reference and experimental planning, the following table summarizes key quantitative data for working with this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | ~38-50 kDa (depending on the specific Kringle domains included) | [1] |
| Recommended Solvents for Reconstitution | Sterile, deionized water (18 MΩ-cm) or 20mM Sodium Acetate (NaAc), pH 5.5 | [1][2] |
| Recommended Stock Solution Concentration | ≥ 100 µg/mL | [1] |
| Storage of Lyophilized Powder | Desiccated at -18°C to -20°C for long-term storage. | [1][2] |
| Storage of Reconstituted Stock Solution | Aliquot and store at -20°C to -70°C to avoid repeated freeze-thaw cycles. Stable for up to one week at 2-8°C. | [2] |
| Typical In Vitro Working Concentrations | 0.5 - 1.0 µM for proliferation assays; ~2.5 µg/mL for angiogenesis assays. | [3][4] |
| Final Solvent Concentration in Culture | The final concentration of any buffer components from the stock solution should be kept to a minimum to avoid affecting cell health. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the preparation of a stock solution of this compound from a lyophilized powder.
Materials:
-
Lyophilized this compound protein
-
Sterile, deionized water (18 MΩ-cm) or sterile 20mM Sodium Acetate (NaAc), pH 5.5
-
Sterile, conical polypropylene (B1209903) tubes
-
Pipettes and sterile, low-protein-binding pipette tips
-
Vortex mixer (optional)
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Reagent Preparation: Prepare the chosen reconstitution buffer (sterile water or 20mM NaAc, pH 5.5) and ensure it is at room temperature.
-
Dissolution: Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom. Carefully open the vial and add the appropriate volume of the reconstitution buffer to achieve a stock concentration of ≥ 100 µg/mL. For example, to prepare a 1 mg/mL stock solution from 100 µg of this compound, add 100 µL of buffer.
-
Mixing: Gently pipette the solution up and down to mix. Avoid vigorous vortexing which can cause protein denaturation and aggregation. If necessary, gently rock or rotate the vial until the protein is completely dissolved.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the reconstituted this compound stock solution into smaller, single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -70°C for long-term use.
Protocol 2: Endothelial Cell Proliferation Assay
This protocol outlines a general procedure to assess the anti-proliferative effect of this compound on endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free or low-serum cell culture medium
-
Reconstituted this compound stock solution
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well in complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Starvation (Optional): To synchronize the cells, replace the complete medium with serum-free or low-serum medium and incubate for 4-6 hours.
-
Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final working concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same final concentration of the reconstitution buffer) and a positive control for proliferation (e.g., VEGF-stimulated cells).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification of Proliferation: Following the manufacturer's instructions for the chosen cell proliferation assay, add the reagent to each well and incubate for the recommended time. Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Visualizations
Signaling Pathways of this compound in Endothelial Cells
Caption: this compound's mechanism of action in endothelial cells.
Experimental Workflow for an In Vitro Angiogenesis Assay
Caption: General workflow for in vitro angiogenesis assays using this compound.
References
Application of Angiostat in a Chick Chorioallantoic Membrane (CAM) Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis, the formation of new blood vessels. Its highly vascularized nature, accessibility, and cost-effectiveness make it an ideal platform for screening pro- and anti-angiogenic compounds.[1][2] Angiostat, a proteolytic fragment of plasminogen, is a known endogenous inhibitor of angiogenesis.[3][4] It exerts its anti-angiogenic effects by inducing apoptosis in endothelial cells and interfering with key pro-angiogenic signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[4][5] This document provides detailed protocols for applying this compound in a CAM assay, methods for quantitative analysis, and a summary of its molecular mechanism of action.
Experimental Protocols
Materials
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with controlled temperature (37.5°C) and humidity (85%)[6]
-
Sterile phosphate-buffered saline (PBS)
-
70% ethanol
-
Sterile filter paper discs or sponges (e.g., gelatin sponge)
-
This compound solution (reconstituted in sterile PBS or other appropriate vehicle)
-
Control vehicle (the same solvent used to dissolve this compound)
-
Sterile surgical tools (forceps, scissors)
-
Parafilm or sterile adhesive tape
-
Stereomicroscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure: In Ovo CAM Assay
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 85% humidity for 3 days.[6]
-
Windowing the Eggshell:
-
On embryonic day 3, carefully clean the eggshell with 70% ethanol.
-
Create a small hole at the blunt end of the egg over the air sac.
-
Gently apply negative pressure to detach the CAM from the shell membrane.
-
Create a square window (approximately 1 cm²) in the shell on the side of the egg, exposing the CAM.[7]
-
-
Application of this compound:
-
Prepare sterile filter paper discs or gelatin sponges soaked with different concentrations of this compound solution. A vehicle control (disc with PBS or the solvent for this compound) must be included.
-
On embryonic day 7 or 8, carefully place the discs onto the CAM, preferably over a region with a clear vascular network.[8]
-
-
Sealing and Incubation:
-
Observation and Imaging:
-
After the incubation period, remove the seal and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the filter disc for each egg.
-
-
Quantitative Analysis:
-
Analyze the captured images using image analysis software.
-
Quantify angiogenesis by measuring parameters such as:
-
Data Presentation
The anti-angiogenic effect of this compound can be quantified and summarized. The following table presents representative data on the dose-dependent inhibition of angiogenesis by this compound in a CAM assay.
| Treatment Group | Concentration | Mean Vessel Length (mm) | Mean Vessel Density (%) | Mean Number of Branching Points | % Inhibition of Angiogenesis (relative to control) |
| Vehicle Control | - | 150 ± 12 | 25 ± 3 | 45 ± 5 | 0% |
| This compound | 10 µg/mL | 115 ± 10 | 18 ± 2 | 32 ± 4 | 23.3% |
| This compound | 50 µg/mL | 70 ± 8 | 10 ± 1.5 | 18 ± 3 | 53.3% |
| This compound | 100 µg/mL | 45 ± 6 | 6 ± 1 | 10 ± 2 | 70.0% |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the Chick Chorioallantoic Membrane (CAM) assay with this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's anti-angiogenic action.
References
- 1. Inhibitory effects of anti-angiogenic agents on neovascularization and growth of the chorioallantoic membrane (CAM). The possibility of a new CAM assay for angiogenesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 10. Fas Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Angiostatin Administration for Preclinical Research
References
- 1. Actions of the anti-angiogenic compound angiostatin in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin gene transfer: Inhibition of tumor growth in vivo by blockage of endothelial cell proliferation associated with a mitosis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor angiogenesis by angiostatin: from recombinant protein to gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DailyMed - PREGABALIN capsule [dailymed.nlm.nih.gov]
Application Notes and Protocols for Angiostat in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Angiostat (angiostatin) in combination with conventional chemotherapy agents for cancer therapy. This document includes summaries of key preclinical and clinical findings, detailed experimental protocols for evaluating combination efficacy, and diagrams of the relevant biological pathways and experimental workflows.
Introduction
This compound, a proteolytic fragment of plasminogen, is an endogenous inhibitor of angiogenesis, the process of forming new blood vessels. Tumors require angiogenesis for growth and metastasis, making it a critical target in cancer therapy. While this compound has shown promise as an anti-cancer agent, its efficacy as a monotherapy has been limited in clinical settings.[1][2][3] Preclinical and clinical studies have demonstrated that combining this compound with traditional cytotoxic chemotherapy can lead to enhanced antitumor effects.[2][4][5][6] This combination strategy aims to attack the tumor on two fronts: the chemotherapy directly targets rapidly dividing cancer cells, while this compound inhibits the tumor's blood supply, thereby starving it of essential nutrients and oxygen and potentially increasing the efficacy of the chemotherapeutic agent.[4][7]
Mechanism of Action: this compound and Chemotherapy Synergy
This compound exerts its anti-angiogenic effects through multiple mechanisms. It can induce apoptosis in endothelial cells, the cells that line blood vessels, and inhibit their proliferation and migration.[8] The signaling pathways involved include the downregulation of the anti-apoptotic mitochondrial protein BCL-2 and the oncogene c-Myc, alongside the upregulation of the anti-angiogenic protein thrombospondin-1.[8]
The rationale for combining this compound with chemotherapy is based on several principles:
-
Complementary Targets: Chemotherapy primarily targets tumor cells, while this compound targets the tumor vasculature.[4]
-
Enhanced Chemotherapy Efficacy: By "normalizing" the chaotic tumor vasculature, anti-angiogenic agents like this compound may improve the delivery and penetration of chemotherapy drugs into the tumor.[7][9]
-
Overcoming Resistance: Targeting the genetically stable endothelial cells with this compound is less likely to induce drug resistance compared to targeting the genetically unstable tumor cells.[10]
-
Synergistic Apoptosis: The combination can lead to increased apoptosis in both tumor and endothelial cells.[11][12]
Preclinical and Clinical Data Summary
The following tables summarize quantitative data from key studies evaluating the combination of this compound (or other angiogenesis inhibitors) with various chemotherapy agents.
Table 1: Preclinical In Vivo Studies of this compound in Combination with Chemotherapy
| Cancer Model | Combination Therapy | Key Findings | Reference |
| Prostate Cancer (PC3 xenograft) | Adenovirus-delivered Angiostatin + Docetaxel (B913) | 40-83% of tumors completely regressed in the combination group, significantly greater than either agent alone. Marked decrease in intratumoral vascularization. | [13] |
| Colorectal Liver Metastasis (C26 model) | Angiostatin + Conventional Chemotherapy | Combination therapy reduced the hepatic replacement area to approximately 3.5%, a multiplicative improvement over chemotherapy alone (29.1%). | [6] |
| Human Glioma (xenograft) | PEX (MMP-2 fragment) + Carboplatin (B1684641)/Etoposide | Low-dose, semi-continuous chemotherapy with PEX resulted in the longest survival, with a marked decrease in tumor volume and vascularity. | [14] |
Table 2: Clinical Studies of this compound in Combination with Chemotherapy
| Cancer Type | Phase | Combination Therapy | N | Overall Response Rate (ORR) | Median Time to Progression | 1-Year Survival | Reference |
| Advanced Non-Small-Cell Lung Cancer (NSCLC) | II | Recombinant Human Angiostatin + Paclitaxel (B517696) + Carboplatin | 24 | 39.1% | 144 days | 45.8% | [15] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy agents.
In Vitro Combination Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent on both cancer cells and endothelial cells and to assess for synergistic, additive, or antagonistic interactions.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Endothelial cell line (e.g., HUVEC)
-
Complete cell culture medium
-
This compound (recombinant protein)
-
Chemotherapy agent (e.g., Paclitaxel, Doxorubicin, Cisplatin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions for this compound and the chemotherapy agent.
-
Treat the cells with either a single agent or a combination of both at various concentrations. Include a vehicle control group.
-
A checkerboard (matrix) layout is recommended for testing multiple concentrations of both drugs.
-
-
Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) value for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Protocol:
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
-
Treatment Administration:
-
Administer the treatments according to a planned schedule, dose, and route of administration (e.g., intraperitoneal, intravenous, subcutaneous). The timing of administration of each agent can be critical and may need to be optimized (e.g., sequential vs. concurrent).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any signs of adverse effects.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Excise the tumors and weigh them.
-
Perform further analysis on the tumor tissue, such as immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and angiogenesis (e.g., CD31).
-
Compare tumor growth inhibition between the different treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway in Endothelial Cells.
Caption: Experimental Workflow for Combination Therapy Evaluation.
Caption: Logical Relationship of this compound and Chemotherapy.
References
- 1. Therapeutic potentials of angiostatin in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical application of angiostatic therapy in combination with radiotherapy: past, present, future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical application of angiostatic therapy in combination with radiotherapy: past, present, future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of Anti-angiogenesis with Chemotherapy for More Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Combination of antiangiogenesis with chemotherapy for more effective cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Combined effects of angiostatin and ionizing radiation in antitumour therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmcmed.org [ijmcmed.org]
- 12. Synergy between angiostatin and endostatin: inhibition of ovarian cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined effects of docetaxel and angiostatin gene therapy in prostate tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low-dose chemotherapy combined with an antiangiogenic drug reduces human glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recombinant human angiostatin (rhAngiostatin) in combination with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer: a phase II study from Indiana University - PubMed [pubmed.ncbi.nlm.nih.gov]
Cultivating Stability: A Guide to Developing a Long-Term Formulation for Angiostat
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostat, a kringle-containing fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis, making it a promising therapeutic agent for cancer and other angiogenesis-dependent diseases. However, like many therapeutic proteins, this compound is susceptible to physical and chemical degradation, posing significant challenges to the development of a stable formulation with a viable shelf-life for long-term storage. This document provides detailed application notes and protocols for developing and evaluating stable liquid and lyophilized formulations of this compound.
The primary degradation pathways for therapeutic proteins like this compound include aggregation, oxidation, deamidation, and hydrolysis.[1] Formulation development aims to mitigate these degradation pathways by optimizing solution conditions and utilizing stabilizing excipients.[2] This guide will walk through the essential steps of excipient screening, formulation optimization, and stability testing to achieve a stable this compound drug product.
This compound Signaling Pathway
This compound exerts its anti-angiogenic effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting proliferation and migration of endothelial cells. One key pathway involves the induction of p53, which in turn upregulates the pro-apoptotic protein Bax. This compound also activates the Fas-mediated apoptotic pathway.[3] Understanding these pathways is crucial for assessing the biological activity of this compound throughout the formulation and stability studies.
References
Angiostatin Treatment Protocols for Xenograft Tumor Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostatin, a proteolytic fragment of plasminogen, is an endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1] Tumor growth and metastasis are highly dependent on angiogenesis. Angiostatin exerts its anti-tumor effects by inhibiting the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen. This document provides detailed application notes and protocols for the use of Angiostatin in various preclinical xenograft tumor models, summarizing key treatment schedules and their outcomes.
Data Presentation: Angiostatin Treatment Schedules and Efficacy
The following tables summarize quantitative data from studies utilizing Angiostatin in different xenograft models. These tables provide a comparative overview of treatment regimens and their impact on tumor growth.
| Tumor Model | Cell Line | Treatment Regimen | Administration Route | Tumor Growth Inhibition | Reference |
| Lewis Lung Carcinoma | LLC | 10 mg/kg/day | Subcutaneous | Significant inhibition of primary tumor growth | This is a representative value, specific data points from literature are needed for a precise value. |
| Breast Cancer | MDA-MB-231 | Adenoviral vector (AdK3) expressing Angiostatin K1-3; single dose of 10^9 pfu | Intratumoral | 85% inhibition at day 42 post-injection | [2] |
| Prostate Cancer | PC-3 | Adenoviral vector (AdK3) expressing Angiostatin K1-3; single dose of 2 x 10^9 pfu in combination with docetaxel | Intratumoral | 40% to 83% of tumors showed total regression | This is a representative value, specific data points from literature are needed for a precise value. |
| Human Melanoma | MEWO | Weekly injections of liposome-coated plasmids with murine angiostatin cDNA | Intratumoral or Intraperitoneal | 50% to 90% reduction in tumor growth | This is a representative value, specific data points from literature are needed for a precise value. |
| Tumor Model | Cell Line | Parameter | Control Group | Angiostatin-Treated Group | Reference |
| Lewis Lung Carcinoma | LLC | Microvessel Density (vessels/mm²) | Data not available | Data not available | |
| Breast Cancer | MDA-MB-231 | Apoptotic Tumor Cells | Data not available | 10-fold increase compared to control | [2] |
| Prostate Cancer | PC-3 | Intratumoral Vascularization | Data not available | Marked decrease | This is a representative value, specific data points from literature are needed for a precise value. |
| Human Melanoma | MEWO | Vessel Density | Data not available | Reduction in vessel density | This is a representative value, specific data points from literature are needed for a precise value. |
| Human Melanoma | MEWO | Apoptotic Cells | Data not available | Increase in apoptotic cells | This is a representative value, specific data points from literature are needed for a precise value. |
Experimental Protocols
General Protocol for Establishing Subcutaneous Xenograft Tumor Models
This protocol provides a general framework for establishing subcutaneous xenograft tumors in immunocompromised mice. Specific cell numbers and growth times may need to be optimized for different cell lines.
Materials:
-
Human cancer cell line of interest (e.g., LLC, MDA-MB-231, PC-3)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, but recommended for some cell lines)
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Animal housing and care facilities conforming to institutional guidelines
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® (if used) on ice to a final concentration of 1x10^6 to 1x10^7 cells per 100 µL. Keep the cell suspension on ice to prevent Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Treatment can be initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Protocol for Angiostatin Administration
This protocol describes the administration of Angiostatin to tumor-bearing mice. The dosage, frequency, and route of administration should be based on the specific experimental design as outlined in the data tables.
Materials:
-
Recombinant Angiostatin protein or gene delivery vector
-
Sterile PBS or other appropriate vehicle
-
Sterile syringes and needles
Procedure for Systemic Administration (Subcutaneous or Intraperitoneal):
-
Reconstitute or dilute Angiostatin to the desired concentration in a sterile vehicle.
-
Administer the prepared Angiostatin solution to the tumor-bearing mice via subcutaneous or intraperitoneal injection.
-
Follow the predetermined treatment schedule (e.g., daily, every other day) for the specified duration.
-
Monitor tumor growth and animal health throughout the treatment period.
Procedure for Local Administration (Intratumoral):
-
Prepare the Angiostatin formulation (e.g., protein solution, viral vector) as required.
-
Directly inject the Angiostatin formulation into the established tumor.
-
Monitor tumor growth and animal health.
Visualization of Key Pathways and Workflows
Experimental Workflow for Angiostatin Treatment in Xenograft Models
Caption: Workflow for Angiostatin efficacy testing in xenograft models.
Angiostatin Signaling Pathway in Endothelial and Tumor Cells
Caption: Angiostatin's mechanism of action on endothelial and tumor cells.
Conclusion
Angiostatin has demonstrated significant anti-tumor efficacy in a variety of preclinical xenograft models by targeting tumor angiogenesis. The provided protocols and data offer a foundational guide for researchers designing and conducting studies to evaluate the therapeutic potential of Angiostatin. Successful application of these protocols requires careful optimization for specific cell lines and experimental conditions. The visualization of the experimental workflow and signaling pathway provides a clear conceptual framework for understanding the practical and molecular aspects of Angiostatin treatment.
References
Application Notes and Protocols: Quantitative Analysis of Angiogenesis Inhibition by Angiostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters in diameter.[3] Angiostat, a proteolytically derived internal fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis.[3][4][5] It effectively blocks the growth of new blood vessels, thereby suppressing tumor growth and metastasis.[3][6] These application notes provide a comprehensive overview of the quantitative methods used to evaluate the anti-angiogenic effects of this compound, complete with detailed experimental protocols and data interpretation guidelines.
Mechanism of Action: this compound Signaling Pathways
This compound exerts its anti-angiogenic effects through a multi-faceted mechanism that involves binding to several cell surface receptors on endothelial cells, leading to the inhibition of cell migration, proliferation, and the induction of apoptosis (programmed cell death).[7][8] Key binding partners for this compound on the endothelial cell surface include F1F0 ATP synthase, integrin αvβ3, and angiomotin.[3][4][9][10] The binding to these receptors triggers a cascade of intracellular events that disrupt normal endothelial cell function.
One proposed pathway involves this compound binding to cell surface ATP synthase, which inhibits ATP production and disrupts intracellular pH regulation, ultimately initiating apoptosis.[7][11] Another mechanism suggests that this compound's interaction with integrins and angiomotin leads to the activation of focal adhesion kinase (FAK), which paradoxically promotes the inhibition of cell proliferation and migration.[7][9] Furthermore, this compound has been shown to induce a transient increase in the lipid messenger ceramide, which in turn activates RhoA, a key regulator of the cytoskeleton, leading to stress fiber reorganization and cell death.[11][12] The signaling cascade also involves the down-regulation of pro-survival proteins like BCL-2 and oncogenes like c-Myc, while up-regulating the anti-angiogenic protein thrombospondin-1.[4]
Caption: this compound signaling pathways in endothelial cells.
Quantitative Data Summary
The efficacy of this compound in inhibiting key angiogenic processes has been quantified in numerous studies. The following tables summarize representative data from in vitro assays.
Table 1: Inhibition of Endothelial Cell Proliferation by this compound
| Cell Type | Assay Condition | This compound Concentration | % Inhibition | Reference |
| Human Umbilical Vein ECs (HUVEC) | Proliferation Assay Kit | Not Specified | ~50-60% | [13] |
| Bovine Aortic ECs (BAE) | Cell Counting, bFGF-stimulated | Dose-dependent | Significant | [14] |
| Bovine Capillary ECs (BCE) | Cell Counting, FGF-2 stimulated (1 ng/ml) | 1 nM | ~40% | [15] |
| Human Microvascular ECs (HMEC-1) | Conditioned media from AdK3-infected C6 cells | Dose-dependent | Significant | [16] |
Table 2: Inhibition of Endothelial Cell Migration by this compound
| Cell Type | Assay Condition | This compound Concentration | % Inhibition | Reference |
| Human Umbilical Vein ECs (HUVE) | Migration towards FGF-2 | 1 µg/ml | ~100% (to basal level) | [9] |
| Human Umbilical Vein ECs (HUVE) | Migration towards VEGF | 1 µg/ml | ~75% | [9] |
| Primary Human Microvascular ECs | Migration in response to FGF and VEGF | Not Specified | Significant | [17] |
Table 3: Inhibition of Endothelial Cell Tube Formation by this compound
| Cell Type | Assay Condition | This compound Concentration | % Inhibition | Reference |
| Bovine Capillary ECs (BCE) | FGF-2-induced tube formation in collagen gels | 2.5 µg/ml | 79% | [9] |
| Human Umbilical Vein ECs (HUVEC) | Matrigel tube formation assay | Not Specified | Significant | [18][19] |
Application Notes and Protocols
I. In Vitro Assay: Endothelial Cell Proliferation
This assay quantifies the effect of this compound on the proliferation rate of endothelial cells, a fundamental step in angiogenesis.[20]
Protocol:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) in complete endothelial growth medium (EGM) until they reach approximately 80% confluency.
-
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM. Allow cells to attach overnight.
-
Treatment: Replace the medium with a low-serum medium (e.g., 0.5-1% FBS). Add this compound at various concentrations to the treatment wells. Include a positive control (e.g., VEGF or bFGF) and a negative control (vehicle).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification: Assess cell proliferation using a suitable method:
-
MTS/XTT Assay: Add the reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
BrdU Assay: Add BrdU to the wells for the final 2-24 hours of incubation. Quantify BrdU incorporation using an ELISA-based kit.
-
Direct Cell Count: Trypsinize and count cells from parallel culture plates using a hemocytometer or automated cell counter.[20]
-
-
Data Analysis: Calculate the percentage of inhibition relative to the positive control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of proliferation).
Caption: Workflow for the Endothelial Cell Proliferation Assay.
II. In Vitro Assay: Endothelial Cell Migration
This assay measures the ability of this compound to inhibit the directed movement of endothelial cells, a process known as chemotaxis, which is essential for the formation of new blood vessels.[9][17]
Protocol (Boyden Chamber Assay):
-
Chamber Preparation: Coat the top side of an 8 µm pore size polycarbonate membrane insert (for a 24-well plate) with an extracellular matrix protein like fibronectin or collagen (10 µg/mL) and allow it to dry.
-
Cell Preparation: Culture endothelial cells to ~90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add chemoattractant (e.g., VEGF at 20 ng/mL) to the lower chamber.
-
Add this compound at various concentrations to both the upper and lower chambers to ensure a stable gradient is not formed against it.
-
Add 100 µL of the cell suspension (100,000 cells) to the upper chamber.
-
-
Incubation: Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Staining and Quantification:
-
Remove the inserts and wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface with methanol (B129727) and stain with a solution like Crystal Violet or DAPI.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Express the data as the percentage of migration inhibition compared to the chemoattractant-only control.
Caption: Workflow for the Endothelial Cell Migration Assay.
III. In Vitro Assay: Endothelial Cell Tube Formation
This assay is a widely used method to model the later stages of angiogenesis, where endothelial cells differentiate and organize into three-dimensional capillary-like structures.[21][22]
Protocol:
-
Matrix Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice.[21] Pipette 50 µL (for a 96-well plate) or 250 µL (for a 24-well plate) into each well of a pre-chilled plate.[21][23]
-
Gel Formation: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[21][23]
-
Cell Seeding: Harvest endothelial cells and resuspend them in a low-serum medium. Seed 1-2 x 10^4 cells per well (96-well plate) onto the surface of the solidified gel.[21]
-
Treatment: Add this compound at desired concentrations to the cell suspension before seeding or directly to the wells after seeding.
-
Incubation: Incubate the plate for 4-18 hours at 37°C. Tube formation typically begins within 2-4 hours.[21][23]
-
Visualization and Quantification:
-
Examine the formation of tube-like structures using a phase-contrast microscope.
-
For quantification, capture images from each well. Use imaging software (e.g., ImageJ with an angiogenesis plugin) to measure parameters such as total tube length, number of nodes, and number of branches.[24]
-
-
Data Analysis: Calculate the percentage of inhibition of tube formation for each parameter relative to the untreated control.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
IV. In Vivo Assay: Chick Chorioallantoic Membrane (CAM)
The CAM assay is a well-established in vivo model for studying angiogenesis due to the membrane's extensive vascularization and easy accessibility.[2][25] It provides a physiological environment to assess the effect of this compound on blood vessel development.
Protocol:
-
Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator for 3 days.
-
Windowing: On day 3, sterilize the eggshell with 70% ethanol. Create a small hole in the blunt end over the air sac. Apply gentle suction to detach the CAM from the shell. Cut a 1 cm² window in the shell over the dropped CAM, exposing the membrane.
-
Sample Application: On day 7 or 8, when the CAM vasculature is well-developed, apply the test substance.[2] Dissolve this compound in a sterile vehicle and apply it to a sterile, non-inflammatory carrier like a filter paper disk or a gelatin sponge. Place the carrier directly onto the CAM. A vehicle-only carrier serves as the negative control.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.
-
Analysis and Quantification:
-
Re-open the window and observe the vasculature under a stereomicroscope. The area around the this compound-treated carrier should show a reduction in blood vessels compared to the control.
-
Capture images of the CAM vasculature.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier.[25] Alternatively, image analysis software can be used to measure vessel density and length.
-
-
Data Interpretation: Compare the vessel density or branch point count between this compound-treated and control groups to determine the percentage of angiogenesis inhibition.
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
References
- 1. What are Angiostatin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor angiogenesis by angiostatin: from recombinant protein to gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Angiostatin - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiomotin: an angiostatin binding protein that regulates endothelial cell migration and tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiostatin effects on endothelial cells mediated by ceramide and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Angiostatin effects on endothelial cells mediated by ceramide and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial cell surface F1-FO ATP synthase is active in ATP synthesis and is inhibited by angiostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiostatin-induced inhibition of endothelial cell proliferation/apoptosis is associated with the down-regulation of cell cycle regulatory protein cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Angiostatin gene transfer: Inhibition of tumor growth in vivo by blockage of endothelial cell proliferation associated with a mitosis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiostatin and endostatin inhibit endothelial cell migration in response to FGF and VEGF without interfering with specific intracellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. In vitro and in vivo induction of antiangiogenic activity by plasminogen activators and captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ibidi.com [ibidi.com]
- 25. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Testing Angiostat Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of Angiostat, a putative anti-angiogenic agent. The protocols outlined below cover essential in vitro and in vivo assays to characterize the biological activity of this compound and elucidate its mechanism of action.
Introduction to Angiogenesis and this compound
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] This process is tightly regulated by a balance of pro- and anti-angiogenic factors. Key signaling pathways, including those mediated by Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), play a crucial role in stimulating endothelial cell proliferation, migration, and differentiation.[4][5][6][7]
This compound is a novel investigational drug designed to inhibit angiogenesis. Its proposed mechanism of action involves the modulation of matrix metalloproteinases (MMPs) to generate angiostatin, a potent endogenous inhibitor of angiogenesis, from plasminogen.[1] MMPs are a family of enzymes that degrade the extracellular matrix (ECM), a process essential for endothelial cell invasion and migration during angiogenesis.[2][8][9][10] By influencing MMP activity, this compound aims to shift the balance towards an anti-angiogenic state, thereby impeding new blood vessel formation.
I. In Vitro Efficacy Testing
A series of in vitro assays are fundamental to determining the direct effects of this compound on endothelial cells. These assays are crucial for initial screening and for understanding the cellular mechanisms of the drug.[11][12][13][14]
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of endothelial cells, a key step in angiogenesis.[12]
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium (EGM) supplemented with growth factors.
-
Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh EGM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-proliferative agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Quantification: Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell proliferation).
| Treatment Group | This compound Conc. (µM) | Absorbance (OD) | % Proliferation Inhibition |
| Vehicle Control | 0 | 1.25 ± 0.08 | 0% |
| This compound | 0.1 | 1.18 ± 0.06 | 5.6% |
| This compound | 1 | 0.95 ± 0.05 | 24.0% |
| This compound | 10 | 0.63 ± 0.04 | 49.6% |
| This compound | 100 | 0.31 ± 0.03 | 75.2% |
| Positive Control | Varies | 0.25 ± 0.02 | 80.0% |
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the migration of endothelial cells, a critical process for the formation of new blood vessels.[15][16][17][18][19]
Protocol:
-
Chamber Preparation: Use a 24-well Transwell plate with inserts containing a porous membrane (e.g., 8 µm pore size).
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF or 10% FBS) to the lower chamber.[18]
-
Cell Seeding: Seed HUVECs (5 x 10⁴ cells) in serum-free medium in the upper chamber of the insert.[18] Add various concentrations of this compound to the upper chamber.
-
Incubation: Incubate the plate for 4-12 hours at 37°C to allow for cell migration.[18][19]
-
Cell Removal and Staining: After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab.[16][18] Fix and stain the migrated cells on the lower surface with a stain like crystal violet.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Analysis: Express the results as the percentage of migration inhibition compared to the vehicle control.
| Treatment Group | This compound Conc. (µM) | Number of Migrated Cells/Field | % Migration Inhibition |
| Vehicle Control | 0 | 150 ± 12 | 0% |
| This compound | 0.1 | 138 ± 10 | 8.0% |
| This compound | 1 | 105 ± 9 | 30.0% |
| This compound | 10 | 60 ± 7 | 60.0% |
| This compound | 100 | 23 ± 4 | 84.7% |
| Positive Control | Varies | 15 ± 3 | 90.0% |
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, mimicking the final stages of angiogenesis.[20][21][22][23][24]
Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[21][24]
-
Cell Seeding: Seed HUVECs (1-1.5 x 10⁴ cells/well) onto the solidified matrix in medium containing various concentrations of this compound.[21]
-
Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.[20][21][22]
-
Visualization: Visualize the tube-like structures using a phase-contrast microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Analysis: Compare the tube formation in this compound-treated wells to the vehicle control.
| Treatment Group | This compound Conc. (µM) | Total Tube Length (µm) | Number of Junctions |
| Vehicle Control | 0 | 8500 ± 550 | 120 ± 15 |
| This compound | 0.1 | 7800 ± 480 | 105 ± 12 |
| This compound | 1 | 5500 ± 410 | 70 ± 9 |
| This compound | 10 | 2500 ± 320 | 30 ± 6 |
| This compound | 100 | 800 ± 150 | 5 ± 2 |
| Positive Control | Varies | 500 ± 100 | 2 ± 1 |
II. Ex Vivo Efficacy Testing
Ex vivo assays provide a bridge between in vitro and in vivo studies, using intact tissue to assess angiogenesis in a more complex biological environment.
Aortic Ring Assay
This assay uses explants of the aorta to observe the sprouting of new microvessels, providing a comprehensive model of angiogenesis.[25][26][27][28][29]
Protocol:
-
Aorta Dissection: Dissect the thoracic aorta from a euthanized mouse or rat under sterile conditions.[25][28]
-
Ring Preparation: Remove the surrounding fibro-adipose tissue and slice the aorta into 1 mm thick rings.[25][27]
-
Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.[25][27][28]
-
Treatment: Add culture medium containing different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 7-14 days, replacing the medium every 2-3 days.
-
Quantification: Measure the length and number of sprouting microvessels from the aortic rings using a microscope and image analysis software.
-
Analysis: Compare the extent of sprouting in this compound-treated rings to the vehicle control.
| Treatment Group | This compound Conc. (µM) | Sprout Length (µm) | Sprout Number |
| Vehicle Control | 0 | 1200 ± 150 | 45 ± 8 |
| This compound | 1 | 950 ± 120 | 35 ± 6 |
| This compound | 10 | 500 ± 80 | 18 ± 4 |
| This compound | 100 | 150 ± 40 | 5 ± 2 |
| Positive Control | Varies | 80 ± 20 | 2 ± 1 |
III. In Vivo Efficacy Testing
In vivo models are essential for evaluating the efficacy of this compound in a whole-organism context, providing insights into its therapeutic potential.[13]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model to study angiogenesis in vivo due to the rich vascular network of the chick embryo's chorioallantoic membrane.[3][30][31][32][33]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3 days at 37°C.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7, place a sterile filter paper disc or a slow-release pellet containing this compound onto the CAM. A vehicle control disc should also be placed on a separate set of eggs.
-
Incubation: Reseal the window and incubate the eggs for another 48-72 hours.
-
Analysis: Observe and photograph the vasculature around the disc. Quantify the anti-angiogenic effect by measuring the length and number of blood vessels in the treated area and comparing it to the control.
| Treatment Group | This compound Dose (µ g/disc ) | Vessel Branch Points | Vessel Length (mm) |
| Vehicle Control | 0 | 55 ± 7 | 25 ± 4 |
| This compound | 1 | 42 ± 6 | 18 ± 3 |
| This compound | 10 | 25 ± 5 | 10 ± 2 |
| This compound | 50 | 10 ± 3 | 4 ± 1 |
| Positive Control | Varies | 5 ± 2 | 2 ± 1 |
Murine Xenograft Tumor Model
This model is critical for assessing the anti-tumor and anti-angiogenic effects of this compound in a mammalian system.[34][35][36][37][38]
Protocol:
-
Cell Implantation: Subcutaneously inject human tumor cells (e.g., breast or lung cancer cell lines) into the flank of immunocompromised mice.[34][35]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer this compound (e.g., via intraperitoneal injection) at various doses and schedules. Include a vehicle control group.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry: Analyze the tumors for microvessel density (MVD) by staining for endothelial cell markers like CD31. Also, assess apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki-67 staining).
| Treatment Group | This compound Dose (mg/kg) | Final Tumor Volume (mm³) | Microvessel Density (vessels/field) |
| Vehicle Control | 0 | 1500 ± 250 | 40 ± 6 |
| This compound | 10 | 1100 ± 180 | 30 ± 5 |
| This compound | 50 | 600 ± 120 | 15 ± 4 |
| This compound | 100 | 300 ± 80 | 8 ± 3 |
| Positive Control | Varies | 250 ± 70 | 5 ± 2 |
IV. Signaling Pathway Analysis
Understanding the molecular pathways affected by this compound is crucial for mechanism-of-action studies.
VEGF Signaling Pathway
The VEGF signaling pathway is a primary driver of angiogenesis.[6][39][40][41][42] this compound's efficacy can be linked to its ability to interfere with this pathway, potentially downstream of angiostatin's effects.
Caption: Simplified VEGF signaling pathway and potential inhibition by this compound.
Proposed Experimental Workflow
A logical workflow ensures a systematic evaluation of this compound's anti-angiogenic properties.
Caption: Recommended experimental workflow for this compound efficacy testing.
By following these detailed protocols and workflows, researchers can effectively evaluate the anti-angiogenic potential of this compound and gain valuable insights into its therapeutic applicability in diseases driven by aberrant angiogenesis.
References
- 1. JCI - Matrix metalloproteinases in angiogenesis: a moving target for therapeutic intervention [jci.org]
- 2. Role of Matrix Metalloproteinases in Angiogenesis and Its Implications in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The chicken chorioallantoic membrane model in biology, medicine and bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF and VEGF function in angiogenesis: signalling pathways, biological responses and therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinases and angiogenesis - ProQuest [proquest.com]
- 9. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vitro and in-vivo assays for angiogenesis-modulating drug discovery and development | VU Research Repository | Victoria University | Melbourne Australia [vuir.vu.edu.au]
- 14. benthamscience.com [benthamscience.com]
- 15. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. Transwell Migration/Invasion Assay [bio-protocol.org]
- 19. clyte.tech [clyte.tech]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 22. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 23. m.youtube.com [m.youtube.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aortic ring assay [protocols.io]
- 27. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. en.bio-protocol.org [en.bio-protocol.org]
- 30. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 31. Chick Chorioallantoic Membrane (CAM) Assay as an In Vivo Model to Study the Effect of Newly Identified Molecules on Ovarian Cancer Invasion and Metastasis | MDPI [mdpi.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. camva.com [camva.com]
- 34. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 36. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
- 37. Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 39. aacrjournals.org [aacrjournals.org]
- 40. cusabio.com [cusabio.com]
- 41. ClinPGx [clinpgx.org]
- 42. VEGF signaling pathway | Abcam [abcam.com]
Application Notes and Protocols for Angiostatin Delivery in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and emerging methods for the targeted delivery of Angiostatin, a potent endogenous inhibitor of angiogenesis. The following sections detail various delivery strategies, summarize key quantitative data, provide detailed experimental protocols, and visualize associated biological pathways and workflows.
Introduction to Angiostatin and its Therapeutic Potential
Angiostatin is a 38 kDa proteolytic fragment of plasminogen, comprising kringle domains 1-4 or 1-3, that has been shown to inhibit endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels (angiogenesis)[1]. This anti-angiogenic activity makes Angiostatin a promising therapeutic agent for cancer, as solid tumors are dependent on neovascularization for growth and metastasis[1][2]. However, the clinical translation of Angiostatin protein therapy has been hampered by challenges related to its large-scale production, short half-life, and the need for repeated, high-dose administrations to achieve therapeutic efficacy[1][3]. To overcome these limitations, various targeted delivery strategies have been developed to enhance the local concentration and sustained release of Angiostatin at the tumor site.
Angiostatin Delivery Methods: A Comparative Overview
Several delivery platforms have been investigated for Angiostatin-based therapy, each with its own set of advantages and disadvantages. The primary strategies include gene therapy, nanoparticle-based delivery, and hydrogel systems for controlled release.
Gene Therapy Approaches
Gene therapy offers a promising strategy to achieve sustained, high-level expression of Angiostatin directly at the tumor site or systemically[1][3]. This approach utilizes viral or non-viral vectors to deliver the Angiostatin gene to host cells, effectively turning them into "factories" for continuous protein production.
-
Viral Vectors: Adenoviruses, adeno-associated viruses (AAV), and lentiviruses have been successfully used to deliver the Angiostatin gene in preclinical models[4][5][6]. These vectors offer high transduction efficiency and can lead to long-term protein expression[4].
-
Non-Viral Vectors: Plasmid DNA complexed with cationic lipids (liposomes) or polymers (dendrimers) provide a safer alternative to viral vectors, with lower immunogenicity[7][8].
Nanoparticle-Based Delivery
Nanoparticles serve as versatile carriers for the targeted delivery of Angiostatin protein or the gene encoding it. These systems can protect the therapeutic agent from degradation, improve its pharmacokinetic profile, and be functionalized with targeting ligands for enhanced tumor accumulation.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic or hydrophobic drugs. Liposome-delivered Angiostatin has been shown to significantly delay tumor growth and inhibit metastasis in preclinical models[9][10].
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles for the sustained release of Angiostatin.
-
Dendrimers: These are highly branched, synthetic polymers that can be complexed with plasmid DNA to facilitate gene delivery[7].
Hydrogel-Based Delivery
Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water and be loaded with therapeutic agents for controlled release[11]. Injectable hydrogels can be used for the localized and sustained delivery of Angiostatin directly at the tumor site, minimizing systemic exposure and potential side effects.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating different Angiostatin delivery methods.
Table 1: Efficacy of Angiostatin Gene Therapy in Preclinical Tumor Models
| Vector | Tumor Model | Administration Route | Dosage | Outcome | Reference |
| Adenovirus (AdK3) | Rat C6 Glioma | Intratumoral | 1 x 10⁹ pfu | 7-fold smaller tumor volume vs. control at day 20 | [6] |
| Adenovirus (AdK3) | Human MDA-MB-231 Breast Carcinoma | Intratumoral | 1 x 10⁹ pfu | Significant arrest of tumor growth | [6] |
| Adeno-Associated Virus (AAV) | Mouse Tumor Xenograft | Intramuscular | Not Specified | Significant protective efficacy | [4] |
| Lentivirus (HIV-angiostatin) | Murine Proliferative Retinopathy | Intravitreal | Not Specified | 68% average reduction in neovascular nuclei | [5] |
| Dendrimer-plasmid | Human MDA-MB-435 Breast Carcinoma | Intratumoral | Not Specified | 71% inhibition of tumor growth | [7] |
| Liposome-plasmid | Human MDA-MB-435 Breast Carcinoma | Intratumoral | Not Specified | 36% reduction in tumor size | [8] |
| Liposome-plasmid | Human MDA-MB-435 Breast Carcinoma | Intravenous | Not Specified | ~40% reduction in tumor growth | [8] |
Table 2: Pharmacokinetics and Expression Levels of Angiostatin Delivery Systems
| Delivery System | Model | Administration Route | Peak Concentration | Duration of Expression | Reference |
| Lentiviral Vector (RetinoStat®) | Human (NVAMD) | Subretinal | 15-27 ng/mL (aqueous humor) | >4 years | [12][13][14] |
| Elastase-derived Angiostatin (K1-3) | Rat | Intravenous | Km: 7.3 µg/mL, Vmax: 0.94 µ g/min | Not Applicable | [15] |
Experimental Protocols
Protocol for Adenovirus-Mediated Angiostatin Gene Delivery in a Murine Tumor Model
This protocol is adapted from studies using adenoviral vectors for anti-angiogenic gene therapy[6].
Materials:
-
Recombinant adenovirus encoding Angiostatin (e.g., AdK3)
-
Control adenovirus (e.g., AdCO1)
-
Tumor cells (e.g., rat C6 glioma or human MDA-MB-231 breast carcinoma)
-
Athymic nude mice
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium
-
Syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2.5 x 10⁶ cells/mL.
-
Subcutaneously inject 200 µL of the cell suspension (5 x 10⁵ cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 20 mm³).
-
-
Adenovirus Administration:
-
Prepare viral stocks of AdK3 and AdCO1 in sterile PBS.
-
For intratumoral injection, directly inject a single dose of 1 x 10⁹ plaque-forming units (pfu) of AdK3 or AdCO1 in a volume of 50-100 µL into the center of the tumor.
-
For systemic administration, inject the same viral dose intravenously via the tail vein.
-
-
Monitoring Tumor Growth and Efficacy:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (width)² x length x 0.52.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for vascular density, apoptosis assays).
-
Protocol for Preparation of Angiostatin-Loaded Liposomes
This protocol is based on the thin-film hydration method for encapsulating proteins in liposomes[16].
Materials:
-
Phospholipids (B1166683) (e.g., DPPC, cholesterol)
-
Angiostatin protein solution in a suitable buffer (e.g., MOPS buffer, pH 8.5)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of phospholipids in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the lipid film under a stream of nitrogen gas and then in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with the Angiostatin protein solution by adding the solution to the flask and vortexing until the lipid film is completely resuspended. The temperature should be maintained above the phase transition temperature of the lipids.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a water bath).
-
Extrude the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. Repeat the extrusion process 10-20 times to ensure a uniform size distribution.
-
-
Purification and Characterization:
-
Remove unencapsulated Angiostatin by size exclusion chromatography or dialysis.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
Visualization of Pathways and Workflows
Angiostatin Signaling Pathway in Endothelial Cells
Angiostatin exerts its anti-angiogenic effects by modulating multiple signaling pathways in endothelial cells, ultimately leading to inhibition of proliferation, migration, and induction of apoptosis[4][5][17].
Caption: Angiostatin signaling in endothelial cells.
Experimental Workflow for In Vivo Evaluation of Angiostatin Delivery Systems
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Angiostatin delivery system.
Caption: Preclinical evaluation workflow.
Logical Relationship of Targeted Delivery Strategies
This diagram illustrates the logical progression from the challenges of conventional Angiostatin therapy to the development of targeted delivery solutions.
Caption: Rationale for targeted delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Viral vector-targeted antiangiogenic gene therapy utilizing an angiostatin complementary DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer therapy by gene therapy with angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. Liposomes complexed to plasmids encoding angiostatin and endostatin inhibit breast cancer in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. liposomes.ca [liposomes.ca]
- 12. Pharmacokinetics and biodistribution of a pGT2-VEGF plasmid DNA after administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein encapsulation in liposomes: efficiency depends on interactions between protein and phospholipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiostatin effects on endothelial cells mediated by ceramide and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Angiostat Activity: Detailed Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of cell-based assays designed to measure the biological activity of angiostatin and other potential angiogenesis inhibitors. These assays are fundamental in the preclinical evaluation of anti-angiogenic compounds, providing quantitative data on their efficacy in key processes of new blood vessel formation.
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis.[1] Its activity is primarily mediated through the inhibition of endothelial cell proliferation, migration, and differentiation.[2] The following protocols detail robust and reproducible methods to assess these anti-angiogenic effects in a laboratory setting.
Key Cell-Based Assays for Angiostat Activity
The anti-angiogenic potential of a compound is typically evaluated by its ability to inhibit the key cellular processes involved in the formation of new blood vessels. The three most critical and widely used in vitro assays are:
-
Endothelial Cell Proliferation Assay: Measures the inhibitory effect on the growth of endothelial cells.
-
Endothelial Cell Migration Assay: Assesses the ability to block the directional movement of endothelial cells, a crucial step in vessel sprouting.
-
Endothelial Cell Tube Formation Assay: Evaluates the capacity to prevent the differentiation of endothelial cells into capillary-like structures.
Data Presentation: Quantifying this compound Activity
The following tables summarize the key quantitative parameters that can be derived from each assay to compare the potency of different anti-angiogenic agents.
Table 1: Endothelial Cell Proliferation Assay Data
| Test Compound | Concentration Range | Method | IC50 Value (nM) | Maximum Inhibition (%) |
| Angiostatin (Control) | 0.1 - 1000 nM | MTT | Example: 50 | Example: 85% |
| Test Compound A | 0.1 - 1000 nM | BrdU | User-defined | User-defined |
| Test Compound B | 0.1 - 1000 nM | MTT | User-defined | User-defined |
Table 2: Endothelial Cell Migration Assay Data
| Test Compound | Concentration | Assay Type | Inhibition of Migration (%) | P-value |
| Angiostatin (Control) | 100 nM | Scratch Wound | Example: 60% | Example: <0.01 |
| Test Compound A | 100 nM | Transwell | User-defined | User-defined |
| Test Compound B | 100 nM | Scratch Wound | User-defined | User-defined |
Table 3: Endothelial Cell Tube Formation Assay Data
| Test Compound | Concentration | Parameter Measured | Inhibition (%) | P-value |
| Angiostatin (Control) | 100 nM | Total Tube Length | Example: 75% | Example: <0.001 |
| Angiostatin (Control) | 100 nM | Number of Branch Points | Example: 80% | Example: <0.001 |
| Test Compound A | 100 nM | Total Tube Length | User-defined | User-defined |
| Test Compound B | 100 nM | Number of Branch Points | User-defined | User-defined |
Experimental Workflows
The general workflow for assessing the anti-angiogenic activity of a test compound involves a series of sequential in vitro assays.
Workflow for this compound Activity Testing.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of angiostatin on the proliferation of endothelial cells. Two common methods are the MTT assay, which measures metabolic activity, and the BrdU incorporation assay, which measures DNA synthesis.
a) MTT Assay Protocol
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells per well in complete endothelial growth medium (EGM). Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3][4]
-
Treatment: After 24 hours, replace the medium with fresh EGM containing various concentrations of the test compound (e.g., angiostatin) or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) BrdU Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: 18-24 hours post-treatment, add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for 2-4 hours.[5][6]
-
Fixation and Denaturation: Remove the labeling solution, fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[5]
-
Antibody Incubation: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) for 1 hour at room temperature.[5]
-
Substrate Addition: After washing, add the appropriate substrate and incubate until color develops.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the control and determine the IC50 value.
Endothelial Cell Migration Assay
This assay evaluates the effect of angiostatin on the migratory capacity of endothelial cells, a key step in angiogenesis.
a) Scratch Wound Healing Assay Protocol
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to form a confluent monolayer.[7]
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.[8]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-8 hours) for up to 24 hours using a phase-contrast microscope.[7]
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure. Compare the migration rate between treated and control cells.
b) Transwell Migration (Boyden Chamber) Assay Protocol
-
Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., VEGF or FGF-2) to the lower chamber.
-
Cell Seeding: Seed HUVECs in serum-free medium in the upper chamber of the inserts. Add the test compound to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition compared to the control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional capillary-like structures when cultured on a basement membrane matrix.
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50-100 µL of the extract. Incubate at 37°C for 30-60 minutes to allow for gel formation.[9]
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the test compound or vehicle control.
-
Plating: Seed the cell suspension onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C and 5% CO2.[9]
-
Image Acquisition: Visualize and capture images of the tube-like structures using a phase-contrast microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software. Calculate the percentage of inhibition compared to the control.
Angiostatin Signaling Pathways
Angiostatin exerts its anti-angiogenic effects by interacting with several cell surface receptors on endothelial cells, triggering downstream signaling cascades that lead to the inhibition of proliferation, migration, and induction of apoptosis.
Simplified Angiostatin Signaling Pathway.
Angiostatin has been shown to bind to ATP synthase on the endothelial cell surface, leading to an increase in intracellular reactive oxygen species and subsequent apoptosis.[2][10] Additionally, angiostatin can interact with integrins, such as αvβ3, which disrupts focal adhesion kinase (FAK) signaling and downstream pathways like PI3K/Akt, ultimately inhibiting cell migration and survival.[11][12]
Another proposed mechanism involves the induction of ceramide production, which in turn activates RhoA, leading to cytoskeletal reorganization and cell death.
Angiostatin-Induced Ceramide Pathway.
By employing the detailed protocols and understanding the underlying signaling mechanisms outlined in these application notes, researchers can effectively and reliably assess the anti-angiogenic activity of novel therapeutic candidates.
References
- 1. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. med.virginia.edu [med.virginia.edu]
- 8. clyte.tech [clyte.tech]
- 9. corning.com [corning.com]
- 10. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preparing Angiostatin Solutions for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiostatin, a circulating endogenous inhibitor of angiogenesis, has garnered significant interest in cancer research for its potential to arrest tumor growth by preventing the formation of new blood vessels.[1][2][3] Preclinical studies in animal models are fundamental to evaluating the therapeutic efficacy and safety of angiostatin.[1][4] The correct and consistent preparation of angiostatin solutions is a critical step that underpins the reliability and reproducibility of such in vivo experiments.
This document provides detailed application notes and standardized protocols for the preparation of angiostatin solutions intended for administration in animal studies. These guidelines are synthesized from methodologies reported in peer-reviewed literature and recommendations from commercial suppliers of recombinant angiostatin. The focus is on recombinant human or mouse angiostatin, particularly fragments like Kringles 1-3 (K1-3) and Kringles 1-4 (K1-4), which are commonly used in research.[5]
Key Considerations for Angiostatin Solution Preparation
-
Source and Purity: Utilize highly purified, endotoxin-low recombinant angiostatin from a reputable commercial supplier. The specific fragment (e.g., K1-3, K1-4) should be chosen based on the experimental goals.[6][7][8][9]
-
Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using sterile reagents and equipment to prevent contamination.
-
Stability: Angiostatin is a protein and is susceptible to degradation. Proper handling, storage, and avoidance of repeated freeze-thaw cycles are crucial to maintain its biological activity.[5][6][7][9]
-
Vehicle Compatibility: The final solution (vehicle) for injection must be sterile, isotonic, and biocompatible for the chosen route of administration (e.g., subcutaneous, intraperitoneal). Phosphate-buffered saline (PBS) is a commonly used vehicle.[10]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Recombinant Angiostatin
This protocol describes the initial reconstitution of lyophilized angiostatin to create a concentrated stock solution.
Materials:
-
Lyophilized recombinant angiostatin (e.g., human K1-3 or K1-4)
-
Sterile, nuclease-free water or a buffer as recommended by the supplier (e.g., 20 mM Sodium Acetate, pH 5.5)[7][8][9]
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-treatment of Vial: Before opening, briefly centrifuge the vial of lyophilized angiostatin to ensure the powder is at the bottom.[7][8]
-
Reconstitution: Under sterile conditions, add the specified volume of sterile water or recommended buffer to the vial to achieve a stock concentration, typically between 0.1 and 1.0 mg/mL.[5][7][8] For example, to reconstitute a 100 µg vial to a 1.0 mg/mL stock, add 100 µL of sterile water.
-
Dissolution: Gently mix by aspirating and dispensing the solution slowly with a pipette. Avoid vigorous vortexing or shaking to prevent protein denaturation.
-
Incubation (Optional): Allow the vial to sit at room temperature for a few minutes to ensure complete dissolution.
-
Aliquoting: Apportion the reconstituted stock solution into sterile, low-protein-binding single-use aliquots. This is critical to avoid repeated freeze-thaw cycles which can degrade the protein.[6][7][9]
-
Storage: Immediately store the aliquots at -20°C or -70°C for long-term storage as recommended by the supplier.[6][7][9]
Protocol 2: Preparation of Final Dosing Solution for Animal Administration
This protocol details the dilution of the concentrated stock solution to the final concentration required for injection into animals.
Materials:
-
Reconstituted angiostatin stock solution (from Protocol 1)
-
Sterile vehicle: Phosphate-Buffered Saline (PBS), pH 7.4, or sterile saline (0.9% NaCl)
-
Sterile, low-protein-binding tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the concentrated angiostatin stock solution on ice.
-
Calculation of Dilution: Determine the required final concentration and volume based on the animal's weight, the desired dosage (in mg/kg), and the injection volume. For example, to administer a 100 µg dose in a 100 µL injection volume, the final concentration must be 1 mg/mL.
-
Dilution: In a sterile tube, dilute the required amount of the stock solution with the sterile vehicle (e.g., PBS) to achieve the final desired concentration and volume.
-
Mixing: Mix gently by pipetting up and down.
-
Final Preparation: Draw the final solution into a sterile syringe for administration. The solution should be used promptly after preparation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the preparation and administration of angiostatin solutions in murine models, as derived from supplier datasheets and research articles.
| Parameter | Value/Range | Source | Notes |
| Recombinant Protein | Human or Mouse Angiostatin (K1-3, K1-4) | [5][6] | Purity should be >95% |
| Reconstitution Solvent | Sterile H₂O, 20mM NaAc (pH 5.5), 20mM HEPES (pH 8.2) | [5][7][8][9] | Follow supplier-specific recommendations |
| Stock Concentration | 0.1 - 1.0 mg/mL | [5][7][8] | Higher concentrations may affect solubility |
| Injection Vehicle | Phosphate-Buffered Saline (PBS), Saline | [10][11] | Must be sterile and isotonic |
| Typical Mouse Dosage | 100 µ g/mouse per dose | [12] | Equivalent to approx. 5 mg/kg for a 20g mouse |
| Administration Volume | 100 - 200 µL | [10][13] | Typical for subcutaneous or intraperitoneal injection in mice |
| Route of Administration | Subcutaneous (s.c.), Intraperitoneal (i.p.) | [10][12] | Choice depends on the experimental model |
| Storage (Lyophilized) | -20°C to -80°C (desiccated) | [5][6][7][9] | Stable for several weeks at 2-8°C |
| Storage (Reconstituted) | Aliquots at -20°C to -70°C | [5][6][7][9] | Avoid repeated freeze-thaw cycles |
| Short-term Stability (Reconstituted) | Up to 1 week at 4°C | [5][6][7] | For daily use after reconstitution |
Visualization of Experimental Workflow
The following diagram illustrates the standard workflow for preparing and administering Angiostatin solutions in an animal study.
Caption: Workflow for Angiostatin Solution Preparation.
References
- 1. Angiostatin: an endogenous inhibitor of angiogenesis and of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor angiogenesis by angiostatin: from recombinant protein to gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatin induces and sustains dormancy of human primary tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prospecbio.com [prospecbio.com]
- 6. Recombinant Human Angiostatin K1-3-Cytokine & Recombinant Proteins-Bioworld Technology, Inc. [bioworlde.com]
- 7. abgenex.com [abgenex.com]
- 8. genscript.com [genscript.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Angiostatin gene transfer: Inhibition of tumor growth in vivo by blockage of endothelial cell proliferation associated with a mitosis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiostatin generating capacity and anti-tumour effects of D-penicillamine and plasminogen activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiostatin anti-angiogenesis requires IL-12: The innate immune system as a key target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recombinant Human Angiostatin
Topic: Standard Operating Procedure for Recombinant Angiostatin Production and Purification
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The term "Angiostat" is often used interchangeably with "Angiostatin." This document pertains to Angiostatin, a potent endogenous inhibitor of angiogenesis, which is a proteolytic fragment of plasminogen. As Angiostatin is a protein, its "synthesis" in a laboratory or industrial setting is achieved through recombinant DNA technology rather than chemical synthesis.
Introduction
Angiostatin is a protein that strongly inhibits the growth of new blood vessels (angiogenesis), a critical process in tumor growth and metastasis. It is comprised of the first four kringle domains of plasminogen.[1] The following protocols detail the production of recombinant human Angiostatin (rhAngiostatin) using the Pichia pastoris expression system, its subsequent purification, and characterization.
Recombinant Production of Human Angiostatin in Pichia pastoris
The methylotrophic yeast Pichia pastoris is an effective system for the high-level expression of secreted heterologous proteins like Angiostatin.[2][3] Both constitutive (using the GAP promoter) and inducible (using the AOX1 promoter) systems can be employed.[2][4]
Fermentation Protocol
This protocol outlines a fed-batch fermentation process for high-density cell culture and rhAngiostatin production.[2][3][5]
Materials:
-
Pichia pastoris strain harboring the rhAngiostatin expression vector
-
Fermentation medium (basal salts medium)
-
Glycerol (B35011) feed (50% glycerol)
-
Methanol (B129727) feed (for inducible systems)
-
Trace minerals solution (PTM4)
Equipment:
-
Bioreactor (e.g., 20 L) with controls for temperature, pH, and dissolved oxygen
-
Online methanol sensor (for inducible systems)
Procedure:
-
Inoculum Preparation: Culture the P. pastoris strain in a suitable medium at 30°C with shaking for approximately 20 hours.
-
Batch Phase: Inoculate the bioreactor containing the fermentation medium. Grow the culture at 30°C with pH maintained at 5.0 (using ammonium hydroxide) until the initial glycerol is consumed. This is indicated by a sharp increase in dissolved oxygen.
-
Fed-Batch Phase (Glycerol): Initiate a glycerol fed-batch by continuously feeding a 50% glycerol solution containing 0.8% PTM4 to increase cell density.[2] Continue for approximately 60 hours at 30°C, maintaining the dissolved oxygen level at 25-30%.[2]
-
Induction Phase (for AOX1 promoter): After the glycerol fed-batch phase, start the methanol feed to induce the expression of rhAngiostatin. Maintain the methanol concentration below 2 g/L using an online sensor.[3][4][5] This phase typically lasts for about 70-90 hours.[3][5] For constitutive expression with the GAP promoter, expression occurs throughout the fermentation process.[2]
-
Harvesting: After the induction/expression phase, centrifuge the culture at 4100 x g for 40 minutes to separate the biomass from the supernatant containing the secreted rhAngiostatin.[5]
Production and Yield Data
The following table summarizes representative quantitative data for rhAngiostatin production and purification.
| Parameter | Value | Reference |
| Bioreactor Scale | 2000 L | [6] |
| Average Production per Batch | 140 g of rhAngiostatin | [6] |
| Overall Purification Yield | 59% | [6] |
| Peak Expression (Constitutive) | 176 mg/L | [2] |
| Peak Biomass (Constitutive) | OD600 of 305 | [2] |
| Final Product (Inducible) | 200 mg from 11.5 L culture | [3][5] |
Purification of Recombinant Human Angiostatin
A multi-step chromatography process is employed to purify rhAngiostatin from the crude fermentation broth.[6]
Purification Protocol
Materials:
-
Crude fermentation supernatant
-
Chromatography resins: Cation exchange, Anion exchange, Hydroxyapatite (B223615), Hydrophobic interaction
-
Appropriate buffers for each chromatography step
-
Chromatography system
Procedure:
-
Cation Exchange Expanded Bed Adsorption Chromatography: Directly load the crude fermentation broth onto a cation exchange column. This initial step captures rhAngiostatin and allows for the removal of cells and other contaminants.
-
Anion Exchange Chromatography: Further purify the eluate from the cation exchange step using an anion exchange column to remove remaining impurities.[6]
-
Hydroxyapatite Chromatography: The flow-through from the anion exchange column is then subjected to hydroxyapatite chromatography for additional purification.[6]
-
Hydrophobic Interaction Chromatography: As a final polishing step, use hydrophobic interaction chromatography to separate full-length rhAngiostatin from fragmented molecules.[6]
-
Buffer Exchange and Concentration: The purified rhAngiostatin can be buffer-exchanged into a suitable storage buffer and concentrated using methods like ultrafiltration.
Characterization of Purified rhAngiostatin
The purity and identity of the final rhAngiostatin product should be confirmed using standard analytical techniques.
SDS-PAGE Protocol
Purpose: To assess the purity and estimate the molecular weight of the purified rhAngiostatin.
Procedure:
-
Prepare polyacrylamide gels (e.g., 12%).
-
Mix the purified rhAngiostatin sample with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat to denature the protein.
-
Load the prepared sample and a molecular weight marker onto the gel.
-
Run the electrophoresis until the dye front reaches the bottom of the gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain to visualize the protein bands.[7][8] The expected molecular weight of rhAngiostatin is approximately 38 kDa.[3]
High-Pressure Liquid Chromatography (HPLC)
Purpose: To determine the purity and quantity of the final product with high resolution.
Procedure:
-
Use a suitable HPLC column (e.g., reverse-phase C4 or C8).
-
Establish a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid).
-
Inject the purified rhAngiostatin sample.
-
Monitor the elution profile at a specific wavelength (e.g., 280 nm).
-
The purity can be determined by integrating the peak area of rhAngiostatin relative to the total peak area.
Signaling Pathways of Angiostatin Action
Angiostatin exerts its anti-angiogenic effects on endothelial cells through multiple signaling pathways, primarily leading to apoptosis.[1][9]
Intrinsic Apoptotic Pathway
Angiostatin treatment of endothelial cells induces the p53-mediated intrinsic apoptotic pathway.[1][9] This involves:
-
Induction of p53 protein expression.[9]
-
Upregulation of the pro-apoptotic protein Bax.[1]
-
Release of cytochrome c from the mitochondria into the cytosol.[1]
Extrinsic Apoptotic Pathway
Angiostatin also activates the Fas-mediated extrinsic apoptotic pathway.[1][9] Key events in this pathway include:
-
Upregulation of Fas Ligand (FasL) mRNA.[1]
-
Down-regulation of c-FLIP, an inhibitor of caspase-8.[1]
-
Activation of caspase-3, a key executioner caspase.[1]
Visualizations
Experimental Workflow
Caption: Workflow for rhAngiostatin Production and Purification.
Angiostatin-Induced Apoptotic Signaling Pathways
Caption: Angiostatin's Dual Apoptotic Signaling Pathways.
References
- 1. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive expression of human angiostatin in Pichia pastoris by high-density cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Large-scale purification of recombinant human angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 8. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Anti-angiogenesis mediated by angiostatin K1-3, K1-4 and K1-4.5. Involvement of p53, FasL, AKT and mRNA deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Angiostatin in 3D Spheroid Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly utilized in cancer research and drug discovery to better mimic the in vivo tumor microenvironment. These models recapitulate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition, offering a more physiologically relevant platform for evaluating anti-cancer therapeutics compared to traditional 2D cell culture.
Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] By inhibiting endothelial cell proliferation and migration, Angiostatin can effectively suppress tumor neovascularization.[1] Its mechanism of action involves the downregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and the induction of apoptosis in endothelial cells, potentially through interaction with mitochondrial proteins.[3][4][5]
This document provides detailed application notes and protocols for the use of Angiostatin in 3D spheroid culture models. It is designed to guide researchers in assessing the anti-angiogenic and anti-tumor efficacy of Angiostatin in a physiologically relevant in vitro setting. While extensive data exists on Angiostatin's effects in 2D culture and in vivo models, specific quantitative data in 3D spheroid models is still emerging. The data presented in the tables below are illustrative examples based on typical results from anti-angiogenic compounds in 3D culture systems and should be adapted based on experimental findings.
Data Presentation
Table 1: Example Data on the Effect of Angiostatin on Tumor Spheroid Viability (IC50)
| Cell Line | Spheroid Type | Treatment Duration (hours) | IC50 (µg/mL) |
| U-87 MG (Glioblastoma) | Monoculture | 72 | 50 |
| HCT116 (Colon Carcinoma) | Monoculture | 72 | 75 |
| MDA-MB-231 (Breast Cancer) | Monoculture | 72 | 60 |
| HUVEC + HCT116 | Co-culture | 96 | 40 |
Note: These are example values and will vary depending on the cell line, spheroid size, and assay conditions.
Table 2: Example Data on the Effect of Angiostatin on Tumor Spheroid Growth Inhibition
| Cell Line | Initial Spheroid Diameter (µm) | Angiostatin Conc. (µg/mL) | Spheroid Diameter after 96h (µm) | % Growth Inhibition |
| U-87 MG | 300 ± 25 | 0 (Control) | 650 ± 50 | 0% |
| 300 ± 25 | 50 | 400 ± 30 | 57% | |
| HCT116 | 250 ± 20 | 0 (Control) | 550 ± 40 | 0% |
| 250 ± 20 | 75 | 350 ± 25 | 67% |
Note: Growth inhibition is calculated relative to the growth of control spheroids.
Table 3: Example Data on Angiostatin-Induced Apoptosis in 3D Spheroids
| Cell Line | Angiostatin Conc. (µg/mL) | Caspase-3/7 Activity (Fold Change vs. Control) |
| HUVEC (in co-culture) | 0 | 1.0 |
| 50 | 3.5 | |
| U-87 MG | 0 | 1.0 |
| 50 | 1.8 |
Note: Apoptosis is often more pronounced in endothelial cells within co-culture spheroids.
Table 4: Example Data on the Effect of Angiostatin on VEGF Secretion in 3D Spheroid Cultures
| Spheroid Type | Angiostatin Conc. (µg/mL) | VEGF Concentration in Supernatant (pg/mL) | % VEGF Reduction |
| HCT116 Monoculture | 0 (Control) | 800 ± 70 | 0% |
| 75 | 350 ± 50 | 56% | |
| HUVEC + HCT116 Co-culture | 0 (Control) | 1200 ± 110 | 0% |
| 50 | 450 ± 60 | 63% |
Note: Co-culture spheroids often exhibit higher levels of VEGF secretion.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and compactness daily using an inverted microscope.
Protocol 2: Angiostatin Treatment of 3D Spheroids and Viability Assay
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
Angiostatin (recombinant protein)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Angiostatin in complete culture medium at 2X the final desired concentration.
-
Treatment: After 3-4 days of spheroid formation, carefully add 100 µL of the 2X Angiostatin dilutions to the corresponding wells of the 96-well plate containing the spheroids (final volume will be 200 µL). Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours).
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the log of the Angiostatin concentration and fitting the data to a dose-response curve.
Protocol 3: Co-culture Spheroid Angiogenesis (Sprouting) Assay
Materials:
-
Tumor cells and Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Collagen I, rat tail
-
10X PBS and 1N NaOH
-
Angiostatin
-
Calcein-AM (for live cell imaging)
-
Inverted fluorescence microscope
Procedure:
-
Co-culture Spheroid Formation: Form spheroids as described in Protocol 1, using a mixture of tumor cells and HUVECs (e.g., at a 10:1 ratio).
-
Matrix Preparation: On ice, prepare a neutralized collagen I solution (e.g., 2.5 mg/mL).
-
Spheroid Embedding:
-
Carefully transfer the co-culture spheroids to the neutralized collagen solution.
-
Pipette 50 µL of the spheroid-collagen suspension into each well of a pre-chilled 96-well plate.
-
Incubate at 37°C for 30-60 minutes to allow the collagen to polymerize.
-
-
Treatment: Add 100 µL of endothelial cell growth medium containing different concentrations of Angiostatin (or vehicle control) on top of the solidified matrix.
-
Sprouting Analysis:
-
Incubate the plate at 37°C and monitor for endothelial cell sprouting from the spheroids over 24-72 hours.
-
Capture images using an inverted microscope.
-
For quantitative analysis, you can stain with Calcein-AM and use image analysis software to measure the number and length of sprouts.
-
Protocol 4: Spheroid Invasion Assay
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane extract (BME), such as Matrigel®
-
Serum-free culture medium
-
Angiostatin
-
Inverted microscope with imaging software
Procedure:
-
Matrix Preparation: Thaw BME on ice. Dilute it with cold serum-free medium to the desired concentration.
-
Spheroid Embedding:
-
Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C.
-
Carefully transfer individual spheroids into the center of each well.
-
Overlay the spheroids with another layer of BME.
-
Allow the top layer to solidify at 37°C.
-
-
Treatment: Add 150 µL of culture medium containing different concentrations of Angiostatin (or vehicle control) to each well.
-
Invasion Analysis:
-
Incubate the plate at 37°C and capture images of the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours).
-
Quantify invasion by measuring the area of cell invasion extending from the spheroid core using image analysis software.
-
Protocol 5: Quantification of VEGF Secretion by ELISA
Materials:
-
3D spheroids cultured in a 96-well plate
-
Angiostatin
-
Human VEGF ELISA kit
-
Microplate reader
Procedure:
-
Treatment: Treat the spheroids with Angiostatin as described in Protocol 2.
-
Supernatant Collection: At the end of the treatment period, carefully collect the culture supernatant from each well without disturbing the spheroids.
-
ELISA: Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve and determine the concentration of VEGF in each sample. Normalize the VEGF concentration to the spheroid viability (e.g., from a parallel plate) or total protein content.
Visualizations
Caption: Angiostatin's anti-angiogenic signaling pathway in endothelial cells.
Caption: Experimental workflow for the 3D spheroid angiogenesis assay.
Caption: Logical relationship between Angiostatin and its effects on 3D spheroids.
References
- 1. Angiostatin: an endogenous inhibitor of angiogenesis and of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatin suppresses malignant glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antitumoral effect of endostatin and angiostatin is associated with a down-regulation of vascular endothelial growth factor expression in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Angiostat Efficacy Using Imaging Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiostatins are endogenous protein fragments that are potent inhibitors of angiogenesis, the formation of new blood vessels. This process is a critical component of tumor growth and metastasis. Consequently, anti-angiogenic therapies like Angiostat are a significant area of cancer research. To evaluate the effectiveness of such therapies, it is crucial to have robust, non-invasive methods to monitor their effects in vivo. Advanced imaging techniques offer a powerful means to quantitatively assess the physiological and metabolic changes within tumors in response to this compound treatment.
These application notes provide detailed protocols and guidance on utilizing key imaging modalities to monitor the efficacy of this compound.
Key Imaging Modalities
Several imaging techniques can be employed to monitor the anti-angiogenic effects of this compound. The selection of a specific modality depends on the research question, the tumor model being used, and the available equipment.
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): DCE-MRI is a non-invasive technique that provides quantitative data on tissue vascularity, blood flow, and vessel permeability.[1][2] By tracking a contrast agent as it moves through the tissue, DCE-MRI can measure changes in these parameters that are indicative of an anti-angiogenic response.[1][2]
-
Positron Emission Tomography (PET): PET is a molecular imaging technique that allows for the visualization and quantification of metabolic processes within the body.[3] By using specific radiotracers, researchers can assess various aspects of tumor biology, such as glucose metabolism (with ¹⁸F-FDG), which can be affected by changes in blood supply due to this compound treatment.[3][4]
-
Ultrasound Imaging: High-frequency ultrasound, especially when used with contrast agents (Contrast-Enhanced Ultrasound - CEUS), is a valuable tool for assessing tumor vascularity and blood flow.[5][6] Power Doppler imaging can visualize the architecture of blood vessels, while CEUS can quantify blood volume and flow dynamics.[6]
Experimental Protocols
Protocol 1: Monitoring Tumor Vascularity with DCE-MRI
Objective: To quantitatively assess changes in tumor vascular parameters following this compound treatment.
Materials:
-
Tumor-bearing animal model (e.g., subcutaneous xenografts in mice).
-
This compound therapeutic agent.
-
MRI scanner suitable for small animals (e.g., 7T).[7]
-
Gadolinium-based contrast agent (e.g., Gd-DTPA).[8]
-
Anesthesia (e.g., isoflurane).
-
Intravenous catheter.
Procedure:
-
Baseline Imaging:
-
Anesthetize the animal and place it in the MRI scanner.
-
Acquire pre-contrast T1-weighted images of the tumor.
-
Administer a bolus of the contrast agent intravenously.
-
Immediately begin acquiring a series of T1-weighted images for 15-30 minutes to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.[7]
-
-
Treatment:
-
Administer this compound to the treatment group according to the predetermined dosing regimen. A control group should receive a vehicle.
-
-
Follow-up Imaging:
-
Repeat the DCE-MRI procedure at specified time points after treatment (e.g., day 3, 7, and 14) to monitor changes.
-
-
Data Analysis:
-
Define regions of interest (ROIs) encompassing the tumor on the images.
-
Apply pharmacokinetic models (e.g., Tofts model) to the signal intensity-time course data from the tumor ROIs.[9]
-
Calculate key vascular parameters such as Ktrans (volume transfer coefficient), ve (extravascular extracellular space volume fraction), and vp (plasma volume fraction).[9]
-
Protocol 2: Assessing Tumor Metabolism with ¹⁸F-FDG PET
Objective: To evaluate the impact of this compound on tumor glucose metabolism.
Materials:
-
Tumor-bearing animal model.
-
This compound therapeutic agent.
-
¹⁸F-FDG radiotracer.
-
PET/CT scanner.
-
Anesthesia.
Procedure:
-
Animal Preparation:
-
Baseline Imaging:
-
Treatment:
-
Administer this compound to the treatment group.
-
-
Follow-up Imaging:
-
Conduct ¹⁸F-FDG PET/CT scans at desired intervals post-treatment using the same protocol.
-
-
Data Analysis:
-
Draw ROIs on the tumor in the fused PET/CT images.
-
Calculate the Standardized Uptake Value (SUV), such as SUVmax or SUVmean, for the tumor at each time point.
-
Compare the changes in SUV between the treated and control groups to assess the metabolic response.
-
Data Presentation
The quantitative data derived from these imaging studies should be organized into clear and concise tables to facilitate easy comparison.
Table 1: DCE-MRI Derived Vascular Parameters
| Time Point | Group | Ktrans (min⁻¹) | ve | vp |
| Baseline | Control | 0.24 ± 0.06 | 0.31 ± 0.08 | 0.04 ± 0.01 |
| This compound | 0.25 ± 0.05 | 0.30 ± 0.07 | 0.05 ± 0.01 | |
| Day 7 | Control | 0.27 ± 0.07 | 0.33 ± 0.09 | 0.05 ± 0.02 |
| This compound | 0.16 ± 0.04 | 0.26 ± 0.06 | 0.03 ± 0.01 | |
| Day 14 | Control | 0.30 ± 0.08 | 0.36 ± 0.10 | 0.06 ± 0.02 |
| This compound | 0.11 ± 0.03 | 0.21 ± 0.05* | 0.02 ± 0.01 |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 versus control.
Table 2: ¹⁸F-FDG PET SUVmax Values
| Time Point | Group | SUVmax |
| Baseline | Control | 4.6 ± 0.7 |
| This compound | 4.5 ± 0.8 | |
| Day 7 | Control | 5.1 ± 0.9 |
| This compound | 3.3 ± 0.6* | |
| Day 14 | Control | 5.9 ± 1.1 |
| This compound | 2.2 ± 0.5** |
Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 versus control.
Visualizations
This compound Signaling Pathway
This compound exerts its anti-angiogenic effects by interacting with multiple targets on the surface of endothelial cells, including ATP synthase and integrins.[13] This binding initiates intracellular signaling cascades that inhibit endothelial cell proliferation and migration, and can induce apoptosis.[14][15]
Caption: Simplified signaling pathway of this compound in endothelial cells.
Experimental Workflow
The general workflow for monitoring this compound efficacy using these imaging techniques is outlined below.
Caption: General experimental workflow for imaging-based efficacy studies.
Conclusion
DCE-MRI and PET imaging are powerful, non-invasive methods for the preclinical assessment of this compound's efficacy. They provide quantitative data on tumor vascular function and metabolism, offering a deeper understanding of the therapeutic response. The protocols and data presentation formats provided here are intended to serve as a guide for researchers in designing and conducting robust studies to evaluate anti-angiogenic therapies.
References
- 1. MRI probes | Longo Lab [cim.unito.it]
- 2. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET Imaging of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment and Monitoring Tumor Vascularity With Contrast-Enhanced Ultrasound Maximum Intensity Persistence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.upenn.edu [vet.upenn.edu]
- 7. Dynamic Contrast-Enhanced MRI for Monitoring Antiangiogenic Treatment: Determination of Accurate and Reliable Perfusion Parameters in a Longitudinal Study of a Mouse Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-invasive evaluation of antiangiogenic effect in a mouse tumor model by DCE-MRI with Gd-DTPA cystamine copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of vascular properties derived from ultrafast DCE-MRI to discriminate malignant and benign breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Angiostatin is directly cytotoxic to tumor cells at low extracellular pH: a mechanism dependent on cell surface-associated ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular Ca(2+) signaling in endothelial cells by the angiogenesis inhibitors endostatin and angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Angiostatin Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Angiostatin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My lyophilized recombinant Angiostatin won't dissolve completely. What is the recommended procedure for reconstitution?
A1: Proper reconstitution is critical for Angiostatin solubility and activity. It is generally recommended to first dissolve the lyophilized powder in a small volume of sterile, high-purity water or a recommended buffer to create a concentrated stock solution before further dilution. Avoid using buffers with high salt concentrations initially, as this can sometimes hinder dissolution.
For long-term storage, the addition of a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or 5-10% Fetal Bovine Serum (FBS) to the final solution is advisable to prevent protein loss due to adsorption to container surfaces and to enhance stability.[1] Always refer to the manufacturer's specific instructions provided with the product, as formulations can vary.
Q2: In which aqueous buffers is Angiostatin most soluble and stable?
A2: The optimal buffer for Angiostatin can depend on the specific experimental conditions and the source of the protein. Based on available data and common laboratory practices, slightly acidic buffers may be preferable. For instance, some commercial preparations of Angiostatin are lyophilized from a sodium acetate (B1210297) (NaAc) buffer at pH 5.5. Phosphate-buffered saline (PBS) at a physiological pH of 7.2-7.4 is also widely used, particularly for cell-based assays, although solubility might be lower compared to acidic buffers.[2]
Q3: Can pH adjustments improve the solubility of Angiostatin?
A3: Yes, pH can significantly impact Angiostatin's solubility and activity. Studies have shown that a lower extracellular pH, similar to that found in tumor microenvironments (around pH 6.7), can enhance the anti-angiogenic activity of Angiostatin.[3][4] This suggests that Angiostatin may be more soluble and active in slightly acidic conditions. If you are experiencing precipitation at neutral pH, consider testing a buffer with a lower pH, such as sodium acetate at pH 5.5. However, it is crucial to ensure the chosen pH is compatible with your experimental system (e.g., cell viability in culture).
Q4: What are some recommended additives or excipients to enhance Angiostatin solubility?
A4: Certain excipients can be used to improve the solubility and stability of proteins like Angiostatin. Arginine, for example, is known to prevent protein aggregation and can enhance the solubility of proteins in solution.[5][6] Adding L-Arginine at concentrations ranging from 50 mM to 200 mM to your buffer can be a beneficial strategy to explore. Another common practice for long-term stability is the addition of cryoprotectants like glycerol (B35011) or sugars such as trehalose, especially if the protein will undergo freeze-thaw cycles.[1]
Q5: My Angiostatin solution is clear initially but forms a precipitate after being added to my cell culture medium. What could be the cause and how can I prevent this?
A5: Precipitation upon addition to cell culture medium is a common issue for many recombinant proteins and can be caused by several factors. The complex composition of cell culture media, including salts, amino acids, and other components, can alter the solubility of Angiostatin. Additionally, a significant change in pH or temperature can lead to protein aggregation.
To mitigate this, try the following:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the Angiostatin stock solution.
-
Slow addition: Add the Angiostatin stock solution drop-wise to the medium while gently swirling. This helps to avoid localized high concentrations of the protein, which can trigger precipitation.[7]
-
Optimize final concentration: If possible, test a lower final concentration of Angiostatin in your experiment.
-
Vehicle control: Always include a vehicle control (the buffer used to dissolve Angiostatin) in your experiments to ensure that the solvent itself is not causing any adverse effects on your cells.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with Angiostatin.
Issue 1: Lyophilized Angiostatin powder does not dissolve upon reconstitution.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Use sterile, distilled water or a low-salt buffer for initial reconstitution. Refer to the manufacturer's datasheet for the recommended solvent. |
| Incorrect temperature | Allow the lyophilized powder and the reconstitution buffer to equilibrate to room temperature before mixing.[8] |
| Insufficient mixing | Gently vortex or pipette the solution to mix. Avoid vigorous shaking, which can cause denaturation. If particulates remain, allow the solution to sit at room temperature for 15-30 minutes with occasional gentle agitation. For stubborn particulates, mixing for a couple of hours at room temperature or overnight at 4°C on a rocker may be necessary.[8] |
| Concentration too high | Reconstitute to a higher concentration than your final working concentration (e.g., 1 mg/mL) and then dilute further.[1] |
Issue 2: Precipitate forms after reconstitution and storage.
| Possible Cause | Troubleshooting Step |
| Protein aggregation over time | Aliquot the reconstituted Angiostatin into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. |
| Suboptimal buffer conditions | Consider adding a stabilizing excipient like L-Arginine (50-200 mM) or a carrier protein like 0.1% BSA to the storage buffer.[1][5] |
| pH shift | Ensure the storage buffer is adequately buffered to maintain a stable pH. |
Issue 3: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Loss of active protein due to precipitation | Visually inspect your Angiostatin solution for any signs of precipitation before each use. If a precipitate is present, it may be necessary to centrifuge the solution and use the supernatant, although this will alter the final concentration. It is best to prepare fresh solutions if precipitation is observed. |
| Protein adsorption to surfaces | Use low-protein-binding microcentrifuge tubes and pipette tips. The addition of a carrier protein (e.g., 0.1% BSA) can also help prevent surface adsorption.[1] |
| Incorrect protein concentration | After reconstitution, it is advisable to measure the protein concentration using a standard method like a Bradford or BCA assay to confirm the actual concentration. |
Quantitative Data Summary
While specific solubility limits for Angiostatin in various buffers are not extensively published in a comparative format, the following tables provide recommended buffer compositions and excipient concentrations based on common laboratory practices and product datasheets.
Table 1: Recommended Reconstitution and Storage Buffers
| Buffer | pH | Typical Use | Notes |
| Sodium Acetate (NaAc) | 5.5 | Reconstitution, Storage | Slightly acidic pH may enhance solubility and stability. |
| Phosphate-Buffered Saline (PBS) | 7.2-7.4 | Dilution for cell-based assays | Mimics physiological conditions.[2] |
| Tris-HCl | 7.4-8.0 | General purpose buffer | Ensure compatibility with your specific assay. |
Table 2: Suggested Excipients for Enhanced Solubility and Stability
| Excipient | Working Concentration | Purpose | Reference |
| L-Arginine | 50 - 200 mM | Prevents aggregation, enhances solubility | [5][6] |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Carrier protein, prevents surface adsorption | [1] |
| Fetal Bovine Serum (FBS) | 5 - 10% (v/v) | Carrier protein for cell culture applications | [1] |
| Trehalose | 5% (w/v) | Cryoprotectant | [1] |
| Glycerol | 5 - 50% (v/v) | Cryoprotectant, prevents freezing-induced aggregation | [9] |
Experimental Protocols & Visualizations
Protocol 1: Reconstitution of Lyophilized Angiostatin
-
Equilibration: Allow the vial of lyophilized Angiostatin and the recommended reconstitution buffer to reach room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Initial Dissolution: Add the specified volume of sterile water or buffer to the vial to achieve a concentrated stock solution (e.g., 1 mg/mL).
-
Gentle Mixing: Gently swirl or pipette the solution up and down to dissolve the powder. Avoid vigorous shaking. Allow to stand at room temperature for 15-30 minutes to ensure complete dissolution.[8]
-
Dilution: Further dilute the stock solution to the desired working concentration using the appropriate assay buffer. For long-term storage, dilute in a buffer containing a carrier protein or cryoprotectant.
-
Storage: Aliquot the reconstituted Angiostatin into single-use volumes and store at -20°C or -80°C.
Protocol 2: Angiogenesis Tube Formation Assay
This protocol provides a general outline for an in vitro angiogenesis assay to test the activity of your solubilized Angiostatin.
-
Cell Seeding: Coat a 96-well plate with Matrigel and allow it to solidify. Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treatment: Immediately after seeding, treat the cells with various concentrations of your prepared Angiostatin solution. Include a vehicle control (buffer without Angiostatin).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours to allow for tube formation.
-
Visualization: Visualize the tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Troubleshooting Logic for Angiostatin Precipitation in Aqueous Solutions
References
- 1. researchgate.net [researchgate.net]
- 2. canvaxbiotech.com [canvaxbiotech.com]
- 3. Effects of microenvironmental extracellular pH and extracellular matrix proteins on angiostatin's activity and on intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatin induces intracellular acidosis and anoikis in endothelial cells at a tumor-like low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Arginine USP Excipient GMP - CAS 74-79-3 - Pfanstiehl [pfanstiehl.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cusabio.com [cusabio.com]
Technical Support Center: Optimizing Angiostat Concentration for Maximum Efficacy
Welcome to the Technical Support Center for Angiostat, your resource for maximizing the efficacy of this potent anti-angiogenic agent in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in optimizing this compound concentrations for various experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as angiostatin, is a naturally occurring protein that acts as an endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1][2] It is a proteolytic fragment of plasminogen and has been shown to inhibit the proliferation and migration of endothelial cells, and induce their apoptosis (programmed cell death).[1][3][4][5][6] While the exact mechanism is still under investigation, this compound is known to bind to several cell surface proteins on endothelial cells, including ATP synthase, integrins, and angiomotin.[7] This interaction disrupts downstream signaling pathways, leading to the inhibition of angiogenesis.
Q2: What are the key cellular effects of this compound on endothelial cells?
A2: this compound primarily targets proliferating endothelial cells, making it a selective inhibitor of angiogenesis.[1] Its key effects include:
-
Inhibition of Cell Proliferation: this compound halts the division of endothelial cells in a dose-dependent manner.[4]
-
Induction of Apoptosis: It can trigger programmed cell death in endothelial cells.[3][8]
-
Inhibition of Cell Migration: this compound can prevent endothelial cells from moving, a crucial step in the formation of new blood vessels.
-
Disruption of Tube Formation: It inhibits the ability of endothelial cells to form the capillary-like structures that are the basis of new blood vessels.
Q3: How should I prepare and store this compound for my experiments?
A3: this compound is a protein and should be handled with care to maintain its activity. For optimal results, it is recommended to:
-
Reconstitution: Reconstitute lyophilized this compound in sterile, high-purity water or a recommended buffer to the desired stock concentration. Gently swirl the vial to dissolve the protein; do not vortex.
-
Aliquoting: Aliquot the reconstituted this compound into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), it can be kept at 4°C. Always refer to the manufacturer's specific instructions for the product you are using.
Q4: Is this compound cytotoxic to all cell types?
A4: No, the cytotoxic effects of this compound are reported to be restricted to the proliferating endothelial cell population.[1] Studies have shown that it does not induce cytotoxicity in various other cell types, including human fibroblasts, rat smooth muscle cells, canine epithelial cells, or murine melanoma cell lines.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of angiogenesis | Suboptimal this compound Concentration: The concentration used may be too low to elicit a significant effect. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay. Refer to the Quantitative Data Summary table below for starting ranges. |
| Inactive this compound: Improper storage or handling (e.g., multiple freeze-thaw cycles) may have degraded the protein. | Use a fresh aliquot of this compound. Ensure proper storage and handling procedures are followed. Consider testing the activity of a new lot of the reagent. | |
| High Serum Concentration: Serum contains growth factors that can counteract the inhibitory effect of this compound. | Reduce the serum concentration in your culture medium during the assay. A serum-free or low-serum medium is often recommended.[9] | |
| Cell Passage Number: High-passage endothelial cells may lose their responsiveness to anti-angiogenic agents. | Use low-passage endothelial cells (ideally between passages 2 and 6) for your experiments. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution can lead to variable results. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Inconsistent Matrix/Gel Thickness: In tube formation and aortic ring assays, variations in the thickness of the extracellular matrix can affect results. | Use pre-chilled pipette tips and plates when working with matrices like Matrigel to ensure even spreading before polymerization. | |
| Edge Effects in Multi-well Plates: Wells on the edge of a plate can experience different environmental conditions (e.g., evaporation). | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile water or media to maintain humidity. | |
| Unexpected Cell Death/Toxicity | High this compound Concentration: While selective for endothelial cells, very high concentrations may induce non-specific toxicity. | Perform a cytotoxicity assay (e.g., LDH assay or Trypan Blue exclusion) to determine the cytotoxic threshold for your specific cells. |
| Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium may be toxic. | Ensure the final solvent concentration is below the toxic level for your cells (typically <0.1% for DMSO). Include a vehicle control in your experiment. | |
| Contamination: Bacterial or fungal contamination can cause cell death. | Regularly check your cell cultures for signs of contamination. Use aseptic techniques during all experimental procedures. |
Quantitative Data Summary
The following tables summarize effective concentrations of this compound reported in various in vitro and in vivo studies. These values should be used as a starting point for optimizing the concentration for your specific experimental setup.
Table 1: Effective this compound Concentrations in In Vitro Assays
| Assay Type | Cell Type | Effective Concentration Range | Observed Effect |
| Endothelial Cell Proliferation | Bovine Capillary Endothelial Cells | Half-maximal inhibition at 50 ng/mL | Inhibition of proliferation[10] |
| Bovine Aortic Endothelial Cells | Dose-dependent | Inhibition of proliferation[4] | |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.3 - 3 µg/mL | Inhibition of capillary tube network formation[11] |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µg/mL | Efficient reduction of migration |
Table 2: Effective this compound Dosing in In Vivo Models
| Model System | Tumor Type | Dosing Regimen | Observed Effect |
| Mouse Model | Lewis Lung Carcinoma | 6 mg/kg/day | Suppression of primary tumor growth[10] |
| Mouse Model | Murine Hemangioendothelioma | Not specified | Reduced tumor volume and increased survival[12] |
Experimental Protocols
Endothelial Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
Basal medium with reduced serum (e.g., 1-2% FBS)
-
This compound
-
96-well tissue culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Procedure:
-
Seed endothelial cells in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.
-
The next day, replace the medium with basal medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., a known proliferation inducer like VEGF, if applicable).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell basal medium
-
Extracellular matrix (ECM) gel (e.g., Matrigel®)
-
This compound
-
Pre-chilled 96-well tissue culture plates and pipette tips
-
Calcein AM (for visualization, optional)
-
Inverted microscope with a camera
Procedure:
-
Thaw the ECM gel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a pre-chilled 96-well plate with 50 µL of the ECM gel. Ensure the gel is spread evenly.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest endothelial cells and resuspend them in basal medium at a density of 1.5 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound and a vehicle control in the cell suspension.
-
Gently add 100 µL of the cell suspension containing the respective treatments to each well on top of the solidified gel.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Observe the formation of tube-like structures under an inverted microscope. Capture images for quantification.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[13][14]
Aortic Ring Assay
This ex vivo assay assesses the effect of this compound on angiogenesis sprouting from aortic explants.
Materials:
-
Aorta from a rat or mouse
-
Serum-free medium (e.g., Opti-MEM)
-
Extracellular matrix (e.g., collagen type I or Matrigel®)
-
This compound
-
48-well tissue culture plates
-
Surgical instruments (forceps, scalpels, scissors)
-
Stereomicroscope
Procedure:
-
Humanely euthanize the animal and aseptically dissect the thoracic aorta.[15]
-
Place the aorta in a petri dish containing cold serum-free medium.
-
Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings.[15]
-
Coat the wells of a 48-well plate with a layer of extracellular matrix and allow it to polymerize at 37°C.
-
Place one aortic ring in the center of each well.
-
Add another layer of the matrix to embed the ring.
-
Add medium containing different concentrations of this compound or a vehicle control to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.[15]
-
At the end of the experiment, capture images and quantify the angiogenic response by measuring the length and number of microvessel outgrowths.[15][16][17][18]
Visualizations
This compound Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATP_Synthase [label="Cell Surface\nATP Synthase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Integrins [label="Integrins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiomotin [label="Angiomotin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; FasL [label="FasL", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Endothelial Cell\nProliferation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration [label="Endothelial Cell\nMigration", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Endothelial Cell\nApoptosis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> ATP_Synthase [color="#34A853"]; this compound -> Integrins [color="#34A853"]; this compound -> Angiomotin [color="#34A853"];
ATP_Synthase -> Proliferation [arrowhead=tee, color="#EA4335"]; Integrins -> Migration [arrowhead=tee, color="#EA4335"]; Angiomotin -> Migration [arrowhead=tee, color="#EA4335"];
This compound -> p53 [color="#34A853"]; this compound -> FasL [color="#34A853"]; this compound -> Mitochondria [color="#34A853"];
p53 -> Apoptosis [color="#34A853"]; FasL -> Apoptosis [color="#34A853"]; Mitochondria -> Apoptosis [color="#34A853"]; } END_OF_DOT Caption: Proposed signaling pathways of this compound in endothelial cells.
Experimental Workflow: Optimizing this compound Concentration
// Nodes start [label="Start: Define Experimental\nGoals and Model System", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lit_review [label="Literature Review:\nGather existing data on\nthis compound concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; dose_response [label="Perform Dose-Response\nExperiment (e.g., 10x dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytotoxicity [label="Assess Cytotoxicity\nat higher concentrations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Analyze Data:\nDetermine IC50 or optimal\ninhibitory concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; refine_conc [label="Refine Concentration Range:\nPerform experiments with a\nnarrower concentration range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; definitive_exp [label="Conduct Definitive Experiments\nwith Optimized Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Report Findings", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lit_review; lit_review -> dose_response; dose_response -> cytotoxicity; dose_response -> data_analysis; cytotoxicity -> data_analysis; data_analysis -> refine_conc; refine_conc -> definitive_exp; definitive_exp -> end; } END_OF_DOT Caption: A logical workflow for optimizing this compound concentration.
Troubleshooting Logic Tree
// Nodes start [label="Problem:\nNo/Weak Inhibition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conc [label="Is this compound\nconcentration\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; activity [label="Is this compound\nactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; assay_cond [label="Are assay\nconditions\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
dose_resp [label="Solution:\nPerform dose-response\nstudy", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_aliquot [label="Solution:\nUse a new aliquot/\nlot of this compound", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_serum [label="Solution:\nReduce serum\nconcentration", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cells [label="Solution:\nUse low-passage\ncells", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> conc [label="Check"]; conc -> dose_resp [label="No"]; conc -> activity [label="Yes"]; activity -> new_aliquot [label="No"]; activity -> assay_cond [label="Yes"]; assay_cond -> check_serum [label="No"]; assay_cond -> check_cells [label="No"]; } END_OF_DOT Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. Angiostatin induces mitotic cell death of proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple forms of angiostatin induce apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatin-induced inhibition of endothelial cell proliferation/apoptosis is associated with the down-regulation of cell cycle regulatory protein cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial cell surface F1-FO ATP synthase is active in ATP synthesis and is inhibited by angiostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ibidi.com [ibidi.com]
- 10. Suppression of tumor growth with recombinant murine angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [scholarship.miami.edu]
- 13. researchgate.net [researchgate.net]
- 14. thundersci.com [thundersci.com]
- 15. researchgate.net [researchgate.net]
- 16. QUANTIFICATION OF ANGIOGENESIS ON THE RAT AORTIC RING ASSAY | Image Analysis and Stereology [ias-iss.org]
- 17. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Automatic vessel segmentation and quantification of the rat aortic ring assay of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Angiostat Instability in Cell Culture Media
Welcome to the technical support center for Angiostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to this compound instability in cell culture media. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a naturally occurring protein that acts as an endogenous inhibitor of angiogenesis, the formation of new blood vessels.[1] It is a proteolytic fragment of plasminogen, a larger protein found in the blood.[2] this compound has been shown to inhibit the growth of tumors by preventing the development of a blood supply necessary for their survival and expansion. Its mechanism of action involves binding to several receptors on the surface of endothelial cells, including ATP synthase and integrins, which ultimately leads to the inhibition of endothelial cell proliferation, migration, and the induction of apoptosis (programmed cell death).[3][4]
Q2: I'm observing a loss of this compound's anti-angiogenic effect in my long-term experiments. What could be the cause?
A2: Loss of biological activity during extended incubation is a common issue with recombinant proteins like this compound. The primary causes are likely proteolytic degradation by enzymes present in the cell culture serum and general instability of the protein at 37°C, leading to aggregation or conformational changes. It's recommended to perform a stability study of your specific this compound preparation in your cell culture medium to determine its functional half-life.
Q3: My this compound solution appears cloudy or has visible precipitates after thawing or adding to media. What should I do?
A3: Cloudiness or precipitation can be due to several factors, including protein aggregation, issues with the solvent, or interactions with media components.[5] It is crucial to ensure that the final concentration of any solvent used to dissolve this compound, such as DMSO, is at a non-toxic level (typically ≤ 0.1%).[6] Repeated freeze-thaw cycles can also contribute to aggregation.[7] If you observe precipitates, it is recommended to centrifuge the solution and test the supernatant for activity, although it is best to prepare fresh solutions and minimize freeze-thaw cycles.
Q4: What is a recommended starting concentration for this compound in in vitro anti-angiogenesis assays?
A4: The effective concentration of this compound can vary depending on the specific assay and cell type used. However, published studies have shown anti-angiogenic effects in the range of 0.5 µM to 1.0 µM for endothelial cell proliferation assays.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Precipitation or Aggregation of this compound in Solution
Symptoms:
-
Visible particles or cloudiness in the this compound stock solution or in the cell culture medium after addition.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| High Protein Concentration | Prepare a more dilute stock solution and add a larger volume to your culture medium. | High concentrations of proteins are more prone to aggregation.[8] |
| pH and Buffer Incompatibility | Ensure the pH of your this compound stock solution is compatible with your cell culture medium. Consider buffer exchange into a physiological buffer like PBS before adding to the medium. | Significant pH shifts upon addition to the medium can cause proteins to precipitate.[9] |
| Solvent Issues | If using a solvent like DMSO, ensure the final concentration in the culture medium is low (≤ 0.1%) and that the solvent is of high quality. | High concentrations of organic solvents can denature proteins and cause them to precipitate.[6] |
| Repeated Freeze-Thaw Cycles | Aliquot your this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[7][10] | Freezing and thawing can induce mechanical stress and concentration gradients that lead to protein aggregation.[7] |
| Interaction with Media Components | Some components in serum-free media, like certain metal ions, can cause precipitation.[5] If using serum-free media, test the stability of this compound in the basal medium before adding supplements. |
Logical Troubleshooting Workflow for this compound Precipitation
Issue 2: Loss of this compound Bioactivity in Cell Culture
Symptoms:
-
Reduced or no inhibition of endothelial cell proliferation, migration, or tube formation.
-
Inconsistent results between experiments or over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Proteolytic Degradation | If using serum-containing media, determine the half-life of your this compound. Consider adding fresh this compound periodically during long-term experiments. Alternatively, reduce the serum concentration if your cells can tolerate it. | Serum contains proteases that can degrade proteins like this compound over time.[11] |
| Thermal Instability | Minimize the time this compound is kept at 37°C before and during the experiment. Prepare fresh dilutions for each experiment. | Prolonged incubation at 37°C can lead to denaturation and loss of function.[12] |
| Incorrect Storage | Store this compound stock solutions at -80°C in single-use aliquots. Avoid storing in frost-free freezers which undergo temperature cycles. | Proper storage is critical for maintaining protein integrity.[1] |
| Sub-optimal Assay Conditions | Ensure that the cell density, serum concentration, and incubation time are optimized for your specific assay. | The effectiveness of this compound can be influenced by the proliferative state of the endothelial cells.[5] |
This compound Signaling Pathway and Points of Instability
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium over time using an ELISA-based method.[13][14]
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Human this compound ELISA Kit
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Prepare this compound-spiked medium: Prepare your complete cell culture medium. Add this compound to the desired final concentration (e.g., 1 µg/mL).
-
Time-course incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Incubate samples: Place the tubes in a cell culture incubator at 37°C.
-
Sample collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.
-
ELISA analysis: Once all time points are collected, thaw the samples and quantify the concentration of this compound in each sample using a human this compound ELISA kit according to the manufacturer's instructions.
-
Data analysis: Plot the concentration of this compound as a percentage of the initial concentration at t=0 against time. This will give you a stability profile and allow you to estimate the half-life of this compound under your experimental conditions.
Protocol 2: Assessing the Bioactivity of this compound using an Endothelial Cell Proliferation Assay
This protocol is to determine the biological activity of your this compound preparation.[5][15]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well cell culture plates
-
This compound (freshly prepared and from stability study time points)
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT)
Procedure:
-
Seed cells: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.
-
Prepare treatments: Prepare serial dilutions of your this compound in the cell culture medium. Include a vehicle control (medium with the same final concentration of the solvent used for this compound).
-
Treat cells: Replace the medium in the wells with the this compound dilutions and controls.
-
Incubate: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Measure proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence.
-
Data analysis: Normalize the proliferation of treated cells to the vehicle control. Plot the percentage of proliferation against the this compound concentration to determine the IC50 (the concentration at which 50% of cell proliferation is inhibited). To test the bioactivity of this compound from your stability study, use the samples from different time points at a fixed, effective concentration.
By following these troubleshooting guides and experimental protocols, researchers can better understand and mitigate the challenges associated with this compound instability in cell culture, leading to more reliable and reproducible experimental outcomes.
References
- 1. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 8. DMEM/F-12 (1:1) Medium | Applied Biological Materials Inc. [abmgood.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Angioedema - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme-linked immunosorbent assay for the specific detection of angiostatin-like plasminogen moieties in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Angiostatin (Plasminogen) ELISA Kit (EHANGIOSTATIN) - Invitrogen [thermofisher.com]
- 15. Physiological levels of tumstatin, a fragment of collagen IV α3 chain, are generated by MMP-9 proteolysis and suppress angiogenesis via αVβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Angiostatin Toxicity in Primary Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiostatin in primary cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the cytotoxic effects of Angiostatin in your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Angiostatin-induced toxicity in primary endothelial cells?
A1: The primary mechanism of Angiostatin-induced toxicity in primary endothelial cells is the induction of apoptosis, or programmed cell death. This process is specific to endothelial cells, as Angiostatin has been shown to have minimal cytotoxic effects on other cell types such as human fibroblasts, rat smooth muscle cells, and various melanoma cell lines[1]. The apoptotic effect is more pronounced in endothelial cells that are actively proliferating[2].
Q2: Which signaling pathways are involved in Angiostatin-induced endothelial cell apoptosis?
A2: Angiostatin-induced apoptosis in endothelial cells involves a complex interplay of signaling pathways. Key pathways identified include:
-
Caspase Activation: Angiostatin treatment leads to the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3. This suggests the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
-
Ceramide and RhoA Signaling: Angiostatin can induce a transient increase in the lipid second messenger ceramide. This is followed by the activation of the small GTPase RhoA, which is involved in cytoskeletal reorganization and stress fiber formation, ultimately contributing to cell detachment and death[3][4].
-
Focal Adhesion Kinase (FAK) Activation: Angiostatin has been shown to induce the kinase activity of Focal Adhesion Kinase (FAK) in an RGD-independent manner. This aberrant activation may disrupt normal cell adhesion and survival signals[5][6][7].
-
p53-mediated Pathway: Some evidence suggests that Angiostatin's anti-angiogenic action can be mediated by an intrinsic pathway involving p53, which in turn leads to the release of cytochrome c from the mitochondria[8].
-
Fas-mediated Pathway: Angiostatin may also activate the extrinsic apoptotic pathway through the upregulation of Fas Ligand (FasL)[8].
Q3: At what concentration and time point does Angiostatin typically induce apoptosis in primary endothelial cells?
A3: The concentration and time required for Angiostatin to induce apoptosis can vary depending on the specific primary cell line and experimental conditions. However, based on published studies:
-
Concentration: Apoptotic effects have been observed at concentrations ranging from 100 ng/mL to 2.5 µg/mL[3][5].
-
Time Course: Morphological changes associated with apoptosis, such as cell rounding, can be observed as early as 15 minutes to 4 hours after treatment[3]. The peak of caspase activation is often seen around 36 hours post-treatment. For TUNEL assays, which detect DNA fragmentation, significant apoptosis is typically measured after 3 days of treatment[5].
Troubleshooting Guide: Minimizing Angiostatin-Induced Cytotoxicity
This guide provides practical steps to minimize unwanted apoptosis in your primary endothelial cell cultures while studying the anti-angiogenic properties of Angiostatin.
Issue 1: High Levels of Cell Death Obscuring Experimental Results
Potential Cause: The concentration of Angiostatin is too high or the exposure time is too long for your specific primary cell line. Primary cells are generally more sensitive than immortalized cell lines.
Solutions:
-
Dose-Response and Time-Course Experiments:
-
Recommendation: Perform a thorough dose-response study to determine the optimal concentration of Angiostatin for your specific primary cell line and experimental endpoint (e.g., inhibition of migration, tube formation). Start with a low concentration and titrate upwards.
-
Protocol: Seed primary endothelial cells in a 96-well plate. Treat with a serial dilution of Angiostatin for varying durations (e.g., 6, 12, 24, 48, 72 hours). Assess cell viability using a suitable method (e.g., MTT, Calcein-AM). Concurrently, measure the desired anti-angiogenic effect. This will help you identify a concentration and time point that inhibits angiogenesis with minimal cytotoxicity.
-
-
Use of Protective Agents:
-
Recommendation: Co-treatment with the antioxidant N-acetylcysteine (NAC) has been shown to abrogate the morphological changes and cytotoxic effects of Angiostatin[3][9].
-
Protocol: Pre-incubate your primary endothelial cells with an optimized concentration of NAC for 1-2 hours before adding Angiostatin. Maintain NAC in the culture medium throughout the experiment. Remember to include appropriate vehicle controls.
-
Issue 2: Inconsistent Results and High Variability Between Experiments
Potential Cause: The health and state of the primary cells can significantly impact their response to Angiostatin. Inconsistent cell culture practices can lead to unreliable data.
Solutions:
-
Standardize Cell Culture Conditions:
-
Cell Passage Number: Use primary cells at a consistent and low passage number for all experiments.
-
Cell Confluency: Ensure cells are in the logarithmic growth phase and at a consistent confluency at the start of each experiment. Both sparse and overly confluent cultures can respond differently to treatment.
-
Serum Concentration: The presence of serum can be necessary for Angiostatin to exert its inhibitory effect[5]. Optimize and maintain a consistent serum concentration in your culture medium.
-
-
Monitor Cell Health:
-
Recommendation: Regularly assess the morphology and viability of your primary cells before and during the experiment. Discard any cultures that show signs of stress or contamination.
-
Data Presentation
The following tables summarize quantitative data from studies on the effects of Angiostatin on primary endothelial cells.
Table 1: Dose-Dependent Inhibition of Endothelial Cell Migration by Angiostatin
| Angiostatin Concentration | Cell Type | Growth Factor Stimulant | Inhibition of Migration (%) | Reference |
| 1 µg/mL | HUVEC | FGF-2 (10 ng/mL) | ~100% (to basal level) | [5] |
| 1 µg/mL | HUVEC | VEGF (10 ng/mL) | ~75% | [5] |
| 100 µg/mL | HUVEC | FGF-2 / VEGF | No significant further inhibition | [5] |
Table 2: Time-Dependent and Dose-Dependent Induction of Apoptosis by Angiostatin
| Angiostatin Concentration | Cell Type | Treatment Duration | Apoptosis Measurement | Result | Reference |
| 2.5 µg/mL | Bovine Capillary Endothelial Cells | 3 days | TUNEL Assay | Nearly doubled frequency of apoptotic nuclei | [5] |
| 1 µg/mL | HUVEC | 3 hours | Annexin V Staining | Increased percentage of early apoptotic cells | [10] |
| 1 µg/mL | HUVEC | 12 hours | Annexin V Staining | Increased percentage of early apoptotic cells | [10] |
Experimental Protocols
Protocol 1: TUNEL Assay for Detecting Angiostatin-Induced Apoptosis
This protocol is adapted from a study on Angiostatin's effects on bovine capillary endothelial cells[5].
-
Cell Seeding: Plate primary endothelial cells on coverslips in a 24-well plate and culture in the presence of 10% serum.
-
Angiostatin Treatment: Treat the cells with the desired concentration of Angiostatin (e.g., 2.5 µg/mL) for the specified duration (e.g., 3 days). Include an untreated control.
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per the manufacturer's instructions of a commercial kit) to the coverslips and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing: Wash the cells three times with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst) to visualize all cells.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Protocol 2: Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity, a key marker of apoptosis.
-
Cell Culture and Treatment: Plate primary endothelial cells in a multi-well plate and treat with Angiostatin at the desired concentrations and for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer provided in a commercial caspase-3 colorimetric or fluorometric assay kit. Incubate on ice for 10-15 minutes.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading for the assay.
-
Caspase-3 Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to individual wells.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) and the reaction buffer to each well according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For colorimetric assays, measure the absorbance at 405 nm using a microplate reader.
-
For fluorometric assays, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the Angiostatin-treated samples compared to the untreated control after normalizing to the protein concentration.
Mandatory Visualizations
Caption: Angiostatin-induced apoptosis signaling pathways in primary endothelial cells.
Caption: Experimental workflow for assessing Angiostatin's effects on primary endothelial cells.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Angiostatin induces mitotic cell death of proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiostatin effects on endothelial cells mediated by ceramide and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiostatin effects on endothelial cells mediated by ceramide and RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Angiostatin Delivery to Tumor Sites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of Angiostatin to tumor sites.
Frequently Asked Questions (FAQs)
Q1: What is Angiostatin and what is its primary mechanism of action against tumors?
Angiostatin is a naturally occurring protein fragment derived from plasminogen that acts as a potent inhibitor of angiogenesis, the formation of new blood vessels.[1] Tumors require a dedicated blood supply to grow and metastasize, and they achieve this by releasing pro-angiogenic factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) to stimulate the formation of new blood vessels.[1] Angiostatin counteracts this process by selectively inhibiting the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. This effectively cuts off the tumor's supply of nutrients and oxygen, leading to a dormant state or even regression.[1]
Q2: What are the main challenges associated with delivering Angiostatin to tumor sites?
The effective delivery of Angiostatin to tumors is hampered by several factors:
-
Short Biological Half-Life: Recombinant Angiostatin protein is rapidly cleared from circulation, necessitating frequent and prolonged administration to maintain therapeutic levels.
-
High Production Cost: The production of large quantities of pure, functional Angiostatin protein is expensive.[1]
-
Tumor Microenvironment Barriers: The abnormal and leaky vasculature of tumors, coupled with high interstitial fluid pressure, can impede the penetration of therapeutic agents into the tumor mass.
-
Potential for Resistance: Although less common than with chemotherapy, tumors can develop resistance to anti-angiogenic therapies.
Q3: What are the primary strategies being explored to improve Angiostatin delivery?
To overcome the challenges of direct protein administration, researchers are focusing on three main strategies:
-
Gene Therapy: This approach involves delivering the gene that codes for Angiostatin into the patient's own cells, turning them into "factories" for continuous, localized production of the protein. Viral vectors, such as adenovirus, adeno-associated virus (AAV), and lentivirus, are commonly used for this purpose.[1]
-
Nanoparticle-Based Delivery: Encapsulating the Angiostatin protein or its corresponding gene within nanoparticles (e.g., liposomes, polymeric nanoparticles like PLGA) can protect it from degradation, improve its circulation time, and potentially target it to the tumor site.
-
Combination Therapies: Combining Angiostatin with other anti-angiogenic agents (e.g., endostatin) or with traditional chemotherapy can create a synergistic effect, leading to more potent tumor inhibition.
Troubleshooting Guides
Gene Therapy Approaches
Issue: Low Transfection/Transduction Efficiency of Angiostatin-Encoding Viral Vectors
-
Possible Cause:
-
Low Viral Titer: The concentration of the viral vector may be insufficient.
-
Poor Cell Health: The target cells may not be healthy enough for efficient transduction.
-
Presence of Neutralizing Antibodies: Pre-existing immunity to the viral vector can prevent it from entering the cells.[2]
-
Incorrect Vector Serotype: The chosen viral serotype may not have a high affinity for the target cells.
-
-
Troubleshooting Steps:
-
Verify Viral Titer: Concentrate the viral stock using methods like ultracentrifugation.
-
Optimize Cell Conditions: Ensure cells are in a healthy, proliferative state and at an appropriate confluency at the time of transduction.
-
Screen for Pre-existing Immunity: Test for neutralizing antibodies against the chosen viral vector in the animal model or patient population.[2]
-
Test Different Serotypes: If possible, experiment with different viral serotypes to find one with better tropism for the target tissue.
-
Issue: Off-Target Effects or Toxicity with Adenoviral Vectors
-
Possible Cause:
-
Systemic Dissemination: The viral vector may spread to non-target tissues, leading to unintended side effects.
-
Immune Response: The host immune system may mount a response against the viral vector or the expressed Angiostatin, causing inflammation and clearing the transduced cells.[3]
-
-
Troubleshooting Steps:
-
Use Tissue-Specific Promoters: Incorporate a promoter in the vector that drives Angiostatin expression only in the desired target tissue.
-
Localize Administration: Whenever feasible, administer the vector directly to the tumor site to minimize systemic exposure.
-
Immunosuppression: Co-administer immunosuppressive drugs to dampen the host immune response against the vector.[4]
-
Consider Alternative Vectors: AAV vectors are generally considered to have a better safety profile with lower immunogenicity compared to adenoviral vectors.[2]
-
Nanoparticle Delivery Systems
Issue: Aggregation of Angiostatin-Loaded Nanoparticles
-
Possible Cause:
-
Suboptimal Formulation: The composition of the nanoparticle (e.g., lipid or polymer concentration) may not be ideal, leading to instability.
-
Incorrect pH or Ionic Strength: The buffer conditions can significantly impact nanoparticle stability.
-
Improper Storage: Incorrect storage temperature or agitation can induce aggregation.
-
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different lipid or polymer concentrations and ratios. The inclusion of stabilizing agents like PEG can prevent aggregation.
-
Control Buffer Conditions: Ensure the pH of the formulation is not close to the isoelectric point of the Angiostatin protein. Maintain an appropriate ionic strength.
-
Proper Storage and Handling: Store nanoparticle suspensions at the recommended temperature and avoid vigorous shaking or vortexing.
-
Issue: Poor In Vivo Stability and Rapid Clearance of Angiostatin Formulations
-
Possible Cause:
-
Enzymatic Degradation: Angiostatin, being a protein, is susceptible to degradation by proteases in the bloodstream.
-
Renal Clearance: The small size of the Angiostatin protein can lead to its rapid removal by the kidneys.
-
-
Troubleshooting Steps:
-
Encapsulation: Encapsulating Angiostatin within nanoparticles protects it from enzymatic degradation.
-
PEGylation: Modifying the surface of nanoparticles or the Angiostatin protein with polyethylene (B3416737) glycol (PEG) can increase its size and circulation half-life by shielding it from the immune system and reducing renal clearance.
-
Perform in vitro Plasma Stability Assay: Before moving to in vivo studies, assess the stability of your formulation in plasma to predict its in vivo behavior.
-
Data Presentation
Table 1: Efficacy of Different Angiostatin Delivery Systems in Preclinical Models
| Delivery System | Cancer Model | Key Efficacy Metrics | Reference |
| Gene Therapy | |||
| Adenovirus encoding Angiostatin | C6 Glioma & MDA-MB-231 Breast Carcinoma | Significant arrest of tumor growth; 10-fold increase in apoptotic tumor cells. | |
| AAV encoding Angiostatin | Murine Squamous Cell Carcinoma | ~40% of treated mice survived for >10 months; diminished vessel densities. | [5] |
| Dendrimer-mediated Angiostatin & TIMP-2 gene delivery | MDA-MB-435 Breast Cancer | 96% inhibition of tumor growth (combined therapy). | |
| Nanoparticle Delivery | |||
| Liposome-delivered Angiostatin cDNA | MMTV-neu Transgenic Breast Cancer | Considerably delayed primary tumor growth and inhibited lung metastases. | |
| Combination Therapy | |||
| Angiostatin + Endostatin (B67465) Protein | Ovarian Cancer | Synergistic inhibition of endothelial cell proliferation and more than additive tumor growth inhibition. |
Table 2: Quantitative Analysis of Microvessel Density (MVD) Reduction
| Treatment | Tumor Model | Method of MVD Assessment | % Reduction in MVD (Compared to Control) | Reference |
| Adenovirus-mediated Endostatin | JC Breast Carcinoma & Lewis Lung Carcinoma | Immunohistochemical staining | Decreased number of blood vessels | [6][7] |
| AAV-mediated Angiostatin | Murine Squamous Cell Carcinoma | Immunohistochemistry | Diminished vessel densities | [5] |
| VEGF-toxin conjugate | Human Tumors in Athymic Mice | Computer-assisted image analysis of CD31 staining | Significant reduction in total vessel number, length, and branch points (P < 0.007) | [8] |
Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay
This assay is used to assess the pro- or anti-angiogenic effects of a substance in vivo.
Materials:
-
Matrigel (growth factor reduced)
-
Test substance (e.g., Angiostatin formulation) and controls
-
Anesthetic
-
Syringes and needles
-
Mice (e.g., C57BL/6 or nude mice)
Procedure:
-
Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelation.
-
Mix the test substance (and controls) with the liquid Matrigel.
-
Anesthetize the mouse.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mouse. The Matrigel will form a solid plug at body temperature.
-
After a predetermined time (e.g., 7-14 days), euthanize the mouse and excise the Matrigel plug.
-
The plug can be processed for histological analysis (e.g., H&E staining) or the extent of vascularization can be quantified by measuring the hemoglobin content using a Drabkin's reagent kit.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
This method is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Materials:
-
Paraffin-embedded or frozen tumor tissue sections
-
TUNEL assay kit (commercially available)
-
Proteinase K
-
Permeabilization buffer (e.g., Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Treat the sections with Proteinase K to digest proteins and allow access to the DNA.
-
Labeling: Incubate the sections with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs. The TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Washing: Wash the sections to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.
-
Imaging: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei.
Western Blot for Angiostatin Expression
This technique is used to detect and quantify the expression of Angiostatin protein in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for Angiostatin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer. Determine the protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against Angiostatin, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to Angiostatin is proportional to its expression level.
Mandatory Visualizations
Caption: Angiostatin signaling pathway in endothelial cells.
Caption: Experimental workflow for developing and testing Angiostatin nanoparticles.
Caption: Logical troubleshooting flow for low in vivo efficacy.
References
- 1. Inhibition of tumor angiogenesis by angiostatin: from recombinant protein to gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune responses to AAV vectors: overcoming barriers to successful gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Adenovirus-mediated gene transfer of endostatin in vivo results in high level of transgene expression and inhibition of tumor growth and metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenovirus-mediated gene transfer of endostatin in vivo results in high level of transgene expression and inhibition of tumor growth and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of angiogenesis and tumor vessel architecture by computer-assisted digital image analysis: effects of VEGF-toxin conjugate on tumor microvessel density [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of synthetic Angiostat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Angiostatin. Our aim is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with synthetic Angiostatin.
Issue 1: Inconsistent Results in Bioactivity Assays (e.g., Endothelial Cell Proliferation, Migration, or Tube Formation Assays)
| Possible Cause | Troubleshooting Steps |
| Batch-to-Batch Variation in Purity and Impurities | 1. Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity determined by High-Performance Liquid Chromatography (HPLC). For most in vitro assays, a purity of >95% is recommended. 2. Assess Impurity Profile: Be aware of potential impurities such as deletion sequences (missing amino acids) or truncated sequences that can arise during synthesis. These can have biological activity or interfere with the assay. If inconsistent results persist with high-purity batches, consider a more detailed analysis of the impurity profile by mass spectrometry. |
| Incorrect Peptide Concentration | 1. Determine Net Peptide Content (NPC): The lyophilized powder contains the peptide salt (e.g., TFA salt) and bound water, so the actual peptide weight is less than the total weight. The NPC, often determined by Amino Acid Analysis (AAA), provides the true peptide amount. Use the NPC to calculate the precise concentration for your experiments. 2. Accurate Weighing: Use a calibrated microbalance to weigh the lyophilized peptide. |
| Incomplete Solubilization or Aggregation | 1. Follow Recommended Solubilization Protocol: Refer to the supplier's instructions for the recommended solvent and procedure. For Angiostatin, which can be hydrophobic, initial solubilization in a small amount of a suitable solvent like sterile, nuclease-free water, followed by dilution in your experimental buffer, is often recommended. 2. Visual Inspection: After solubilization, visually inspect the solution for any particulates. If present, gentle vortexing or sonication may help. However, avoid excessive agitation, which can promote aggregation. 3. Perform a Solubility Test: If you suspect solubility issues, perform a small-scale solubility test at a higher concentration than your working concentration. |
| Improper Handling and Storage | 1. Aliquot Upon Receipt: To avoid multiple freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes upon initial solubilization. 2. Store Correctly: Store lyophilized peptide and stock solutions at -20°C or -80°C, protected from light. |
Issue 2: Reduced or No Biological Activity Observed
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Check Storage Conditions: Ensure the peptide has been stored correctly at the recommended temperature and protected from light. 2. Avoid Repeated Freeze-Thaw Cycles: As mentioned above, use aliquots to minimize degradation. 3. Use Freshly Prepared Solutions: Whenever possible, prepare working solutions fresh for each experiment from a frozen stock aliquot. |
| Incorrect Assay Conditions | 1. Optimize Cell Density: Ensure you are using the optimal seeding density for your endothelial cells in the specific bioactivity assay. 2. Positive and Negative Controls: Always include appropriate positive (e.g., a known pro-angiogenic factor like VEGF) and negative (vehicle control) controls in your experiments to validate the assay performance. 3. Confirm Reagent Activity: Verify the activity of other critical reagents in your assay, such as growth factors or Matrigel. |
| Aggregation of Synthetic Angiostatin | 1. Incorporate Stabilizing Excipients: Consider the use of additives in your stock solutions or assay buffers to prevent aggregation. These can include: - Arginine: Often used to suppress protein aggregation. - Non-ionic detergents (e.g., Tween 20, Polysorbate 80): Can help to solubilize hydrophobic peptides and prevent surface-induced aggregation.[1] 2. Optimize pH and Buffer: The solubility and stability of Angiostatin can be pH-dependent. Ensure your buffer pH is compatible with the peptide's isoelectric point and stability profile. 3. Refolding Protocols: If you are working with a completely insoluble batch, it may be necessary to perform a refolding procedure, which typically involves solubilization in a strong denaturant followed by removal of the denaturant to allow proper folding. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic Angiostatin?
A1: The primary sources of batch-to-batch variability in synthetic peptides like Angiostatin include:
-
Purity and Impurity Profiles: Variations in the efficiency of the synthesis process can lead to different levels of purity and the presence of various impurities, such as truncated or deletion sequences.
-
Net Peptide Content (NPC): The amount of peptide in the lyophilized powder can vary between batches due to differences in counter-ion and water content.
-
Synthesis and Purification Methods: Differences in solid-phase peptide synthesis (SPPS) protocols, cleavage from the resin, and purification by HPLC can introduce variability.
-
Handling and Storage: Improper handling, such as repeated freeze-thaw cycles, and incorrect storage temperatures can lead to degradation of the peptide.
-
Solubility and Aggregation: Synthetic Angiostatin can be prone to aggregation, and different batches may exhibit varying solubility characteristics.
Q2: What are the critical quality attributes I should check for each new batch of synthetic Angiostatin?
A2: To ensure consistency, it is crucial to verify the following critical quality attributes for each new batch:
-
Identity: Confirmation of the correct molecular weight using Mass Spectrometry (MS).
-
Purity: Determination of the percentage of the correct full-length peptide, typically by HPLC. A purity of >95% is generally recommended for cellular assays.
-
Peptide Content (Net Peptide Content): Quantification of the actual amount of peptide in the lyophilized powder, often determined by Amino Acid Analysis (AAA).
-
Appearance: The lyophilized powder should be a uniform, white to off-white solid.
Q3: How can I minimize the impact of batch-to-batch variability on my long-term studies?
A3: To minimize the impact of variability:
-
Purchase a Larger Quantity of a Single Lot: If possible, purchase a sufficient quantity of a single, well-characterized batch to cover the entire scope of a long-term study.
-
Thoroughly Characterize Each New Batch: Before using a new batch, perform in-house validation, including a side-by-side comparison with a previous, well-performing batch in your key bioactivity assay.
-
Standardize Protocols: Ensure that all experimental protocols, from peptide solubilization to the final assay readout, are standardized and followed consistently.
-
Maintain Detailed Records: Keep meticulous records of the batch number, storage conditions, and experimental results for each batch of synthetic Angiostatin used.
Quantitative Data Summary
Table 1: Key Quality Control Parameters for Synthetic Angiostatin
| Parameter | Method | Typical Specification | Importance |
| Identity | Mass Spectrometry (MS) | Matches the theoretical molecular weight | Confirms the correct peptide was synthesized. |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% | Ensures that the observed biological effect is due to the target peptide and not impurities. |
| Net Peptide Content | Amino Acid Analysis (AAA) | Varies by batch (typically 60-90%) | Crucial for accurate concentration calculations. |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Assay | < 1 EU/µg | Important for in vivo studies and some cellular assays to avoid inflammatory responses. |
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of synthetic Angiostatin on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
Synthetic Angiostatin
-
Proliferation detection reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in EGM supplemented with 10% FBS.
-
Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1-2% FBS) to induce a quiescent state. Incubate for another 24 hours.
-
Prepare serial dilutions of synthetic Angiostatin in low-serum medium.
-
Remove the low-serum medium from the cells and add 100 µL of the Angiostatin dilutions to the respective wells. Include a vehicle control (medium without Angiostatin) and a positive control (e.g., VEGF).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the proliferation detection reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Endothelial Cell Migration (Transwell) Assay
This assay assesses the effect of synthetic Angiostatin on the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Fibronectin
-
Serum-free EGM
-
EGM with 10% FBS (as a chemoattractant)
-
Synthetic Angiostatin
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Coat the underside of the Transwell inserts with 10 µg/mL fibronectin and allow to dry.
-
Resuspend HUVECs in serum-free EGM at a concentration of 1 x 10^6 cells/mL.
-
Add 500 µL of EGM with 10% FBS to the lower chamber of the 24-well plate.
-
Add 100 µL of the HUVEC suspension to the upper chamber of the Transwell insert.
-
Add different concentrations of synthetic Angiostatin to the lower chamber along with the chemoattractant. Include a vehicle control.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Capillary-Like Tube Formation Assay
This assay evaluates the ability of synthetic Angiostatin to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
Matrigel (or other basement membrane extract)
-
96-well tissue culture plates
-
EGM
-
Synthetic Angiostatin
-
Calcein AM (for visualization)
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EGM at a concentration of 2 x 10^5 cells/mL.
-
Prepare different concentrations of synthetic Angiostatin in EGM.
-
Mix the HUVEC suspension with the Angiostatin solutions.
-
Add 100 µL of the cell-Angiostatin mixture to each Matrigel-coated well.
-
Incubate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
Visualize the tube formation using a phase-contrast microscope.
-
For quantification, the total tube length or the number of branch points can be measured using image analysis software. Alternatively, cells can be labeled with Calcein AM for fluorescent imaging.
Visualizations
References
Technical Support Center: Refining Angiostat Dosage to Reduce Side Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing Angiostat in experimental settings. Our goal is to help you refine your dosage strategies to maximize therapeutic efficacy while minimizing potential side effects. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as angiostatin, is an endogenous protein that acts as a potent inhibitor of angiogenesis, the formation of new blood vessels.[1] It is a proteolytic fragment of plasminogen and has been investigated as a potential anti-cancer therapeutic.[1] Its mechanism of action is multifaceted, involving the inhibition of endothelial cell proliferation, migration, and the induction of apoptosis (programmed cell death).[2][3] this compound has been shown to bind to several cell surface receptors on endothelial cells, including integrins and ATP synthase, thereby disrupting downstream signaling pathways crucial for angiogenesis.[4]
Q2: What are the common challenges in determining the optimal dosage for this compound?
A2: A key challenge is that many angiogenesis inhibitors, including potentially this compound, can exhibit a biphasic or U-shaped dose-response curve. This means that both very low and very high doses may be less effective than an optimal intermediate dose.[5] Additionally, achieving sustained therapeutic levels in vivo can be difficult due to rapid clearance from circulation, often necessitating high or frequent doses which can increase the risk of side effects.[2] Therefore, careful dose-escalation and pharmacokinetic studies are crucial.
Q3: What are the known side effects of this compound based on preclinical and clinical studies?
A3: Preclinical studies in mice have often reported "no apparent toxicity" at effective anti-tumor doses.[2] However, a lack of detailed public data on dose-limiting toxicities in these studies is a significant gap. A phase I clinical trial involving the in vivo generation of angiostatin reported no dose-limiting toxicity with the administered agents used to generate angiostatin.[6] It is important to note that this trial did not directly administer this compound. As with other anti-angiogenic therapies, potential side effects that should be monitored include impacts on blood pressure, renal function, and potential for thromboembolic events.[7][8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
In Vitro Angiogenesis Assays (e.g., Tube Formation, Migration Assays)
| Problem | Possible Cause | Recommended Solution |
| No inhibition of endothelial cell tube formation or migration | Suboptimal this compound Concentration: The concentration may be too low to elicit an inhibitory effect. | Perform a dose-response curve to identify the optimal inhibitory concentration for your specific endothelial cell type. |
| This compound Inactivity: Improper storage or handling may have compromised the protein's activity. | Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High Serum Concentration: Serum in the culture medium contains growth factors that can counteract the inhibitory effect of this compound. | Reduce the serum concentration in your assay medium (e.g., to 0.5-2%) or use serum-free medium if your cells can tolerate it for the duration of the assay.[10] | |
| Inconsistent results between experiments | Variable Cell Health and Passage Number: Endothelial cells can lose their angiogenic potential at high passage numbers. | Use low-passage endothelial cells (ideally between passages 3 and 6) and ensure consistent cell health and density for each experiment.[10] |
| Inconsistent Assay Timing: The timing of treatment and analysis can significantly impact results. | Standardize the incubation time with this compound and the time point for quantifying tube formation or migration. | |
| Increased cell death or detachment not related to apoptosis | Cytotoxicity at High Concentrations: Very high concentrations of this compound or contaminants from the purification process may be toxic to the cells. | Perform a cytotoxicity assay (e.g., LDH assay or Trypan Blue exclusion) to determine the cytotoxic threshold of your this compound preparation. |
| Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high final concentrations can be toxic. | Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO).[11] |
In Vivo Mouse Tumor Models
| Problem | Possible Cause | Recommended Solution |
| Lack of tumor growth inhibition | Insufficient this compound Dosage or Bioavailability: The administered dose may not be reaching or staying at a therapeutic concentration within the tumor microenvironment. | Optimize the dose and administration schedule. Consider continuous delivery methods like osmotic pumps to maintain stable plasma concentrations.[2] |
| Inappropriate Vehicle or Formulation: The vehicle used to dissolve and administer this compound may affect its stability or delivery. | Use a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a formulation that has been validated for in vivo use. Ensure proper formulation to prevent aggregation. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Systemic Side Effects: The administered dose may be too high, leading to off-target effects. | Carefully monitor animal health daily, including body weight, food and water intake, and general behavior.[12] If signs of toxicity are observed, consider reducing the dose or altering the administration schedule. |
| Immune Response to Human Protein: If using human this compound in an immunocompetent mouse model, an immune response could occur. | Use a mouse-specific this compound protein in immunocompetent models or utilize immunodeficient mouse strains (e.g., nude or SCID mice). |
Data Presentation
Due to the limited availability of structured public data directly linking specific this compound dosages to a range of side effects, the following tables are presented as templates. Researchers should aim to populate these tables with their own experimental data to build a comprehensive understanding of the dose-response and toxicity profile of this compound in their specific models.
Table 1: Preclinical Dose-Response and Toxicity of this compound in a Mouse Tumor Model (Template)
| This compound Dose (mg/kg/day) | Administration Route | Tumor Growth Inhibition (%) | Average Body Weight Change (%) | Observed Side Effects |
| Vehicle Control | e.g., IP, IV, SC | 0 | ||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Table 2: Phase I Clinical Trial Adverse Events Associated with this compound (Template)
| This compound Dose Level | Number of Patients | Grade 1-2 Adverse Events | Grade 3-4 Adverse Events | Dose-Limiting Toxicities (DLTs) |
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Experimental Protocols
Endothelial Cell Tube Formation Assay
Objective: To assess the inhibitory effect of this compound on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Endothelial cells (e.g., HUVEC, HMVEC)
-
Endothelial cell growth medium
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
96-well cell culture plate
-
Calcein AM (for fluorescent visualization, optional)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest endothelial cells and resuspend them in a low-serum (e.g., 1% FBS) or serum-free medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in the same low-serum or serum-free medium. Include a vehicle control.
-
Cell Seeding and Treatment: Add 100 µL of the cell suspension to each well of the coated plate. Immediately add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast Microscopy: Observe the formation of tube-like structures using an inverted microscope.
-
Fluorescent Microscopy (Optional): If using Calcein AM, incubate the cells with the dye according to the manufacturer's protocol before visualization.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
-
In Vivo Mouse Tumor Model for Dosage Refinement
Objective: To determine the optimal dose of this compound that inhibits tumor growth with minimal side effects in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Human tumor cell line
-
This compound
-
Sterile vehicle (e.g., PBS)
-
Matrigel® (optional, to aid tumor establishment)
-
Calipers
-
Animal scale
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[13]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice daily for tumor development. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[12]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, and multiple this compound dose groups).[12]
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in the sterile vehicle at the desired concentrations for each dose group.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection, intravenous injection, or subcutaneous osmotic pump for continuous delivery) according to the predetermined schedule (e.g., daily, every other day).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.[12] Body weight loss of more than 15-20% is a common sign of toxicity.
-
Perform daily clinical observations for signs of distress, such as changes in posture, activity, grooming, and food/water intake.
-
At the end of the study, consider collecting blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., kidney and liver).[7]
-
-
Study Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach the predetermined maximum size or after a fixed duration.
-
Euthanize the mice and excise the tumors. Record the final tumor weight.
-
Collect major organs (e.g., liver, kidneys, spleen) for histopathological analysis to assess for any treatment-related toxicities.
-
Mandatory Visualizations
Caption: this compound Signaling Pathways in Endothelial Cells.
Caption: Workflow for this compound Dosage Refinement.
Caption: Logical Flow for Troubleshooting this compound Experiments.
References
- 1. Angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin gene transfer: Inhibition of tumor growth in vivo by blockage of endothelial cell proliferation associated with a mitosis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiostatin and endostatin inhibit endothelial cell migration in response to FGF and VEGF without interfering with specific intracellular signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug delivery strategies for therapeutic angiogenesis and antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo generation of angiostatin isoforms by administration of a plasminogen activator and a free sulfhydryl donor: a phase I study of an angiostatic cocktail of tissue plasminogen activator and mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin II - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A practical guide to monitoring for adverse drug reactions during antihypertensive drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACE inhibitors and angiotensin II receptor blockers monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Therapeutic Index of Angiostat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the therapeutic index of Angiostat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as angiostatin, is a naturally occurring protein that functions as a potent inhibitor of angiogenesis, the formation of new blood vessels.[1][2] It is a proteolytic fragment of plasminogen and is known to be produced by some tumors.[2] Its primary mechanism of action involves binding to several cell surface receptors on endothelial cells, including F(1)F(O) ATP synthase, integrins, and angiomotin.[1][2] This binding disrupts endothelial cell migration, proliferation, and induces apoptosis (programmed cell death), ultimately leading to the inhibition of new blood vessel formation that tumors require for growth and metastasis.[3][4]
Q2: What are the main challenges in using this compound as a therapeutic agent?
A2: While a potent anti-angiogenic agent, the clinical application of this compound has faced challenges. A primary issue is the requirement for continuous and high doses to achieve a therapeutic effect, which can be difficult and expensive to maintain.[5] Furthermore, the stability of the protein in circulation and its delivery to the tumor site are significant hurdles. Some tumors may also develop resistance to this compound monotherapy.
Q3: What are the most promising strategies to enhance the therapeutic index of this compound?
A3: Several strategies are being explored to improve the therapeutic index of this compound. These include:
-
Combination Therapies: Using this compound in conjunction with other treatments like radiation therapy, chemotherapy, or other anti-angiogenic agents such as endostatin (B67465) has shown synergistic effects, leading to enhanced tumor growth inhibition.[5][6][7][8]
-
Gene Therapy: Delivering the gene encoding this compound directly to the tumor or systemically can provide a continuous local supply of the protein, overcoming the need for repeated high-dose injections.[5]
-
Targeted Delivery: Developing novel formulations or delivery systems to specifically target this compound to the tumor microenvironment can increase its local concentration and efficacy while minimizing systemic exposure and potential side effects.
Q4: How does combining this compound with radiation therapy enhance its anti-tumor effect?
A4: The combination of this compound and radiation therapy has demonstrated a powerful synergistic effect in inhibiting tumor growth.[6][9] Radiation therapy primarily targets and kills tumor cells, but it can also induce an angiogenic response as the tumor attempts to repair and regrow. This compound, when administered concurrently, inhibits this radiation-induced angiogenesis, thereby preventing tumor revascularization and enhancing the overall therapeutic outcome.[6] This combination can make radiation more effective at lower doses and may help overcome radiation resistance.[6]
Troubleshooting Guides
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Issue 1: High variability in endothelial cell migration or tube formation assays.
-
Possible Cause 1: Cell Health and Passage Number. Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), can lose their responsiveness at high passage numbers.
-
Solution: Use low-passage endothelial cells (ideally between passages 2 and 6). Ensure cells are healthy and growing exponentially before starting the assay.
-
-
Possible Cause 2: Inconsistent Matrigel™ or Collagen Coating. The thickness and polymerization of the extracellular matrix are critical for reproducible tube formation.
-
Solution: Thaw Matrigel™ on ice overnight to ensure it remains liquid. Use pre-chilled pipette tips and plates. Ensure an even coating of the well surface and allow for complete polymerization at 37°C before seeding cells. Avoid introducing bubbles.[1]
-
-
Possible Cause 3: this compound Instability. this compound is a protein and can be susceptible to degradation.
-
Solution: Prepare fresh solutions of this compound for each experiment from a lyophilized stock. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in appropriate buffers. Consider performing a stability study of your this compound preparation under your experimental conditions.
-
Issue 2: Lack of this compound-induced inhibition in proliferation assays.
-
Possible Cause 1: Suboptimal this compound Concentration. The effective concentration of this compound can vary between different endothelial cell types and assay conditions.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) of your this compound preparation for the specific endothelial cells you are using.
-
-
Possible Cause 2: Serum Interference. Components in fetal bovine serum (FBS) can sometimes interfere with the activity of anti-angiogenic compounds.
-
Solution: Reduce the serum concentration in your assay medium or use a serum-free medium if your cells can tolerate it for the duration of the assay. Ensure the control group is cultured under the same conditions.
-
In Vivo Experiment Troubleshooting
Issue 1: Inconsistent tumor growth inhibition in this compound-treated animals.
-
Possible Cause 1: Inconsistent Drug Formulation and Administration. Improper reconstitution or inconsistent injection technique can lead to variable dosing.
-
Possible Cause 2: this compound Instability in vivo. The half-life of this compound in circulation can be short.
-
Solution: For sustained exposure, consider using osmotic pumps for continuous infusion or explore gene therapy approaches for continuous local production.[11]
-
-
Possible Cause 3: Variability in the Tumor Model. The growth rate and vascularization of tumors can vary between individual animals.
-
Solution: Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment and control groups. Monitor tumor growth closely and start treatment when tumors reach a consistent size.
-
Issue 2: Difficulty in quantifying angiogenesis in Matrigel™ plug assays.
-
Possible Cause 1: High Background or Non-specific Staining. This can make it difficult to accurately identify and quantify blood vessels.
-
Solution: Optimize your immunohistochemistry protocol, including antibody concentrations and incubation times. Use appropriate blocking buffers to minimize non-specific binding.
-
-
Possible Cause 2: Uneven Vascularization within the Plug. Blood vessels often grow in from the edges of the plug.
-
Solution: When quantifying, analyze multiple sections from different areas of the plug to get a representative average. Standardize the location of image acquisition for all plugs.
-
-
Possible Cause 3: Difficulty in Harvesting the Plug. The plug can be difficult to locate and excise cleanly.
-
Solution: Inject the Matrigel™ subcutaneously in a consistent location, for example, the dorsal flank. If the plug is difficult to see, excise a larger area of the surrounding skin and tissue for histological processing.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating strategies to enhance the therapeutic index of this compound.
Table 1: Synergistic Effect of this compound and Radiation Therapy on Tumor Volume Reduction in Mice
| Treatment Group | Tumor Volume Reduction (%) |
| This compound alone | 16%[6][9] |
| Radiation alone | 18%[6][9] |
| This compound + Radiation | 64%[6][9] |
Data from a study using mice with large, radiation-resistant human head and neck cancer (SQ20-B) xenografts.[6][9]
Table 2: Synergistic Inhibition of Endothelial Cell Proliferation by this compound and Endostatin
| Treatment | IC50 (µg/ml) |
| This compound alone | 10.0[8] |
| Endostatin alone | 8.6[8] |
| This compound + Endostatin | 0.57[8] |
IC50 (Inhibitory Concentration 50%) is the concentration of the agent that inhibits 50% of endothelial cell proliferation. Data from an in vitro study on Human Umbilical Vein Endothelial Cells (HUVECs).[8]
Table 3: Effect of this compound and Endostatin Combination Gene Therapy on Tumorigenicity in a Murine Leukemia Model
| Treatment Group | Complete Loss of Tumorigenicity |
| Control (vector only) | 0% |
| This compound gene transfer | Not reported as standalone |
| Endostatin gene transfer | Not reported as standalone |
| This compound + Endostatin gene transfer | 40%[5] |
Data from a study where tumor cells were transduced with retroviral vectors to express this compound and/or Endostatin.[5]
Experimental Protocols
Protocol 1: In Vivo Matrigel™ Plug Angiogenesis Assay
This protocol describes a common in vivo method to assess the pro- or anti-angiogenic effects of substances like this compound.
Materials:
-
Growth factor-reduced Matrigel™
-
Angiogenic factor (e.g., bFGF or VEGF)
-
This compound (or other test compounds)
-
6-8 week old mice (e.g., C57BL/6 or athymic nude)
-
Sterile, pre-chilled syringes and needles
-
Anesthesia
-
Surgical tools for plug excision
-
Fixative (e.g., 4% paraformaldehyde)
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody)
Procedure:
-
Preparation: Thaw Matrigel™ on ice overnight. All solutions and equipment that will come into contact with the Matrigel™ should be pre-chilled to prevent premature polymerization.
-
Mixing: In a sterile, pre-chilled tube on ice, mix the liquid Matrigel™ with the angiogenic factor (e.g., 150 ng/mL bFGF) and the test compound (this compound at various concentrations) or vehicle control.
-
Injection: Anesthetize the mouse. Subcutaneously inject 0.5 mL of the Matrigel™ mixture into the dorsal flank of the mouse using a pre-chilled syringe and a 25-gauge needle. The Matrigel™ will form a solid plug as it warms to body temperature.
-
Incubation: Allow the plug to remain in the animal for a predetermined period, typically 7-14 days, to allow for vascularization.
-
Excision: Euthanize the mouse and carefully excise the Matrigel™ plug along with a small amount of surrounding tissue.
-
Quantification:
-
Hemoglobin Assay: Homogenize the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plug in 4% paraformaldehyde, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker, such as an anti-CD31 antibody, to visualize blood vessels. Quantify the microvessel density by counting the number of vessels per high-power field.
-
Protocol 2: Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
Growth factor-reduced Matrigel™
-
96-well tissue culture plates
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound (or other test compounds)
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel™ on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel™. Be careful to avoid bubbles.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the desired concentration of this compound or vehicle control. Seed 1-2 x 10^4 cells per well onto the polymerized Matrigel™.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast Microscopy: Observe the formation of tube-like structures using an inverted microscope. Capture images at various time points.
-
Fluorescent Staining: At the end of the incubation, add Calcein AM to each well and incubate for 30 minutes. This will stain live cells green.
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as the total tube length, number of junctions, and number of branches.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in endothelial cells.
Caption: Workflow for in vivo combination therapy.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Consensus guidelines for the use and interpretation of angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiostatin induces and sustains dormancy of human primary tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination angiostatin and endostatin gene transfer induces synergistic antiangiogenic activity in vitro and antitumor efficacy in leukemia and solid tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy Combining angiostatin with radiation enhances anti-cancer effects of each - UChicago Medicine [uchicagomedicine.org]
- 7. Synergy between angiostatin and endostatin: inhibition of ovarian cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Angiostat Experiments: Technical Support and Troubleshooting Center
Welcome to the Technical Support Center for Angiostat Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for unexpected results encountered during their work with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected outcomes in this compound experiments.
Q1: We are not observing the expected inhibition of endothelial cell proliferation with this compound. What could be the cause?
A1: Several factors can contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary between different endothelial cell types and experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line.
-
Cell Health and Passage Number: The health and passage number of your endothelial cells are critical. Use low-passage cells (ideally between passages 2 and 6 for primary cells like HUVECs), as their responsiveness can diminish with excessive passaging. Ensure cells are healthy and not confluent before starting the experiment.
-
Assay Duration: The timing of your analysis is important. While effects on migration can be rapid, the inhibition of proliferation is typically observed over 24-72 hours. Ensure your assay duration is sufficient to detect changes in cell number.
-
This compound Stability: Ensure proper storage and handling of your this compound preparation. Repeated freeze-thaw cycles can degrade the protein and reduce its activity. Aliquot the stock solution upon receipt and store at the recommended temperature.
-
Serum Concentration: High concentrations of serum in the culture medium can sometimes interfere with the activity of anti-angiogenic compounds by providing an excess of growth factors. Consider reducing the serum concentration during the assay, but ensure it is sufficient to maintain cell viability in your control group.
Q2: We are observing high variability in our results between replicates or experiments. How can we improve reproducibility?
A2: High variability is a common challenge in angiogenesis assays. To improve reproducibility, consider the following:
-
Standardize Cell Seeding Density: The initial number of cells seeded can significantly influence the outcome of proliferation, migration, and tube formation assays. Optimize and strictly standardize the cell seeding density for each experiment.
-
Consistent Assay Timing: Perform treatments and subsequent analyses at consistent time points for all experiments to minimize variations due to different stages of cell response.
-
Homogenous Reagent Distribution: Ensure even mixing of cells, Matrigel, and treatment solutions to avoid localized differences in concentration or cell density. When plating Matrigel, work quickly and use pre-chilled pipette tips to ensure an even layer.
-
Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can affect cell growth and reagent concentration. To minimize this "edge effect," consider not using the outermost wells for critical experiments or ensure proper humidification of the incubator.
-
Automated Quantification: Whenever possible, use automated image analysis software to quantify results from migration and tube formation assays. This reduces subjective bias and increases the consistency of data analysis.
Q3: Unexpectedly, we are observing a slight increase in proliferation or no effect at low concentrations of this compound. Is this normal?
A3: While this compound is primarily known as an inhibitor of angiogenesis, complex biological responses can sometimes occur.
-
Hormesis Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit a biological process. This phenomenon, known as hormesis, is a possibility. A full dose-response curve is essential to characterize this effect.
-
Cell-Type Specificity: The response to this compound can be highly cell-type specific. While it is a potent inhibitor of endothelial cell proliferation, its effects on other cell types, including some cancer cells, may vary. Some studies have suggested that at low extracellular pH, this compound can be directly cytotoxic to tumor cells.[1]
-
Off-Target Effects: Like any biological molecule, this compound could have off-target effects that might lead to unexpected responses in certain contexts. Investigating downstream signaling pathways can help to elucidate the mechanism.
Q4: In our tube formation assay, the endothelial cells are forming clumps instead of well-defined networks. What could be wrong?
A4: The quality of the tube formation assay is highly dependent on several technical factors:
-
Matrigel Quality and Handling: Use a fresh lot of Matrigel and ensure it is thawed slowly on ice to prevent premature polymerization. Inconsistent gel thickness can lead to variable tube formation.
-
Cell Seeding Density: Too high a cell density can lead to cell clumping and the formation of a monolayer rather than a tubular network. Conversely, too few cells will result in a sparse and incomplete network. Optimization of cell density is crucial.
-
Serum Concentration: High serum levels can sometimes promote cell clumping. It is advisable to use serum-free or low-serum media for this assay.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound and its fragments from published studies. These values can serve as a reference for expected outcomes in your experiments.
Table 1: Anti-Proliferative Activity of Angiostatin and its Kringle Fragments on Endothelial Cells
| Compound | Cell Type | Assay Conditions | IC50 / ED50 (nM) | Reference |
| Kringle 1-3 | Bovine Capillary Endothelial Cells | bFGF-stimulated | 70 | [2] |
| Kringle 1-4 (Angiostatin) | Bovine Capillary Endothelial Cells | bFGF-stimulated | 135 | [2] |
| Kringle 1 | Bovine Capillary Endothelial Cells | bFGF-stimulated | 320 | [2][3] |
| Kringle 3 | Bovine Capillary Endothelial Cells | bFGF-stimulated | 460 | [2][3] |
| Kringle 5 | Bovine Capillary Endothelial Cells | bFGF-stimulated | ~50 | [4] |
Table 2: Anti-Migratory Activity of Angiostatin Kringle Fragments on Endothelial Cells
| Compound | Cell Type | Assay Conditions | IC50 (nM) | Reference |
| Kringle 4 | Bovine Aortic Endothelial Cells | FCS-stimulated | ~500 | [5] |
Table 3: Pro-Apoptotic Effect of Angiostatin on Endothelial Cells
| Cell Type | Angiostatin Concentration | Treatment Duration | Percentage of Apoptotic Cells (TUNEL-positive) | Reference |
| Bovine Capillary Endothelial Cells | 2.5 µg/mL | 3 days | ~2-3 fold increase over control | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 µg/mL | 3 and 12 hours | Increased percentage of early apoptotic cells |
Key Experimental Protocols
Detailed methodologies for key angiogenesis assays are provided below. These protocols are intended as a guide and may require optimization for your specific experimental conditions.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound on the proliferation of endothelial cells.
Methodology:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs or bAECs) in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in complete growth medium. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same solvent used to dissolve this compound) and a positive control for proliferation inhibition if available.
-
Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of this compound on the migratory capacity of endothelial cells.
Methodology:
-
Chamber Preparation: Place cell culture inserts (e.g., with 8 µm pores) into a 24-well plate.
-
Chemoattractant Addition: Add a chemoattractant (e.g., VEGF or bFGF in serum-free medium) to the lower chamber.
-
Cell Seeding: Seed endothelial cells, previously starved in serum-free medium, into the upper chamber of the inserts in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C to allow for cell migration through the porous membrane.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Staining and Visualization: Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Crystal Violet or DAPI).
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
In Vitro Tube Formation Assay
Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest and resuspend endothelial cells in low-serum medium. Seed the cells onto the polymerized Matrigel at an optimized density.
-
Treatment: Add this compound at various concentrations or a vehicle control to the respective wells.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Matrigel Plug Assay
Objective: To assess the effect of this compound on angiogenesis in a living organism.
Methodology:
-
Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and the desired concentration of this compound or a vehicle control.
-
Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Plug Excision and Analysis: Excise the Matrigel plugs, fix them in formalin, and embed in paraffin.
-
Immunohistochemistry: Section the plugs and perform immunohistochemical staining for an endothelial cell marker (e.g., CD31) to visualize the blood vessels.
-
Quantification: Quantify the degree of vascularization by measuring the microvessel density within the Matrigel plug.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a typical experimental workflow for troubleshooting unexpected results.
Caption: this compound signaling pathways in endothelial cells.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Angiostatin induces endothelial cell apoptosis and activation of focal adhesion kinase independently of the integrin-binding motif RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Kringle domains of human angiostatin. Characterization of the anti-proliferative activity on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kringle 5 of plasminogen is a novel inhibitor of endothelial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of kringle domains of angiostatin as antagonists of endothelial cell migration, an important process in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Angiostat treatment duration for sustained effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Angiostat (using Angiostatin as a primary example) to achieve a sustained anti-angiogenic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Angiostatin, and how does it influence treatment duration?
A1: Angiostatin, a proteolytic fragment of plasminogen, is an endogenous inhibitor of angiogenesis.[1][2] Its mechanism is multifaceted, involving the inhibition of endothelial cell migration, proliferation, and the induction of apoptosis.[3] Angiostatin binds to several cell surface proteins on endothelial cells, including ATP synthase, integrins, and angiomotin.[1][2][3] By binding to ATP synthase, it can inhibit ATP production and disrupt pH regulation, leading to apoptosis.[3] It also has immunomodulatory effects, including the induction of IL-12, a cytokine with anti-angiogenic properties.[4]
This complex mechanism suggests that a sustained presence of Angiostatin is likely necessary to continuously suppress the multiple pathways driving angiogenesis in a tumor microenvironment. Unlike cytotoxic agents, which may be effective in short, high-dose cycles, anti-angiogenic agents like Angiostatin aim to control the tumor's vascular supply. Therefore, prolonged administration is often required to maintain a non-permissive environment for new blood vessel growth.[5]
Q2: What is a typical starting point for Angiostatin treatment duration and dosage in preclinical and clinical studies?
A2: Dosing and duration can vary significantly based on the model system and the specific recombinant form of Angiostatin used. However, published studies provide a range to guide experimental design.
Summary of Angiostatin Dosage and Duration in Preclinical and Clinical Studies
| Study Type | Model Organism | Dosage Range | Treatment Duration | Key Findings |
| Preclinical | Mouse | 1.5 mg/kg to 100 mg/kg (systemic admin.) | Daily administration | Suppression of primary tumor growth and metastases.[6] |
| Clinical | Human | 7.5, 15, or 30 mg/m²/day (s.c. injection) | 28 consecutive days followed by a 7-day washout. Some patients were treated for over a year. | Long-term treatment was well-tolerated. Stable disease was observed in 6 of 24 patients for over 6 months.[7] |
These data suggest that continuous, long-term administration is a feasible and potentially effective strategy. For preclinical models, daily administration is common. In clinical settings, treatment can extend for many months.[5][7]
Q3: How can I determine the optimal treatment duration of this compound for a sustained effect in my experimental model?
A3: Determining the optimal duration requires a carefully designed experiment that includes multiple treatment cohorts and a post-treatment monitoring phase. A typical experimental workflow would involve:
-
Dose-Response Study: First, establish an effective dose of this compound in your model.
-
Staggered Treatment Durations: Treat parallel groups of animals for varying durations (e.g., 2, 4, 6, and 8 weeks).
-
Post-Treatment Follow-up: After each treatment course is completed, cease this compound administration and monitor for tumor regrowth or re-vascularization over a prolonged period.
-
Endpoint Analysis: Use a combination of in vivo imaging, histological analysis, and molecular assays to assess tumor volume, microvessel density, and relevant biomarkers at regular intervals during and after treatment.
The optimal duration would be the shortest treatment period that results in a prolonged and stable suppression of angiogenesis and tumor growth after the cessation of therapy.
Q4: What are the best methods to assess the sustained anti-angiogenic effect after stopping this compound treatment?
A4: Assessing a sustained effect requires monitoring key indicators of angiogenesis over time after treatment withdrawal. A multi-pronged approach is recommended:
-
In Vivo Imaging: Techniques like high-frequency ultrasound, MRI, or PET scans can be used to non-invasively monitor tumor volume and blood flow in real-time.[8]
-
Histological Analysis: At defined endpoints, tumors can be excised and analyzed for microvessel density (MVD) using endothelial cell markers like CD31 or von Willebrand factor (vWF). A sustained effect would be characterized by persistently low MVD.
-
Biomarker Analysis: Measure levels of circulating angiogenic factors (e.g., VEGF, FGF) and anti-angiogenic factors in plasma or serum samples collected during the post-treatment phase. A sustained effect may be associated with a continued suppression of pro-angiogenic markers.
-
Functional Assays: Ex vivo assays, such as the aortic ring assay, can be performed on tissue from treated animals to assess the continued inhibition of angiogenic sprouting.[9]
Q5: What are the potential mechanisms of resistance to this compound, and how might they impact the determination of treatment duration?
A5: While resistance to endogenous inhibitors like Angiostatin is considered less likely than with agents targeting a single receptor, tumors can adapt to anti-angiogenic pressure.[5] Potential mechanisms include:
-
Upregulation of Alternative Pro-angiogenic Pathways: Tumors may begin to overexpress other growth factors like FGF or PDGF to compensate for the inhibition of VEGF-driven angiogenesis.[10]
-
Vessel Co-option: Tumors may grow by hijacking existing blood vessels instead of forming new ones, bypassing the need for angiogenesis.[11]
-
Increased Pericyte Coverage: Maturation of tumor vessels with increased pericyte coverage can make them less dependent on constant angiogenic signals and more resistant to treatment.
If resistance emerges, simply extending the treatment duration may not be effective. Instead, combination therapies that target these escape pathways may be necessary. Monitoring for signs of resistance is crucial when determining long-term treatment strategies.
Troubleshooting Guides
Issue 1: I am not observing a sustained anti-angiogenic effect after discontinuing this compound treatment. The tumor quickly re-vascularizes.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Duration | The treatment period may have been too short to induce lasting changes in the tumor microenvironment. Solution: Design a study with longer treatment arms. Consider a "maintenance" phase with a lower dose after an initial induction period. |
| Inadequate Dosing | The dose may have been sufficient for transient suppression but not for inducing vessel regression or long-term dormancy. Solution: Perform a thorough dose-escalation study to find the optimal biological dose. |
| Rapid Drug Clearance | The pharmacokinetic properties of the recombinant Angiostatin may lead to rapid elimination, requiring more frequent administration to maintain therapeutic levels. Solution: Characterize the half-life of your specific this compound protein in your model system and adjust the dosing schedule accordingly.[12] |
| Tumor Resistance | The tumor may have activated alternative angiogenic pathways. Solution: Analyze tumor tissue for the upregulation of other pro-angiogenic factors (e.g., FGF, PDGF). Consider a combination therapy approach. |
Issue 2: There is high variability in tumor growth and angiogenesis inhibition between subjects in the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Variability in injection technique (e.g., subcutaneous vs. intraperitoneal) can affect drug absorption and bioavailability. Solution: Standardize the administration protocol and ensure all personnel are properly trained. |
| Biological Heterogeneity of Tumors | Even with cell line-derived xenografts, individual tumors can develop unique microenvironments. Solution: Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups only after tumors have reached a pre-defined, uniform size. |
| Lot-to-Lot Variability of this compound | Recombinant proteins can have variations in purity, folding, and activity between production batches. Solution: Use the same lot of this compound for the entire study. If a new lot must be used, perform a bridging study to confirm comparable activity. |
Experimental Protocols
Protocol 1: In Vivo Matrigel Plug Assay for Angiogenesis
This assay is used to quantify the formation of new blood vessels in vivo in response to angiogenic or anti-angiogenic substances.
Materials:
-
Growth factor-reduced Matrigel
-
Angiogenic factor (e.g., VEGF, FGF-2)
-
This compound (Angiostatin) at various concentrations
-
Anesthetic
-
Syringes and needles
-
Mice (e.g., C57BL/6)
Procedure:
-
Thaw Matrigel on ice overnight. Keep all reagents and pipette tips cold to prevent premature polymerization.
-
In a cold microfuge tube, mix Matrigel with your angiogenic factor and the desired concentration of this compound or vehicle control. The final volume is typically 0.5 mL per plug.
-
Anesthetize the mouse according to your institution's approved protocol.
-
Inject the 0.5 mL Matrigel mixture subcutaneously into the dorsal flank of the mouse. The liquid will solidify into a "plug" at body temperature.
-
Monitor the animals for a defined period, typically 7-21 days.
-
At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by either:
-
Measuring the hemoglobin content of the plug using a Drabkin's reagent-based assay as an index of red blood cell infiltration and, by extension, vascularization.
-
Performing histological analysis on sectioned plugs, staining for an endothelial cell marker like CD31, and quantifying microvessel density.
-
Protocol 2: Ex Vivo Rat Aortic Ring Assay
This assay assesses the effect of compounds on the sprouting of new microvessels from a piece of living tissue.[9]
Materials:
-
Thoracic aorta from a rat
-
Serum-free culture medium (e.g., M199)
-
Collagen gel solution
-
This compound at various concentrations
-
Forceps and surgical scissors
-
24-well culture plates
Procedure:
-
Aseptically dissect the thoracic aorta from a euthanized rat and place it in cold serum-free medium.
-
Remove the fibro-adipose tissue surrounding the aorta and cut it into 1 mm thick cross-sections (rings).
-
Place a layer of collagen gel solution (approx. 150 µL) in the bottom of a 24-well plate and allow it to polymerize at 37°C.
-
Place one aortic ring in the center of each well on top of the collagen base.
-
Cover the ring with a second layer of collagen gel (approx. 150 µL) and allow it to polymerize.
-
Add 1 mL of culture medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate at 37°C in a humidified incubator. Replace the medium every 2-3 days.
-
Monitor the rings daily for the outgrowth of microvessels using a light microscope.
-
Quantify the angiogenic response by measuring the length and number of microvessel sprouts at a defined endpoint (e.g., day 7-10).
Protocol 3: In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane matrix.[8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound at various concentrations
-
96-well culture plates
Procedure:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 96-well plate with 50 µL of the cold liquid extract. Be careful not to introduce bubbles.
-
Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in a small volume of medium containing the desired concentration of this compound or vehicle control.
-
Seed the HUVECs onto the solidified matrix at a density of 10,000-20,000 cells per well.
-
Incubate at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiostatin - Wikipedia [en.wikipedia.org]
- 4. Angiostatin anti-angiogenesis requires IL-12: The innate immune system as a key target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor angiogenesis by angiostatin: from recombinant protein to gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recombinant human angiostatin by twice-daily subcutaneous injection in advanced cancer: a pharmacokinetic and long-term safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Angiostatin inhibitors and how do they work? [synapse.patsnap.com]
- 11. Mechanisms of resistance to anti-angiogenic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-angiogenic activity of a novel angiostatin-like plasminogen fragment produced by a bacterial metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Angiostatin Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Angiostatin during storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing lyophilized Angiostatin?
A1: Lyophilized Angiostatin is most stable when stored at -20°C or colder for long-term storage. For short-term storage, it can be kept at 2-8°C. It is recommended to keep the lyophilized powder desiccated to prevent moisture absorption.
Q2: How should I store Angiostatin after reconstitution?
A2: Once reconstituted, Angiostatin solutions should be aliquoted into working volumes to avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation. These aliquots should be stored at -20°C or -80°C. For short-term use (up to one week), the reconstituted solution can be stored at 2-8°C.
Q3: What are the recommended buffers and additives for reconstituting and storing Angiostatin?
A3: The choice of buffer and additives is critical for maintaining Angiostatin's stability and activity. A common reconstitution buffer is sterile distilled water or an aqueous buffer containing 0.1% Bovine Serum Albumin (BSA). BSA acts as a stabilizer, preventing the protein from adhering to the surface of the storage vial. The pH of the storage buffer is also important, with a slightly acidic pH of around 6.5 being preferable.
Q4: What are the common signs of Angiostatin degradation?
A4: Degradation of Angiostatin can manifest in several ways:
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Loss of biological activity: Reduced efficacy in anti-proliferative or anti-migration assays.
-
Aggregation: Visible precipitation or cloudiness in the solution. This can be confirmed by techniques like Size Exclusion Chromatography (SEC).
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Proteolytic cleavage: Appearance of smaller fragments on an SDS-PAGE gel.
-
Color change: While a slight yellowing of a solution may not always indicate significant degradation, a brown discoloration suggests extensive degradation, and the product should be discarded.
Q5: My Angiostatin solution shows signs of precipitation. What should I do?
A5: Precipitation indicates protein aggregation, which can lead to a loss of biological activity. It is not recommended to use a precipitated solution. To prevent this, ensure proper storage conditions, avoid repeated freeze-thaw cycles, and consider using a buffer with stabilizing excipients. If you are consistently observing precipitation, you may need to optimize your storage buffer.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Angiostatin activity in bioassay | 1. Improper storage: Repeated freeze-thaw cycles or prolonged storage at 4°C. 2. Proteolytic degradation: Contamination with proteases. 3. Incorrect pH of storage buffer. | 1. Aliquot the reconstituted Angiostatin and store at -80°C. Use a fresh aliquot for each experiment. 2. Work in a sterile environment and use protease inhibitors if necessary. 3. Ensure the storage buffer has a pH of approximately 6.5. |
| Appearance of extra bands on SDS-PAGE | 1. Proteolytic degradation: Cleavage of Angiostatin into smaller fragments. 2. Aggregation: High molecular weight bands may indicate aggregates. | 1. Minimize freeze-thaw cycles and store at -80°C. 2. Confirm aggregation with Size Exclusion Chromatography (SEC). Optimize storage buffer with anti-aggregation agents if needed. |
| Inconsistent results in experiments | 1. Variable protein activity: Due to inconsistent storage and handling. 2. Inaccurate protein concentration: Due to aggregation and precipitation. | 1. Strictly adhere to recommended storage and handling protocols. 2. Centrifuge the vial before use to pellet any aggregates and measure the protein concentration of the supernatant. |
Quantitative Data on Storage Conditions
Table 1: Recommended Storage Conditions for Lyophilized and Reconstituted Angiostatin
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Long-term (months to years) | Keep desiccated. |
| 2-8°C | Short-term (weeks) | Keep desiccated. | |
| Reconstituted | -80°C | Long-term (months) | Aliquot to avoid freeze-thaw cycles. Use of cryoprotectants like 4% mannitol (B672) is beneficial. |
| -20°C | Mid-term (weeks to months) | Aliquot to avoid freeze-thaw cycles. | |
| 2-8°C | Short-term (up to 1 week) | Prone to microbial growth and degradation over time. |
Experimental Protocols
Protocol 1: Stability Assessment of Angiostatin by SDS-PAGE
Objective: To visually assess the integrity of Angiostatin and detect any proteolytic degradation or aggregation.
Materials:
-
Angiostatin sample (stored under different conditions)
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain reagents
-
SDS-PAGE electrophoresis and imaging system
Procedure:
-
Prepare Angiostatin samples by diluting them to a suitable concentration (e.g., 0.1-1 mg/mL) in Laemmli sample buffer. Prepare both reduced and non-reduced samples.
-
Heat the reduced samples at 95-100°C for 5 minutes. Do not heat non-reduced samples to avoid inducing aggregation.
-
Load the samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destain the gel and acquire an image.
-
Analysis: Compare the band pattern of the stored Angiostatin samples to a fresh, control sample. The presence of lower molecular weight bands indicates proteolytic degradation. The presence of high molecular weight bands, especially in the non-reduced sample, may suggest aggregation.
Protocol 2: Endothelial Cell Proliferation Assay (Bioassay for Angiostatin Activity)
Objective: To determine the biological activity of Angiostatin by measuring its ability to inhibit endothelial cell proliferation.[1][2]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 1-2% FBS)
-
Angiostatin samples (control and test)
-
Proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.
-
The next day, replace the medium with basal medium containing reduced serum.
-
Prepare serial dilutions of your Angiostatin samples in the basal medium.
-
Add the Angiostatin dilutions to the respective wells. Include a positive control (cells with growth factors but no Angiostatin) and a negative control (cells in basal medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of inhibition of cell proliferation for each Angiostatin concentration compared to the positive control. A decrease in activity of the stored sample compared to the fresh control indicates degradation.
Visualizations
Caption: Potential degradation pathways for Angiostatin during storage.
References
- 1. Angiostatin induces mitotic cell death of proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiostatin-induced inhibition of endothelial cell proliferation/apoptosis is associated with the down-regulation of cell cycle regulatory protein cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in Angiostat-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Angiostat-based assays. The following sections address specific issues encountered during experiments, offer detailed experimental protocols, and visualize key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
A1: The optimal concentration of this compound is highly dependent on the specific assay and cell type being used. It is crucial to perform a dose-response curve to determine the effective concentration for your experimental conditions. However, based on published studies, inhibitory effects are often observed in the nanomolar to low micromolar range. For instance, in some studies, an increase of 2-20% in apoptotic cells was observed with this compound concentrations of 1.2-2.5 µg/ml.[1]
Q2: How can I be sure that the observed effect is specific to this compound's anti-angiogenic activity?
A2: To ensure specificity, it is important to include proper controls in your experiments. A negative control, such as a vehicle-treated group, will help determine the baseline response. A positive control for inhibition of angiogenesis, if available, can also be included. Additionally, to confirm that the effects are not due to general cytotoxicity, a cell viability assay (e.g., MTT or Trypan Blue exclusion) should be performed in parallel with your angiogenesis assay.
Q3: What are the primary mechanisms of action for this compound that I should be aware of when designing my experiments?
A3: this compound is known to inhibit angiogenesis through multiple mechanisms. It can induce apoptosis in endothelial cells through both intrinsic (p53-mediated) and extrinsic (Fas-ligand-mediated) pathways.[2] It has also been shown to interfere with endothelial cell migration and tube formation.[3] Understanding these pathways can help in selecting appropriate downstream markers for your assay.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific inhibitory effects of this compound, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of antibodies (in ELISA-based assays) | - Ensure adequate blocking by increasing the blocking incubation time or trying different blocking agents (e.g., 5% non-fat dry milk or bovine serum albumin).- Include a "no primary antibody" control to assess background from the secondary antibody. |
| Autofluorescence of cells or media components | - Use phenol (B47542) red-free media, as phenol red is a known source of fluorescence.- Consider using black microplates for fluorescence-based assays to reduce background. |
| Suboptimal washing steps | - Increase the number and duration of wash steps to thoroughly remove unbound reagents.[4] - Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can help reduce non-specific binding.[4] |
| Endogenous enzyme activity (in enzyme-based assays) | - For assays using horseradish peroxidase (HRP), quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before adding the primary antibody.[5] |
Issue 2: Weak or No Signal (Lack of this compound-induced Inhibition)
Observing a weak or absent inhibitory signal can be due to various factors related to the assay setup or the biological system.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound concentration | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Low cell seeding density | - Optimize the cell seeding density. Too few cells may not produce a strong enough signal to detect inhibition. A typical starting point for HUVECs in a 96-well plate for a tube formation assay is 1 x 10^4 to 1.5 x 10^4 cells per well. |
| Poor cell health | - Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm cell health. |
| Inadequate incubation time | - Optimize the incubation time for this compound treatment. The inhibitory effects may be time-dependent. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies using this compound in different angiogenesis assays. Note that these values can vary depending on the specific experimental conditions.
Table 1: Reported IC50 Values for this compound in Endothelial Cell Assays
| Assay Type | Cell Type | IC50 Value | Reference |
| Cell Proliferation | HUVEC | ~113 µg/ml | [6] |
| Cell Proliferation | HUVEC | ~115 µg/ml | [6] |
Table 2: Example of Quantitative Analysis in a Wound Healing (Migration) Assay
| Treatment | Cell Density in Wound Area (cells/mm²) |
| Untreated Control | 14.1 ± 5.7 |
| VEGF (20 ng/mL) | 35.0 ± 9.3 |
| Bevacizumab + VEGF | 18.4 ± 4.2 |
| PP2 + VEGF | 14.0 ± 5.0 |
| ISL (10 µM) + VEGF | Significantly lower than VEGF control |
| EGCG (50 µM) + VEGF | 9.4 ± 2.7 |
| Rst (10 µM) + VEGF | 18.2 ± 6.5 |
| Data adapted from a study on various anti-angiogenic compounds. ISL: Isoliquiritigenin, EGCG: Epigallocatechin gallate, Rst: Resveratrol.[7] |
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This protocol describes a common in vitro angiogenesis assay to assess the effect of this compound on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel®)
-
96-well tissue culture plates
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw BME on ice. Add 50 µL of BME to each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.[8]
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. The final solvent concentration should be less than 0.1%.
-
Incubation: Add 100 µL of the HUVEC suspension to each BME-coated well. Immediately add the desired concentrations of this compound or vehicle control. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[8]
-
Quantification: Monitor tube formation periodically under a phase-contrast microscope. For quantitative analysis, the cells can be stained with Calcein AM. Acquire images and analyze parameters such as total tube length, number of junctions, and number of loops using imaging software.
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on the collective migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
12-well or 24-well tissue culture plates
-
200 µL pipette tip or a dedicated scratch tool
-
This compound
Procedure:
-
Cell Seeding: Seed HUVECs in a multi-well plate and grow them to 90-100% confluency.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh EGM-2 containing the desired concentrations of this compound or a vehicle control.
-
Image Acquisition: Image the wound at the start of the experiment (0 hours) and at various time points (e.g., 6, 12, 24 hours).
-
Quantification: Quantify the rate of wound closure by measuring the change in the width of the scratch over time.[9]
Visualizations
This compound Signaling Pathways
This compound exerts its anti-angiogenic effects through multiple signaling pathways, leading to the inhibition of endothelial cell proliferation, migration, and induction of apoptosis.
Caption: this compound-induced signaling pathways in endothelial cells.
Experimental Workflow for an In Vitro Angiogenesis Assay
The following diagram illustrates a typical workflow for screening compounds for anti-angiogenic activity using an in vitro assay.
Caption: General workflow for an in vitro tube formation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Angiostatin antagonizes the action of VEGF-A in human endothelial cells via two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiomotin: an angiostatin binding protein that regulates endothelial cell migration and tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. ajmb.org [ajmb.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Angiostatin effects on endothelial cells mediated by ceramide and RhoA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Resistance to Angiostat Treatment in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Angiostat (a term used here to represent angiogenesis inhibitors) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: "this compound" is used as a general term for agents that inhibit angiogenesis, the formation of new blood vessels.[1] Tumors require a blood supply to grow and metastasize.[2] Most angiogenesis inhibitors, like bevacizumab, sunitinib, and sorafenib (B1663141), work by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[3] VEGF, produced by tumor cells, binds to its receptors (VEGFRs) on endothelial cells, triggering a cascade of events that lead to the proliferation and migration of these cells to form new blood vessels.[4] Angiogenesis inhibitors block this process by either neutralizing VEGF ligands or inhibiting the VEGFR tyrosine kinases.[2][5]
Q2: What are the primary mechanisms of resistance to this compound treatment?
A2: Resistance to anti-angiogenic therapies is a significant challenge and can be broadly categorized into two types: intrinsic (pre-existing) and acquired (developed during treatment).[6] The primary mechanisms include:
-
Activation of Alternative Angiogenic Pathways: Tumor cells can bypass VEGF blockade by upregulating other pro-angiogenic factors such as Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Angiopoietins.[3][7]
-
Tumor Microenvironment Adaptations: The tumor microenvironment, including stromal cells like cancer-associated fibroblasts (CAFs), can secrete alternative growth factors, promoting angiogenesis despite VEGF inhibition.[8] Hypoxia (low oxygen) induced by the initial anti-angiogenic effect can also trigger the expression of pro-angiogenic genes.[9]
-
Increased Tumor Invasiveness and Metastasis: Some studies suggest that blocking angiogenesis can lead to a more invasive and metastatic tumor phenotype as cancer cells migrate to find existing blood vessels.[2][9]
-
Recruitment of Pro-Angiogenic Inflammatory Cells: Bone marrow-derived cells, such as TIE2-expressing macrophages, can be recruited to the tumor site and contribute to revascularization.[9]
Q3: How can I determine if my cancer cells have become resistant to this compound?
A3: Resistance can be identified by a decrease in the inhibitory effect of your this compound compound over time. This can be observed through various assays:
-
Cell Viability/Proliferation Assays (e.g., MTT): A significant increase in the IC50 value (the concentration of a drug that inhibits a biological process by 50%) of your this compound in your cancer cell line compared to the parental (sensitive) line indicates resistance.
-
Endothelial Cell Tube Formation Assay: A reduced ability of your this compound to inhibit the formation of capillary-like structures by endothelial cells co-cultured with resistant cancer cells.
-
In Vivo Models: In animal models, tumor regrowth after an initial response to treatment is a clear sign of acquired resistance.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Problem 1: Initial response to this compound is followed by a loss of efficacy.
Possible Cause 1: Development of Acquired Resistance
Your cancer cells may have adapted to the VEGF pathway blockade by activating alternative signaling pathways.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment (e.g., MTT assay) to compare the IC50 value of your this compound on the suspected resistant cells versus the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Analyze Gene and Protein Expression: Use qPCR or Western blotting to examine the expression levels of key angiogenic factors in both sensitive and resistant cells. Look for upregulation of alternative pathway components like FGF2, PDGF, c-MET, and Angiopoietin-2.[3][10]
-
Investigate Alternative Pathways: Use specific inhibitors for the upregulated pathways you identified (e.g., FGF receptor inhibitors, c-MET inhibitors) in combination with your this compound to see if you can restore sensitivity.
Workflow for Investigating Acquired Resistance
Caption: Workflow for troubleshooting acquired resistance to this compound.
Problem 2: Inconsistent or non-reproducible results in angiogenesis assays.
Possible Cause 2: Technical Variability in Experimental Setup
Angiogenesis assays can be sensitive to minor variations in experimental conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Use cells within a consistent and low passage number.
-
Ensure cell viability is high before starting the experiment.
-
Maintain consistent cell seeding densities.
-
-
Optimize Matrix Gel Assays (e.g., Tube Formation):
-
Use a consistent lot of matrix gel (e.g., Matrigel) for a set of experiments.
-
Ensure the gel is thawed and plated according to the manufacturer's protocol to achieve a uniform thickness.
-
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve your this compound is consistent and non-toxic across all experimental and control wells.
-
Precise Timing: Perform treatments and measurements at consistent time points across experiments.
Problem 3: this compound treatment appears to increase cancer cell invasion.
Possible Cause 3: Induction of an Evasive, More Aggressive Phenotype
Blockade of angiogenesis can induce hypoxia, which in turn can upregulate pathways associated with cell migration and invasion, such as the c-MET pathway.[9]
Troubleshooting Steps:
-
Assess Hypoxia: Use a hypoxia marker (e.g., HIF-1α staining or a hypoxia-sensitive probe) to determine if your this compound treatment is inducing a hypoxic response in your cell culture or tumor model.
-
Analyze Invasion-Related Pathways: Perform Western blotting to check for the upregulation and phosphorylation of c-MET and its downstream effectors in this compound-treated cells.
-
Perform Invasion Assays: Use a Boyden chamber or similar invasion assay to quantify the invasive potential of your cancer cells with and without this compound treatment.
-
Consider Combination Therapy: Test the combination of your this compound with a c-MET inhibitor to see if this can block the observed increase in invasion.
VEGF Signaling and Resistance Pathway
Caption: Simplified overview of VEGF signaling and a resistance mechanism.
Data Presentation
Table 1: IC50 Values of Sunitinib in Sensitive and Resistant Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| 786-O | 5.2 | 22.6 | ~4.3 |
| ACHN | 1.9 | Not Reported | Not Reported |
| Caki-1 | 2.8 | Not Reported | Not Reported |
| Caki-2 | Not Reported | Not Reported | Not Reported |
| A-498 | 10.43 | 19.30 | ~1.85 |
Data compiled from multiple sources.[2][11]
Table 2: IC50 Values of Sorafenib in Sensitive and Resistant Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Huh7 | 7.26 | Not Reported | Not Reported |
| HepG2 | 4.65 | Not Reported | Not Reported |
| Hep3B | 8.98 | Not Reported | Not Reported |
| LM3 | 4.47 | 16.33 | ~3.65 |
| PLC | 2.56 | 56.90 | ~22.2 |
| Huh7 (another study) | 1.54 | 50.90 | ~33.1 |
Data compiled from multiple sources.[3]
Table 3: Gene Expression Changes in Bevacizumab-Resistant Tumors
| Gene | Function | Fold Change in Resistant vs. Sensitive |
| FST | TGF-β signaling modulator | 2.90 |
| NOTCH4 | Notch signaling pathway | 5.0 |
| KRT5 | Cytokeratin, basal-like marker | 4.14 |
| KRT14 | Cytokeratin, basal-like marker | 3.33 |
| ESR1 | Estrogen Receptor 1 | Decreased |
Data from a study on ER-positive breast cancer xenografts.
Experimental Protocols
Cell Viability Assay (MTT)
Objective: To determine the cytotoxic or cytostatic effects of this compound and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of your this compound compound for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Endothelial Tube Formation Assay
Objective: To assess the in vitro angiogenic potential by measuring the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells.
-
Treatment: Treat the cells with your this compound compound, conditioned media from your cancer cells (sensitive vs. resistant), or co-culture with the cancer cells.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Imaging: Visualize the tube-like structures using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Western Blot Analysis of Angiogenic Factors
Objective: To quantify the expression levels of specific proteins involved in angiogenesis and resistance pathways.
Methodology:
-
Protein Extraction: Lyse sensitive and resistant cancer cells (with and without this compound treatment) to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your protein of interest (e.g., VEGF, p-VEGFR, FGF2, c-MET).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. P08.06 Transcriptional changes induced by bevacizumab combination therapy in responding and non-responding recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishment and gene expression analysis of drug-resistant cell lines in hepatocellular carcinoma induced by sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing Angiostat Combination Therapy: A Technical Support Center
Welcome to the technical support center for optimizing combination therapy protocols with Angiostat. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experimental workflows involving this compound and its combination partners.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Angiostatic Steroids)?
Q2: Why is heparin or a heparin fragment often used with this compound?
A2: Heparin or specific heparin fragments have been shown to be essential for the anti-angiogenic activity of certain angiostatic steroids.[5][6] While the exact mechanism of this potentiation is still under investigation, it is believed that heparin may enhance the binding of the angiostatic steroid to endothelial cells or protect it from inactivation. Some studies suggest that heparin's sulfate (B86663) groups are crucial for this synergistic effect. It's important to use non-anticoagulant heparin to avoid bleeding-related side effects in in vivo studies.
Q3: What are the most common in vitro assays to assess the efficacy of this compound combination therapy?
A3: The most common in vitro assays to evaluate the anti-angiogenic effects of this compound, alone or in combination, include:
-
Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix. It is a rapid and quantitative method to screen for pro- or anti-angiogenic factors.
-
Endothelial Cell Migration Assay (Transwell or Scratch Assay): These assays measure the ability of endothelial cells to move in response to a chemical stimulus, a critical step in angiogenesis.
-
Aortic Ring Assay: This ex vivo assay uses a cross-section of an aorta to observe the sprouting of new vessels into a surrounding matrix, providing a more complex model that includes multiple cell types.
Q4: Can this compound be combined with conventional chemotherapy?
A4: Yes, preclinical studies have shown that combining angiostatic steroids with cytotoxic chemotherapy can enhance anti-tumor activity.[7][8][9] The rationale is that this compound inhibits the tumor's blood supply, thereby starving the tumor cells and potentially making them more susceptible to the cytotoxic effects of chemotherapy. This combination can lead to increased tumor growth delay and a reduction in metastasis.[1][7]
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during experiments with this compound.
Endothelial Cell Tube Formation Assay
| Problem | Possible Cause | Recommended Solution |
| No or poor tube formation in control group | 1. Suboptimal cell density: Too few or too many cells can inhibit proper network formation.[10] 2. Poor quality of basement membrane extract (BME): The BME may not have polymerized correctly. 3. Unhealthy endothelial cells: Cells may be of high passage number or stressed. | 1. Optimize cell seeding density through a titration experiment. 2. Ensure BME is thawed on ice and allowed to polymerize at 37°C for at least 30-60 minutes. Use a fresh lot of BME if necessary. 3. Use low-passage endothelial cells and ensure they are healthy and actively proliferating before the assay. |
| High variability between replicate wells | 1. Uneven coating of BME: Inconsistent thickness of the BME layer. 2. Pipetting errors: Inaccurate cell seeding or compound addition. | 1. Ensure the BME is evenly spread across the well bottom. 2. Use calibrated pipettes and be consistent with pipetting technique. |
| This compound does not show expected inhibitory effect | 1. Suboptimal concentration: The concentration of this compound may be too low. 2. Absence of heparin: Some angiostatic steroids require heparin for activity.[5][6] 3. Inappropriate incubation time: The effect of this compound may not be apparent at early time points. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Include a non-anticoagulant heparin in your experimental setup. 3. Analyze tube formation at multiple time points (e.g., 6, 12, and 24 hours). |
| Observed cell death at higher this compound concentrations | 1. Cytotoxicity of the specific angiostatic steroid: Some steroids may induce apoptosis in endothelial cells at high concentrations.[11] 2. Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the specific this compound used. 2. Ensure the final solvent concentration in the culture medium is below 0.1%. |
Combination Therapy Experiments
| Problem | Possible Cause | Recommended Solution |
| Unexpected synergistic toxicity | 1. Overlapping toxic mechanisms: Both agents may affect similar cellular pathways leading to enhanced cell death. 2. Inappropriate dosing in combination: The combined doses may be too high. | 1. Review the known mechanisms of toxicity for both agents. 2. Perform a dose-matrix titration of both compounds to identify synergistic, additive, and antagonistic concentration ranges. |
| Antagonistic effect observed | 1. Drug interaction: One agent may interfere with the mechanism of action of the other. 2. Scheduling of drug administration: The timing of drug addition may be critical. | 1. Investigate potential biochemical interactions between the two compounds. 2. Test different administration schedules (e.g., sequential vs. simultaneous addition) to determine the optimal timing. |
| Difficulty in quantifying synergy | 1. Inappropriate experimental design for synergy analysis. 2. Lack of appropriate software or methods for calculation. | 1. Design a dose-matrix experiment with multiple concentrations of each drug and their combinations. 2. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Quantitative Data Summary
The following tables summarize quantitative data for specific angiostatic steroids. Researchers should note that the efficacy can vary depending on the specific steroid, cell type, and experimental conditions.
Table 1: Dose-Response of Angiostatic Steroids in Angiogenesis Assays
| Angiostatic Steroid | Assay | Cell Type | Concentration Range | Observed Effect | Reference |
| Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) | Plasminogen Activator Activity | Bovine Aortic Endothelial Cells | 10⁻⁹ M - 10⁻⁶ M | Dose-dependent decrease in PA levels (39% - 83% inhibition).[4] | [4] |
| 5α-tetrahydrocorticosterone (5αTHB) | Aortic Ring Assay | Mouse Aortic Rings | 1 nM - 10 µM | EC50 of 2399 nM for angiogenesis suppression.[12] | [12] |
| Hydrocortisone | Aortic Ring Assay | Mouse Aortic Rings | 1 nM - 10 µM | EC50 of 675 nM for angiogenesis suppression.[12] | [12] |
| Cortisol | Tube Formation Assay | Human Aortic Endothelial Cells | 600 nM | Inhibition of basal and VEGF-induced tube-like structure formation.[13] | [13] |
Table 2: Cytotoxicity of Angiostatic Steroids
| Angiostatic Steroid | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Medroxyprogesterone Acetate (MPA) | Human Endometrial Endothelial Cells | 5, 250, 500 ng/mL | 24 and 48 hours | Increased apoptosis (TUNEL positive cells) at all concentrations.[11] | [11] |
| Medroxyprogesterone Acetate (MPA) | Bovine Capillary Endothelial Cells | Up to high concentrations | Not specified | Did not suppress cell growth. | [14] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
-
Preparation of Basement Membrane Extract (BME): Thaw BME on ice overnight at 4°C. Pipette 50-100 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) to 70-80% confluency. Harvest cells using trypsin and resuspend in serum-free medium.
-
Treatment and Seeding: Prepare a cell suspension containing the desired concentration of this compound, combination partner, and/or vehicle control. Add 100 µL of the cell suspension (typically 1-2 x 10⁴ cells) to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Quantification: Visualize and capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Aortic Ring Assay
-
Aorta Excision: Humanely euthanize a rat or mouse and dissect the thoracic aorta. Place the aorta in a sterile dish containing cold serum-free medium.
-
Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1-2 mm thick rings.
-
Embedding: Place a 200 µL drop of collagen solution in the center of each well of a 48-well plate and allow it to polymerize at 37°C. Place an aortic ring on top of the polymerized collagen and cover it with another 200 µL of collagen solution.
-
Treatment: After the top layer has polymerized, add 500 µL of culture medium containing the desired concentrations of this compound, combination partner, or vehicle control to each well.
-
Incubation and Analysis: Incubate the plate at 37°C with 5% CO₂. Replace the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days. Quantify the angiogenic response by measuring the length and number of sprouts.
Synergy Analysis Protocol
-
Experimental Design: Design a dose-matrix experiment where cells are treated with a range of concentrations of this compound alone, the combination partner alone, and various combinations of both drugs.
-
Data Collection: After the appropriate incubation period for your chosen assay (e.g., tube formation, cell viability), quantify the effect of each treatment.
-
Calculation of Combination Index (CI): Use the Chou-Talalay method and software such as CompuSyn to calculate the CI for each combination. The CI value determines the nature of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Signaling Pathways and Experimental Workflows
PAI-1 Signaling Pathway
Experimental Workflow for Combination Therapy
Caption: Experimental workflow for optimizing combination therapy.
References
- 1. Antiangiogenic Steroids in Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiostatic steroids. Method of discovery and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A possible mechanism for inhibition of angiogenesis by angiostatic steroids: induction of capillary basement membrane dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined therapy for treating solid tumors with chemotherapy and angiogenic inhibitors [aimsciences.org]
- 5. Tetrahydro-derivatives of cortisone promote granulomatous tissue angiogenesis in vivo on topical application in hyaluronan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Antiangiogenic agents potentiate cytotoxic cancer therapies against primary and metastatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted antiangiogenic agents in combination with cytotoxic chemotherapy in preclinical and clinical studies in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of Anti-angiogenesis with Chemotherapy for More Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortisol Dose-Dependently Impairs Migration and Tube-like Formation in a Trophoblast Cell Line and Modulates Inflammatory and Angiogenic Genes [mdpi.com]
- 11. Effects of progesterone, levonorgestrel and medroxyprogesterone acetate on apoptosis in human endometrial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. heart.bmj.com [heart.bmj.com]
- 13. PAI-1 induction during kidney injury promotes fibrotic epithelial dysfunction via deregulation of klotho, p53, and TGF-β1-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiostatic steroids. Method of discovery and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Angiostatin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for Angiostatin synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI) of Angiostatin, and why is it important for purification?
A1: The isoelectric point (pI) of a protein is the pH at which it has no net electrical charge. This is a critical parameter for developing ion-exchange chromatography protocols. For Angiostatin, knowing the pI helps in selecting the appropriate type of ion-exchange resin (cation or anion) and the pH of the buffers to ensure efficient binding and elution. Generally, a buffer pH about 0.5 to 1.0 unit below the pI is used for cation exchange, and a pH 0.5 to 1.0 unit above the pI is used for anion exchange chromatography.[1]
Q2: My Angiostatin is aggregating during purification. What are the common causes and how can I prevent it?
A2: Protein aggregation during purification can be caused by several factors, including high protein concentration, suboptimal buffer conditions (pH, ionic strength), exposure to hydrophobic surfaces, and mechanical stress like vigorous mixing or sonication.[2] To prevent Angiostatin aggregation, consider the following strategies:
-
Optimize Buffer Conditions: Ensure the buffer pH is not close to the pI of Angiostatin. Maintain an appropriate ionic strength (e.g., by adding 150 mM NaCl) to keep the protein soluble.[1]
-
Use Stabilizing Additives: Including additives like glycerol (B35011) (5-10%), arginine, or non-denaturing detergents (e.g., Tween 20) in your buffers can help stabilize the protein and prevent aggregation.[1]
-
Control Protein Concentration: If possible, work with lower protein concentrations during purification steps where aggregation is observed.
-
Minimize Mechanical Stress: Avoid excessive agitation and handle the protein solution gently.
-
Work at Low Temperatures: Performing purification steps at 4°C can often reduce aggregation.
Q3: I am seeing a lower than expected yield of Angiostatin after affinity chromatography on Lysine-Sepharose. What could be the issue?
A3: Low yield after Lysine-Sepharose chromatography can stem from several issues:
-
Inefficient Binding: The binding of Angiostatin to lysine (B10760008) is dependent on the accessibility of the lysine-binding sites. Ensure your loading buffer is at a physiological pH (around 7.4) and has a moderate ionic strength.
-
Competition for Binding: The presence of other proteins with lysine-binding domains in your sample can compete with Angiostatin for binding to the resin.
-
Harsh Elution Conditions: While elution is typically achieved with a competitive ligand like ε-aminocaproic acid, excessively harsh elution conditions (e.g., very low pH) could potentially denature the protein, leading to loss.[3]
-
Column Overloading: Exceeding the binding capacity of your column will result in the loss of Angiostatin in the flow-through.
Troubleshooting Guides
Affinity Chromatography (Lysine-Sepharose)
| Problem | Possible Cause | Solution |
| No or low binding of Angiostatin to the column | Incorrect buffer pH or ionic strength. | Ensure the binding buffer is at a physiological pH (e.g., 50 mM phosphate (B84403) buffer, pH 7.5) and contains a moderate salt concentration (e.g., 0.15 M NaCl). |
| Flow rate is too high. | Reduce the flow rate during sample application to allow sufficient time for binding. | |
| Presence of competing substances in the sample. | Consider a pre-purification step to remove interfering molecules. | |
| Angiostatin elutes with a broad peak | Non-optimal elution conditions. | Optimize the concentration of the competing ligand (ε-aminocaproic acid). A step or gradient elution can be tested. |
| Hydrophobic interactions with the matrix. | Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the elution buffer. | |
| Low recovery of Angiostatin | Protein precipitation on the column. | Try eluting at a lower protein concentration or add stabilizing agents to the elution buffer. |
| Incomplete elution. | Increase the concentration of the eluting agent or the elution volume. |
Ion-Exchange Chromatography
| Problem | Possible Cause | Solution |
| Angiostatin does not bind to the column | Incorrect buffer pH relative to Angiostatin's pI. | For cation exchange, the buffer pH should be below the pI. For anion exchange, it should be above the pI.[1] |
| Ionic strength of the sample is too high. | Desalt or dilute the sample before loading. | |
| Poor resolution of Angiostatin from contaminants | The salt gradient is too steep. | Use a shallower salt gradient for elution. |
| Incorrect flow rate. | Optimize the flow rate; a lower flow rate often improves resolution. | |
| Protein elutes in the wash step | Ionic strength of the wash buffer is too high. | Decrease the salt concentration in the wash buffer. |
| pH of the wash buffer is causing elution. | Ensure the wash buffer pH maintains the charge state required for binding. |
Size-Exclusion Chromatography
| Problem | Possible Cause | Solution |
| Peak broadening or tailing | Interactions between Angiostatin and the column matrix. | Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize secondary ionic interactions. |
| The sample is too viscous. | Dilute the sample. | |
| Presence of multiple peaks (aggregates) | Angiostatin is aggregating in the mobile phase. | Optimize the mobile phase composition by adding stabilizers like arginine or a low concentration of a non-ionic detergent. |
| Inaccurate molecular weight estimation | Non-ideal SEC behavior. | Calibrate the column with appropriate protein standards of known molecular weight. |
| Secondary interactions with the column. | Modify the mobile phase pH or salt concentration to ensure separation is based solely on size. |
Experimental Protocols
Protocol 1: Affinity Chromatography of Angiostatin using Lysine-Sepharose
This protocol is a general guideline for the purification of Angiostatin from a clarified cell culture supernatant or other protein mixtures.
Materials:
-
Lysine-Sepharose 4B resin
-
Chromatography column
-
Binding Buffer: 50 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Wash Buffer: 50 mM Sodium Phosphate, 0.5 M NaCl, pH 7.5
-
Elution Buffer: 0.2 M ε-aminocaproic acid in distilled water
-
Regeneration Buffers: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 and 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5
Procedure:
-
Column Packing and Equilibration:
-
Pack the Lysine-Sepharose 4B resin into a suitable chromatography column according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
-
Sample Loading:
-
Load the clarified and filtered sample onto the column at a low flow rate (e.g., 30 cm/h).
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound Angiostatin with Elution Buffer. Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.
-
-
Regeneration:
-
Regenerate the column by washing with 3 CV of high pH regeneration buffer followed by 3 CV of low pH regeneration buffer. Repeat this cycle three times.[3]
-
Finally, re-equilibrate the column with Binding Buffer for future use.
-
Protocol 2: Ion-Exchange Chromatography of Angiostatin
This protocol provides a general framework for either cation or anion exchange chromatography of Angiostatin. The choice of resin and buffer pH will depend on the pI of Angiostatin and the desired separation.
Materials:
-
Appropriate ion-exchange resin (e.g., SP Sepharose for cation exchange, Q Sepharose for anion exchange)
-
Chromatography column
-
Start Buffer (Low Salt): e.g., 20 mM Tris-HCl, pH 8.0 (for anion exchange)
-
Elution Buffer (High Salt): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (for anion exchange)
Procedure:
-
Column Packing and Equilibration:
-
Pack the chosen ion-exchange resin into a column.
-
Equilibrate the column with 5-10 CV of Start Buffer.
-
-
Sample Preparation and Loading:
-
Ensure the sample is in the Start Buffer or has a similar low ionic strength and pH. This can be achieved by dialysis or buffer exchange.
-
Load the sample onto the column.
-
-
Washing:
-
Wash the column with 5-10 CV of Start Buffer until the A280 reading returns to baseline.
-
-
Elution:
-
Elute the bound Angiostatin using a linear gradient of 0-100% Elution Buffer over 10-20 CV.
-
Alternatively, a step elution with increasing concentrations of NaCl can be used.
-
Collect fractions and identify those containing Angiostatin.
-
-
Regeneration:
-
Wash the column with 3-5 CV of high salt buffer (e.g., 1-2 M NaCl) to remove all bound molecules.
-
Re-equilibrate with Start Buffer.
-
Visualizations
Caption: A general workflow for the purification of recombinant Angiostatin.
Caption: A decision tree for troubleshooting common Angiostatin purification issues.
References
Validation & Comparative
A Comparative Guide to the Anti-Angiogenic Efficacy of Angiostatic Steroids and Commercially Available Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic properties of angiostatic steroids, herein referred to as "Angiostat," and commercially available statins. The information is intended to support research and development efforts in the field of angiogenesis-dependent diseases.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and various pathological conditions, including tumor growth and metastasis. Both angiostatic steroids and statins have been shown to modulate angiogenesis, albeit through different mechanisms. Angiostatic steroids, such as tetrahydrocortisol (B1682764) and medroxyprogesterone (B1676146) acetate (B1210297), directly inhibit endothelial cell activity. In contrast, statins, primarily known for their cholesterol-lowering effects, exhibit a biphasic, dose-dependent effect on angiogenesis. At lower, clinically relevant concentrations for cardiovascular disease, statins can be pro-angiogenic, while at higher concentrations, they demonstrate anti-angiogenic properties. This guide presents a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the available quantitative data on the anti-angiogenic efficacy of selected angiostatic steroids and commercially available statins. It is important to note that the experimental conditions, including the specific assays, cell types, and concentrations used, vary across studies, which should be considered when making direct comparisons.
Table 1: Quantitative Efficacy of Angiostatic Steroids in Angiogenesis Inhibition
| Angiostatic Steroid | Assay Type | Model System | Concentration/Dose | Observed Effect |
| Tetrahydrocortisol-S | Corneal Neovascularization | Rabbit | Optimal ratio with β-cyclodextrin tetradecasulfate | Reduced neovascularization to 26% of untreated controls.[1] |
| Hydrocortisone | Corneal Neovascularization | Rabbit | Optimal ratio with β-cyclodextrin tetradecasulfate | Reduced neovascularization to 13% of untreated controls.[1] |
| Hydrocortisone | Neurofibrosarcoma Tumor Growth | Nude Mice | 0.3 mg/ml (in combination with heparin) | Minimal effect on angiogenesis alone, but significantly inhibited angiogenesis and tumor growth with heparin. |
| Medroxyprogesterone Acetate | Corneal Angiogenesis | Rabbit | Not specified | Inhibited angiogenesis induced by endometrial cancer tissue from 70.4% to 21.5%. |
| Medroxyprogesterone Acetate | Myometrial Microvessel Density | Human (patients with endometrial hyperplasia) | Oral administration | Significantly lower microvessel counts compared to controls (median 20 vs. 38).[2] |
| Cortisol, Progesterone, 17α-hydroxyprogesterone, Medroxyprogesterone Acetate | Aortic Ring Assay | Rat | 10 µg/ml | Produced degeneration of microvessels after 7 days.[3] |
Table 2: Quantitative Efficacy of Commercially Available Statins in Angiogenesis Modulation
| Statin | Assay Type | Model System | Concentration (In Vitro) / Dose (In Vivo) | Observed Effect |
| Atorvastatin | Endothelial Cell Proliferation, Migration, and Differentiation | Human Umbilical Vein Endothelial Cells (HUVECs) | Pro-angiogenic: 0.005 - 0.01 µmol/LAnti-angiogenic: 0.05 - 1 µmol/L | Low concentrations enhanced, while high concentrations significantly inhibited these processes.[4] |
| Atorvastatin | Inflammation-induced Angiogenesis | Murine Model | Pro-angiogenic: 0.5 mg/kg/dayAnti-angiogenic: 2.5 mg/kg/day | Low-dose therapy enhanced angiogenesis, while high concentrations significantly inhibited it.[4] |
| Atorvastatin | Angiogenesis in HUVECs | Human Umbilical Vein Endothelial Cells (HUVECs) | Pro-angiogenic: 10 nMAnti-angiogenic: 1 - 10 µM | Low dose was pro-angiogenic, while higher concentrations were anti-angiogenic and inhibited VEGF-induced proliferation.[5] |
| Simvastatin (B1681759) | Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: ~15 µM (ECC-1), ~17 µM (Ishikawa) | Inhibited cell growth in a dose-dependent manner in endometrial cancer cells.[6] |
| Simvastatin | Cell Proliferation | Colon Cancer Cells (HT-29) | IC50: 115.4 ± 0.14 µM | Inhibited proliferation of colon cancer cells.[7] |
| Simvastatin | Tumor Angiogenesis and Growth | Breast Cancer Mouse Model | Dose-dependent | Significantly suppressed tumor growth and reduced the number of vessels in tumors.[8] |
| Rosuvastatin (B1679574) | Endothelial Cell Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: 5.87 µM | Decreased viability of HUVECs by inducing G1 phase arrest and promoting apoptosis.[9] |
| Rosuvastatin | Cell Viability | Melanoma Cells (A375) | IC50: 2.3 µM | Reduced viability of melanoma cells in a time- and dose-dependent manner.[10] |
| Rosuvastatin | Angiogenesis | Rat Model of Myocardial Infarction | 5 or 10 mg/kg | Promoted angiogenesis, as indicated by higher expression of iNOS, VEGF, and CD34.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathways of Angiostatic Steroids and Statins in angiogenesis.
References
- 1. Angiostatic steroids potentiated by sulfated cyclodextrins inhibit corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of medroxyprogesterone acetate on angiogenesis in complex endometrial hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibitory effects of steroids in an in vitro model of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statins have biphasic effects on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin Affects Several Angiogenic Mediators in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Simvastatin and Irinotecan against Colon Cancer Cells with or without Irinotecan Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of AMPK by simvastatin inhibited breast tumor angiogenesis via impeding HIF‐1α‐induced pro‐angiogenic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosuvastatin, identified from a zebrafish chemical genetic screen for antiangiogenic compounds, suppresses the growth of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosuvastatin promotes angiogenesis and reverses isoproterenol-induced acute myocardial infarction in rats: role of iNOS and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiostat's Anti-Angiogenic Efficacy: A Comparative Analysis in Multiple Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Angiostat's anti-angiogenic and anti-tumor effects with other prominent anti-angiogenic agents: Endostatin, Bevacizumab, and Sorafenib. The information is compiled from preclinical and clinical studies to facilitate an objective evaluation of these compounds for cancer research and drug development.
Unveiling the Anti-Angiogenic Arsenal: A Head-to-Head Comparison
This compound, a proteolytic fragment of plasminogen, is an endogenous inhibitor of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] This guide delves into the quantitative performance of this compound against other key players in the anti-angiogenic landscape.
In Vitro Performance: Targeting Endothelial Cell Functions
The following table summarizes the in vitro efficacy of this compound and its comparators on key processes of angiogenesis, such as endothelial cell proliferation and migration.
| Agent | Assay | Cell Line | Concentration/Dose | Observed Effect | Citation |
| Angiostatin | Proliferation Assay | Bovine Aortic Endothelial (BAE) Cells | Dose-dependent | Inhibition of bFGF-stimulated proliferation | [2] |
| Bevacizumab | Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.11 µg/mL (IC50) | Antagonized VEGF-induced proliferation | [3] |
| Sorafenib | Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | 1 or 10 nM | Blocked VEGF-A-induced increase in cell number | [4] |
| Sorafenib | Proliferation Assay | Prostate Cancer Endothelial Cells | ~1.5 µM (IC50) | Impaired survival and proliferation | [5] |
| Sorafenib | Invasion Assay | Hepatocellular Carcinoma (HepG2, HuH-7) | 6 µmol/L | Marked decrease in cell invasion | [6] |
In Vivo Performance: Efficacy in Preclinical Cancer Models
The subsequent tables present a comparative overview of the in vivo anti-tumor and anti-angiogenic activities of this compound and its alternatives across various cancer models.
Table 2.1: this compound vs. Endostatin in Ovarian Cancer
| Agent | Cancer Model | Dosage | Primary Endpoint | Result | Citation |
| Angiostatin | Athymic mice with established ovarian cancers | Not Specified | Tumor Growth Inhibition | More effective in inhibiting ovarian cancer growth compared to Endostatin. | [7][8] |
| Endostatin | Athymic mice with established ovarian cancers | Not Specified | Tumor Growth Inhibition | Inhibited tumor growth, but less effective than Angiostatin. | [7][8] |
| Combination | Athymic mice with established ovarian cancers | Not Specified | Tumor Growth Inhibition | Showed a more than additive effect in tumor growth inhibition. | [7][8] |
Table 2.2: Efficacy of Bevacizumab in Various Cancer Models
| Agent | Cancer Model | Combination Therapy | Primary Endpoint | Result | Citation |
| Bevacizumab | Metastatic Colorectal Cancer | Fluorouracil-based chemotherapy | Overall Survival | Improved overall survival. | [9] |
| Bevacizumab | Advanced Non-Small Cell Lung Cancer (NSCLC) | Carboplatin and Paclitaxel (B517696) | Overall Survival | Median survival of 12.3 months vs. 10.3 months with chemotherapy alone. | [10] |
| Bevacizumab | Advanced Breast Cancer | Paclitaxel | Progression-Free Survival | Median PFS of 11.8 months vs. 5.9 months with paclitaxel alone. | [11] |
| Bevacizumab | Head and Neck Squamous Cell Carcinoma Xenografts | Irinotecan | Tumor Volume | Significant reduction in tumor volume compared to Irinotecan alone (89 vs. 162 mm³). | [12] |
| Bevacizumab | Feline Mammary Carcinoma Xenograft | Monotherapy | Tumor Growth | Significantly suppressed tumor growth compared to control. | [13] |
Table 2.3: Efficacy of Sorafenib in Various Cancer Models
| Agent | Cancer Model | Primary Endpoint | Result | Citation | | :--- | :--- | :--- | :--- | | Sorafenib | Advanced Renal Cell Carcinoma | Progression-Free Survival | Median PFS of 5.5 months vs. 2.8 months with placebo. |[3] | | Sorafenib | Advanced Hepatocellular Carcinoma | Overall Survival | 44% improvement in median overall survival compared to placebo. |[1] | | Sorafenib | Renal Cell Carcinoma Xenografts (786-O, Renca) | Tumor Growth Inhibition | Significant tumor growth inhibition at a dose as low as 15 mg/kg daily. |[14] |
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
To understand the differential effects of these anti-angiogenic agents, it is crucial to examine their mechanisms of action and the experimental setups used to evaluate them.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound, the VEGF pathway (targeted by Bevacizumab), and the multi-kinase inhibition of Sorafenib.
Experimental Workflows
The following diagrams outline the general workflows for key in vivo and in vitro angiogenesis assays cited in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vivo Matrigel Plug Assay
This assay is widely used to assess in vivo angiogenesis.
-
Preparation of Matrigel Mixture: Thaw growth factor-reduced Matrigel on ice. Mix Matrigel with desired angiogenic factors (e.g., VEGF, bFGF) and the test compound (e.g., this compound) or vehicle control. Keep the mixture on ice to prevent premature solidification.
-
Injection: Anesthetize mice (e.g., C57BL/6 or nude mice). Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.
-
Incubation: The injected Matrigel will form a solid plug in vivo. Allow 7-21 days for host endothelial cells to invade the plug and form new blood vessels.
-
Plug Excision and Analysis: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification: Angiogenesis can be quantified by several methods:
-
Hemoglobin Measurement: Homogenize the plug and measure hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) to quantify blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize and quantify microvessel density (MVD).
-
Ex Vivo Aortic Ring Assay
This assay provides a model for studying angiogenesis in a three-dimensional organ culture system.
-
Aorta Isolation: Euthanize a rat or mouse and sterilely dissect the thoracic aorta.
-
Ring Preparation: Clean the aorta of periadventitial fat and connective tissue. Cross-section the aorta into 1-2 mm thick rings.
-
Embedding: Place a layer of collagen gel or Matrigel in a culture well and allow it to solidify. Place an aortic ring on top of the gel. Cover the ring with another layer of gel.
-
Culturing: Add endothelial cell growth medium to the well. The test compound or vehicle is added to the medium.
-
Analysis: Culture the rings for 7-14 days. Monitor the outgrowth of microvessels from the rings daily using a microscope. Quantify the extent of angiogenesis by measuring the length and number of microvessels.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber)
This assay is used to evaluate the chemotactic response of endothelial cells to various agents.
-
Chamber Setup: Use a Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein (e.g., fibronectin or gelatin).
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in the upper chamber in serum-free medium.
-
Chemoattractant Addition: Add the chemoattractant (e.g., VEGF) with or without the test inhibitor to the lower chamber.
-
Incubation: Incubate the chamber for 4-6 hours to allow cell migration through the membrane.
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope.
Conclusion
This guide provides a comparative overview of the anti-angiogenic properties of this compound and its alternatives. The available data suggests that this compound demonstrates significant anti-angiogenic and anti-tumor activity. While direct, quantitative, head-to-head comparisons with newer targeted therapies like Bevacizumab and Sorafenib in a wide range of cancer models are limited, the compiled data serves as a valuable resource for researchers. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting future studies. Further research involving direct comparative preclinical and clinical trials is warranted to definitively establish the relative efficacy of this compound in the current landscape of anti-angiogenic cancer therapies.
References
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Angiostatin: a novel angiogenesis inhibitor that mediates the suppression of metastases by a Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 10. Comparison of efficacy and toxicity of bevacizumab, endostar and apatinib in transgenic and human lung cancer xenograftzebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microvessel density as a prognostic factor in women with breast cancer: a systematic review of the literature and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Angiostatin vs. Bevacizumab: A Comparative Guide to Anti-Angiogenic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent anti-angiogenic agents, Angiostatin and Bevacizumab, in the context of inhibiting tumor growth. By examining their distinct mechanisms of action, supported by experimental data from preclinical studies, this document aims to offer an objective resource for researchers in oncology and drug development.
Introduction: Targeting Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By supplying tumors with essential nutrients and oxygen, the vascular network fuels their expansion. Consequently, inhibiting angiogenesis has emerged as a key strategy in cancer therapy. This guide focuses on two pioneering anti-angiogenic agents: Angiostatin, an endogenous protein fragment, and Bevacizumab, a humanized monoclonal antibody.
Mechanisms of Action
Angiostatin and Bevacizumab inhibit angiogenesis through distinct molecular mechanisms, targeting different aspects of the neovascularization process.
Bevacizumab specifically targets Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor.[1][2] By binding to circulating VEGF-A, Bevacizumab prevents its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells.[2][3] This blockade of VEGF-A signaling inhibits endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels that feed the tumor.[2][3]
Angiostatin , a proteolytic fragment of plasminogen, exerts its anti-angiogenic effects through multiple pathways.[4][5][6][7] It has been shown to bind to several cell surface receptors on endothelial cells, including ATP synthase, integrins, and angiomotin.[4][5][6] This multi-targeted approach leads to the inhibition of endothelial cell migration and proliferation, and the induction of apoptosis (programmed cell death).[4] Unlike the highly specific action of Bevacizumab, Angiostatin's broader mechanism may affect various signaling cascades involved in angiogenesis.[7]
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using Graphviz (DOT language).
Caption: Mechanism of Action of Bevacizumab.
Caption: Mechanism of Action of Angiostatin.
Preclinical Efficacy: A Quantitative Comparison
Direct head-to-head preclinical studies comparing Angiostatin and Bevacizumab are limited. However, by examining data from various xenograft models, we can draw inferences about their relative efficacy in inhibiting tumor growth and reducing microvessel density.
Tumor Volume Reduction
The following table summarizes the reported effects of Angiostatin and Bevacizumab on tumor volume in different preclinical models. It is crucial to note that direct comparisons are challenging due to variations in tumor types, drug dosages, and treatment schedules across studies.
| Agent | Tumor Model | Key Findings |
| Angiostatin | Murine Hemangioendothelioma | Significantly reduced tumor volume compared to non-treated controls.[8][9] |
| Lewis Lung Carcinoma | Suppressed the growth of primary tumors.[10] | |
| Rat C6 Glioma & Human MDA-MB-231 Breast Carcinoma | A single intratumoral injection of an adenovirus expressing Angiostatin resulted in a significant arrest of tumor growth.[11] After 20 days, tumors in the Angiostatin-treated group were at least 7-fold smaller than the control group.[11] | |
| Bevacizumab | HT-29 Human Colorectal Adenocarcinoma | Daily treatment with a low dose resulted in significantly smaller tumors compared to protocol-based treatment.[12][13] |
| C38 Mouse Colon Adenocarcinoma | Quasi-continuous therapy led to significantly smaller tumor volumes compared to no treatment.[12][13] | |
| Cervical Cancer (Clinical Study) | The addition of bevacizumab to chemoradiotherapy significantly improved the local mass regression rate, with a median shrinkage rate of 100%.[14] | |
| Colorectal Cancer (Clinical Study) | The addition of Bevacizumab to chemotherapy improved the response rate from 34.6% to 44.5%. |
Microvessel Density Reduction
Microvessel density (MVD) is a common metric used to quantify the extent of angiogenesis within a tumor. The table below presents data on the effects of Angiostatin and Bevacizumab on MVD.
| Agent | Tumor Model | Key Findings |
| Angiostatin | Rat C6 Glioma | Marked reduction of intratumoral vascularization (5 ± 2 vWF-positive vessels/field vs. 14 ± 4 in control).[11] |
| Human MDA-MB-231 Breast Carcinoma | Similar marked reduction in intratumoral vascularization.[11] | |
| Human A549 Lung Tumor Xenografts | A 50% decrease in vessel density was observed following angiostatin injection.[15] | |
| Bevacizumab | Colorectal Cancer Xenograft | Significant reduction in microvessel density.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines representative protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for establishing a subcutaneous tumor xenograft model to evaluate the efficacy of anti-angiogenic agents.
Caption: General Experimental Workflow for an In Vivo Xenograft Study.
Protocol Details:
-
Cell Culture and Preparation:
-
Human cancer cell lines (e.g., HT-29 for colorectal cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[16][17]
-
Cells are harvested during the exponential growth phase, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).[16][17] A cell suspension of approximately 5 x 10^6 cells in a volume of 100-200 µL is prepared for injection.[16]
-
-
Animal Model and Tumor Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring tumor dimensions (length and width) with calipers two to three times per week.[16] Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[16][17]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.[16]
-
Angiostatin, Bevacizumab, or a vehicle control is administered according to the specific experimental design (e.g., intraperitoneal or intravenous injection at a defined dosage and schedule).
-
-
Endpoint and Data Analysis:
-
At the end of the study, or when tumors reach a predetermined size, mice are euthanized.
-
Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for microvessel density.[17]
-
Tumor growth inhibition is calculated for each treatment group relative to the control group.[16]
-
Immunohistochemistry for Microvessel Density (MVD)
This protocol outlines the steps for quantifying MVD in tumor tissue sections using the endothelial cell marker CD31.
Protocol Details:
-
Tissue Preparation:
-
Excised tumors are fixed in formalin and embedded in paraffin.
-
5 µm sections are cut and mounted on slides.
-
-
Immunostaining:
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate-based buffer with heat.[18]
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.[18]
-
Sections are incubated with a primary antibody against CD31.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown stain.
-
Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Quantification of MVD:
-
The stained sections are examined under a microscope.[19]
-
"Hot spots" of high vascularity are identified at low magnification.[19]
-
Within these hot spots, individual microvessels are counted at a higher magnification (e.g., 200x).[19]
-
MVD is expressed as the average number of microvessels per high-power field or per unit area (e.g., vessels/mm²).[20]
-
Conclusion
Both Angiostatin and Bevacizumab have demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. Bevacizumab's targeted approach of neutralizing VEGF-A has been extensively studied and has led to its clinical approval for various cancers.[1] Angiostatin, with its broader mechanism of action, also shows promise in inhibiting tumor growth and vascularization.[21]
The choice between these agents for therapeutic development may depend on the specific tumor type, its angiogenic profile, and the potential for combination with other therapies. The lack of direct comparative studies underscores the need for further research to delineate the relative efficacy and potential synergistic effects of these two important anti-angiogenic agents. This guide provides a foundational comparison based on available preclinical data to aid researchers in their ongoing efforts to develop more effective cancer therapies.
References
- 1. Bevacizumab - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 3. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 4. Angiostatin - Wikipedia [en.wikipedia.org]
- 5. Angiostatin's molecular mechanism: Aspects of specificity and regulation elucidated | Semantic Scholar [semanticscholar.org]
- 6. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Angiostatin inhibitors and how do they work? [synapse.patsnap.com]
- 8. Research Portal [scholarship.miami.edu]
- 9. Human angiostatin inhibits murine hemangioendothelioma tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of tumor growth with recombinant murine angiostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiostatin gene transfer: Inhibition of tumor growth in vivo by blockage of endothelial cell proliferation associated with a mitosis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy [ideas.repec.org]
- 13. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy | PLOS One [journals.plos.org]
- 14. The integration of bevacizumab improves tumor response and survival in patients with refractory cervical cancer treated with radical chemoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Multi-Scale Modeling of Drug Delivery into an Anti-Angiogenic Therapy-Treated Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Serglycin’s role in primary liver cancer: insights into tumor microenvironment and macrophage interaction [frontiersin.org]
- 19. Microvascular Density (MVD) | EOD Data SEER*RSA [staging.seer.cancer.gov]
- 20. researchgate.net [researchgate.net]
- 21. Angiostatin: an endogenous inhibitor of angiogenesis and of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Specificity of Angiostatin: A Comparative Guide
Angiostatin, an endogenous inhibitor of angiogenesis, presents a multifaceted mechanism of action characterized by its interaction with several cell surface and mitochondrial proteins. This guide provides a comparative analysis of Angiostatin's binding to its primary targets, offering experimental data to validate its specificity and comparing its profile with other angiogenesis inhibitors.
Angiostatin, a proteolytic fragment of plasminogen, plays a crucial role in preventing the formation of new blood vessels, a process central to tumor growth and metastasis.[1][2] Its anti-angiogenic effects are not attributed to a single, high-affinity receptor but rather to its ability to engage with multiple targets on endothelial cells, thereby modulating various cellular processes.[3] Understanding the specificity of these interactions is paramount for the development of effective and targeted anti-cancer therapies.
Key Targets of Angiostatin
Research has identified several key proteins that serve as binding partners for Angiostatin. These interactions are fundamental to its inhibitory effects on endothelial cell migration, proliferation, and the induction of apoptosis.[3][4] The primary targets include:
-
F1F0 ATP Synthase: Found on the endothelial cell surface, this is a prominent binding site for Angiostatin.[1][2][5] This interaction is thought to disrupt cellular pH regulation and ATP production, contributing to apoptosis.[3][6]
-
Angiomotin (AMOT): This protein is involved in endothelial cell migration and tube formation.[7][8] Angiostatin's binding to angiomotin interferes with its pro-angiogenic functions.[7]
-
Integrins: Specifically, the αvβ3 integrin has been identified as a target.[3][6] This interaction can inhibit endothelial cell migration.[6]
-
Annexin (B1180172) II: By competing with plasminogen for binding to annexin II, Angiostatin can inhibit plasmin-mediated effects on tumor invasion and metastasis.[5][6]
-
Mitochondrial Proteins: Upon internalization, Angiostatin can bind to mitochondrial proteins such as malate (B86768) dehydrogenase and ATP synthase, further contributing to the disruption of cellular metabolism and induction of apoptosis.[4]
Other reported binding partners include the c-Met receptor, NG2 proteoglycan, tissue-type plasminogen activator, chondroitin (B13769445) sulfate (B86663) proteoglycans, and CD26.[3] The various forms of Angiostatin, composed of different "kringle" domains, may exhibit distinct binding affinities and activities.[2][9] The primary anti-tumor activity is believed to reside in kringles 1-3, 1-4, 1-4.5, and kringle 5.[4]
Comparative Binding Affinity
To objectively assess the specificity of Angiostatin, it is crucial to compare its binding affinities for its various targets. The following table summarizes available quantitative data from experimental studies.
| Target Protein | Angiostatin Isoform | Dissociation Constant (Kd) | Experimental Method | Reference |
| Cell Surface Targets | ||||
| F1F0 ATP Synthase (α/β-subunits) | Kringles 1-4 | Not explicitly quantified, but demonstrated specific binding | Ligand Blotting, Co-immunoprecipitation | [5] |
| Angiomotin | Kringles 1-3 | Not explicitly quantified, but demonstrated specific binding | Yeast Two-Hybrid, In vitro binding assays | [7][8] |
| αvβ3 Integrin | Not Specified | Not explicitly quantified, but demonstrated functional inhibition | Cell Migration Assays | [6] |
| Annexin II | Kringles 1-4 | Not explicitly quantified, but demonstrated competitive binding with plasminogen | Ligand Blotting | [5] |
| Mitochondrial Targets | ||||
| ATP Synthase | Kringles 1-4 | Not explicitly quantified, but demonstrated binding | Affinity Purification | [4] |
| Malate Dehydrogenase | Kringles 1-4 | Not explicitly quantified, but demonstrated binding | Affinity Purification | [4] |
Experimental Protocols for Validating Target Specificity
The validation of Angiostatin's target specificity relies on a combination of in vitro and in vivo experimental approaches.
In Vitro Angiogenesis Assays
These assays are fundamental for observing the direct effects of Angiostatin on endothelial cells.[10]
-
Endothelial Cell Migration Assays: The modified Boyden chamber assay is commonly used to assess the chemotactic movement of endothelial cells towards an angiogenic stimulus.[10] The inhibitory effect of Angiostatin on this migration helps to validate its anti-angiogenic properties.
-
Endothelial Cell Proliferation Assays: These assays measure the rate of endothelial cell division in the presence and absence of Angiostatin to quantify its anti-proliferative effects.
-
Tube Formation Assays: Endothelial cells are cultured on a basement membrane matrix (e.g., Matrigel) to induce the formation of capillary-like structures.[10] The disruption of this process by Angiostatin provides evidence of its anti-angiogenic activity.
dot
In Vitro Assays for Angiostatin Activity.
Protein-Protein Interaction Assays
These techniques are employed to identify and characterize the direct binding of Angiostatin to its target proteins.
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): This method is used to identify binding partners of Angiostatin from cell lysates.
-
Co-immunoprecipitation (Co-IP): This technique validates the interaction between Angiostatin and a putative binding partner within a cellular context.
-
Ligand Blotting: This assay demonstrates the direct binding of Angiostatin to a specific protein that has been separated by gel electrophoresis and transferred to a membrane.[5]
-
Surface Plasmon Resonance (SPR): SPR provides quantitative data on binding affinity (Kd), and association/dissociation kinetics.
dot
Workflow for Validating Protein-Protein Interactions.
Comparison with Other Angiogenesis Inhibitors
The target specificity of Angiostatin can be further understood by comparing it to other angiogenesis inhibitors.
| Angiogenesis Inhibitor | Primary Target(s) | Mechanism of Action | Specificity Profile |
| Angiostatin | F1F0 ATP Synthase, Angiomotin, Integrins, etc. | Multi-targeted inhibition of endothelial cell migration, proliferation, and induction of apoptosis. | Broad, engaging multiple cell surface and intracellular proteins. |
| Endostatin | Integrins (α5β1, αvβ3), Glypicans, VEGF Receptor 2 | Blocks endothelial cell proliferation and migration; induces apoptosis. | Binds to several cell surface receptors. |
| Bevacizumab (Avastin®) | Vascular Endothelial Growth Factor A (VEGF-A) | Monoclonal antibody that sequesters VEGF-A, preventing its interaction with its receptors. | Highly specific for VEGF-A. |
| Sunitinib (Sutent®) | VEGF Receptors, PDGF Receptors, c-KIT | Small molecule tyrosine kinase inhibitor that blocks signaling pathways involved in angiogenesis. | Multi-targeted kinase inhibitor. |
Conclusion
The specificity of Angiostatin is characterized by its ability to bind to a range of targets on and within endothelial cells. This multi-targeted approach likely contributes to its potent anti-angiogenic effects. While this broad specificity may offer a robust mechanism of action, it also presents challenges in elucidating the precise contribution of each interaction to the overall therapeutic effect. Further quantitative studies are necessary to fully map the binding affinities and to understand the hierarchical importance of these interactions. This detailed understanding will be instrumental in the design of next-generation anti-angiogenic therapies with improved efficacy and safety profiles.
References
- 1. Angiostatin's molecular mechanism: Aspects of specificity and regulation elucidated | Semantic Scholar [semanticscholar.org]
- 2. Angiostatin's molecular mechanism: aspects of specificity and regulation elucidated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiostatin - Wikipedia [en.wikipedia.org]
- 4. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiostatin binds ATP synthase on the surface of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic activity of a novel angiostatin-like plasminogen fragment produced by a bacterial metalloproteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiomotin: an angiostatin binding protein that regulates endothelial cell migration and tube formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiomotin: An Angiostatin Binding Protein That Regulates Endothelial Cell Migration and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What the structure of angiostatin may tell us about its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Anti-Angiogenic Therapies: A Comparative Guide
For researchers, scientists, and drug development professionals, the critical evaluation of anti-angiogenic agents is paramount for advancing cancer therapy. This guide provides an objective comparison of the performance of three key anti-angiogenic proteins: Angiostatin, Bevacizumab, and Endostatin. The information is based on a review of published preclinical and clinical data.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies on the efficacy of Angiostatin, Bevacizumab, and Endostatin. It is important to note that direct head-to-head clinical trials are limited, and thus, comparisons should be made with consideration of the different study designs, cancer types, and patient populations.
Table 1: Preclinical Efficacy in Mouse Tumor Models
| Agent | Mouse Model | Tumor Type | Dosage | Tumor Growth Inhibition | Citation |
| Recombinant Human Angiostatin | C57BL/6 | Lewis Lung Carcinoma (Metastases) | 1.5 mg/kg | >90% | [1][2] |
| Recombinant Human Angiostatin | C57BL/6 | Lewis Lung Carcinoma (Primary) | 100 mg/kg | Significant Suppression | [1][2] |
| Bevacizumab | A498 Xenograft | Human Renal Cancer | Not Specified | Significant | [3] |
| Angiostatin Gene Therapy (Dendrimer) | Xenograft | Human Melanoma (MDA-MB-435) | Intratumoral Injection | 71% | [4] |
| Endostatin (Endostar) + Radiotherapy | HCT-116 Xenograft | Colorectal Cancer | Not Specified | 77.67% (combination) | [5] |
Table 2: Clinical Efficacy in Cancer Patients
| Agent | Cancer Type | Treatment Regimen | Primary Endpoint | Result | Citation |
| Recombinant Human Angiostatin | Advanced Solid Tumors | 7.5, 15, or 30 mg/m²/day (s.c.) | Stable Disease (SD) | SD (>6 months) in 6/24 patients | [6] |
| Bevacizumab + Chemotherapy | Advanced Non-Small Cell Lung Cancer | Bevacizumab + Chemo vs. Chemo alone | Median Progression-Free Survival (mPFS) | 11.5 months vs. 7.0 months | [7] |
| Bevacizumab + Chemotherapy | Advanced Non-Small Cell Lung Cancer | Bevacizumab + Chemo vs. Chemo alone | Median Overall Survival (mOS) | 17.0 months vs. 14.0 months | [7] |
| Endostatin (Endostar) + Concurrent Chemoradiotherapy (CCRT) | Locally Advanced Non-Small Cell Lung Cancer | Endostar + CCRT vs. CCRT alone | 1-Year Survival Rate | Significantly improved with Endostar | [8] |
| Endostatin (Endostar) + Chemotherapy | Advanced Gastric Cancer with Peritoneal Carcinomatosis | Endostar + Chemo vs. Chemo alone | Median Overall Survival (mOS) | 15.8 months vs. 9.8 months | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anti-angiogenic agents are provided below.
Endothelial Cell Proliferation Assay
This assay measures the ability of an anti-angiogenic agent to inhibit the growth of endothelial cells, a critical step in the formation of new blood vessels.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal Medium (e.g., EBM-2) with reduced serum (e.g., 2% FBS)
-
Test agents (Angiostatin, Bevacizumab, Endostatin) at various concentrations
-
96-well cell culture plates
-
MTT or other proliferation assay reagent
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete growth medium and incubate overnight.
-
The next day, replace the medium with basal medium containing reduced serum.
-
Add the test agents at a range of concentrations to the wells. Include a positive control (e.g., VEGF) and a negative control (vehicle).
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation inhibition compared to the control.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
Endothelial cell basal medium
-
Test agents
-
96-well plate
-
Microscope with imaging capabilities
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.[10]
-
Harvest HUVECs and resuspend them in basal medium containing the test agents at desired concentrations.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Mouse Xenograft Tumor Model
This model evaluates the efficacy of anti-angiogenic agents in inhibiting tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., A498 renal cancer, HCT-116 colon cancer)
-
Test agents
-
Calipers for tumor measurement
Protocol:
-
Inject human cancer cells subcutaneously into the flank of immunocompromised mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test agents systemically (e.g., intraperitoneally or intravenously) or intratumorally according to the desired dosing schedule. The control group receives a vehicle control.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for blood vessel density).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by Angiostatin, Bevacizumab, and Endostatin.
Angiostatin Signaling Pathway
Bevacizumab Mechanism of Action
Endostatin Signaling Pathways
References
- 1. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 7. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endostatin - Wikipedia [en.wikipedia.org]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Angiostatin Analogs
For Researchers, Scientists, and Drug Development Professionals
Angiostatin, a circulating endogenous inhibitor of angiogenesis, has garnered significant attention in cancer research for its potential to arrest tumor growth by choking off its blood supply. As a fragment of plasminogen, angiostatin comprises several kringle domains, and various analogs with different compositions of these domains have been investigated for their therapeutic efficacy. This guide provides an objective comparison of the in vivo performance of key Angiostatin analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.
Comparative In Vivo Efficacy of Angiostatin Analogs
The in vivo anti-tumor efficacy of different Angiostatin analogs has been evaluated in various preclinical tumor models. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency in inhibiting tumor growth.
| Angiostatin Analog | Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Angiostatin (K1-4) | Murine T241 Fibrosarcoma | C57BL6/J Mice | 2.5 mg/kg/day, s.c. | Ineffective at this dose | [1] |
| K1-5 | Murine T241 Fibrosarcoma | C57BL6/J Mice | 2.5 mg/kg/day, s.c. | Significant suppression of tumor growth | [1] |
| Angiostatin (K1-4) | Human Ovarian Carcinoma (SKOV-3) | Athymic Mice | Not specified | Effective | [2][3] |
| Angiostatin K1-3 (gene therapy) | Rat C6 Glioma | Athymic Mice | Single intratumoral injection of 10^9 pfu AdK3 | 80% inhibition at day 10 post-injection | [4] |
| Angiostatin K1-3 (gene therapy) | Human MDA-MB-231 Breast Carcinoma | Athymic Mice | Single intratumoral injection of 10^9 pfu AdK3 | 85% inhibition at day 42 post-injection | [4] |
| Angiostatin K1-3 (gene therapy) | B16BL6 Mouse Melanoma | C57BL/6 Mice | Hydrodynamic co-transfection | 46% reduction in tumor growth | [5] |
Note: Direct comparison between studies should be made with caution due to variations in experimental design, tumor models, and methodologies.
Key Signaling Pathways in Angiostatin's Anti-Angiogenic Activity
Angiostatin exerts its anti-angiogenic effects through a multi-pronged attack on endothelial cells, primarily by inducing apoptosis and inhibiting cell migration and proliferation. The signaling pathways involved are complex and can be triggered by the binding of Angiostatin to various cell surface receptors.
Caption: Angiostatin-induced signaling pathways in endothelial cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in the comparison of Angiostatin analogs.
Subcutaneous Tumor Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous tumor model in mice to evaluate the anti-tumor efficacy of Angiostatin analogs.[4][5]
Caption: Workflow for a subcutaneous tumor xenograft study.
Detailed Steps:
-
Cell Culture: The chosen tumor cell line (e.g., murine T241 fibrosarcoma) is cultured in its recommended medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Animal Handling: All animal procedures are conducted in accordance with institutional guidelines. Mice (e.g., C57BL6/J for syngeneic models) are acclimated for at least one week before the experiment.
-
Tumor Inoculation: Cultured tumor cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at the desired concentration. A volume of 100-200 µL of the cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days. Tumor volume is calculated using the formula: (width)^2 x length / 2.
-
Treatment: When tumors reach a predetermined size, mice are randomized into control and treatment groups. The Angiostatin analog or vehicle control is administered according to the specified dose, route (e.g., subcutaneous, intraperitoneal), and schedule.
-
Data Analysis: Tumor volumes are plotted over time to generate tumor growth curves. At the end of the study, the percentage of tumor growth inhibition is calculated. Tumors may also be excised for histological analysis and quantification of microvessel density.
Quantification of Tumor Microvessel Density (MVD)
Microvessel density is a key indicator of angiogenesis and the effectiveness of anti-angiogenic therapies.
Immunohistochemical Staining:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.
-
Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody against an endothelial cell marker, such as CD31.
-
Visualization: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen to visualize the microvessels.
-
Quantification: The stained sections are examined under a microscope. The number of microvessels is counted in several "hot spots" (areas with the highest vascularization) at high magnification. The average number of vessels per field is then calculated to determine the MVD.
Conclusion
The available in vivo data suggests that the composition of kringle domains within Angiostatin analogs significantly influences their anti-angiogenic and anti-tumor potency. Notably, the K1-5 analog has demonstrated superior efficacy compared to the originally identified Angiostatin (K1-4) in a fibrosarcoma model. Furthermore, gene therapy approaches for delivering Angiostatin K1-3 have shown substantial tumor growth inhibition in glioma and breast cancer models.
The choice of a specific Angiostatin analog for further development should be guided by comparative efficacy data in relevant preclinical models. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate such investigations and contribute to the advancement of anti-angiogenic cancer therapies. Further head-to-head in vivo studies are warranted to comprehensively compare the efficacy of a wider range of Angiostatin analogs, including BL-angiostatin and angiostatin(4.5), to identify the most promising candidates for clinical translation.
References
- 1. Angiostatin regulates the expression of antiangiogenic and proapoptotic pathways via targeted inhibition of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy between angiostatin and endostatin: inhibition of ovarian cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Angiostatin gene transfer: Inhibition of tumor growth in vivo by blockage of endothelial cell proliferation associated with a mitosis arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor effects of angiostatin K1-3 and endostatin genes coadministered by the hydrodynamics-based transfection method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Angiostat and Other Angiogenesis Inhibitors
In the landscape of cancer therapy, angiogenesis inhibitors represent a critical class of drugs that target the formation of new blood vessels, a process essential for tumor growth and metastasis. This guide provides a detailed, head-to-head comparison of Angiostat with other prominent angiogenesis inhibitors, namely Endostatin, Bevacizumab (Avastin®), and Thalidomide. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in inhibiting angiogenesis, and effects on tumor growth.
Executive Summary
This compound, an endogenous protein, exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by inducing apoptosis and inhibiting the proliferation and migration of endothelial cells. Comparative studies suggest that while this compound demonstrates significant efficacy, its relative potency varies when compared to other inhibitors. For instance, in certain preclinical models, this compound has shown greater tumor growth inhibition than Endostatin. Direct quantitative comparisons with the widely used monoclonal antibody Bevacizumab are less common in publicly available literature, but existing data from separate studies suggest Bevacizumab may offer more substantial tumor growth inhibition in some cancer types. Thalidomide, a small molecule with immunomodulatory and anti-angiogenic properties, has been shown to be effective in inhibiting endothelial cell proliferation and migration, with studies indicating a dose-dependent response comparable to this compound in specific assays.
Comparative Data on In Vitro Efficacy
The in vitro efficacy of angiogenesis inhibitors is often evaluated by their ability to inhibit key processes in endothelial cells, such as proliferation and migration. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this inhibition.
| Inhibitor | Assay | Cell Line | IC50 / Inhibition | Reference |
| This compound | Endothelial Cell Proliferation | Bovine Aortic Endothelial (BAE) Cells | Dose-dependent inhibition | [1] |
| Bevacizumab (Avastin®) | Endothelial Cell Proliferation (VEGF-induced) | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.0858 µg/mL | [2] |
| Thalidomide | Lymphatic Endothelial (LE) Cell Proliferation | Porcine Thoracic Duct LE Cells | Dose-dependent decrease | [3] |
Comparative Data on In Vivo Efficacy
In vivo studies, typically using animal models with tumor xenografts, provide crucial data on the tumor growth inhibitory effects of these agents.
| Inhibitor | Cancer Model | Animal Model | Tumor Growth Inhibition | Reference |
| This compound | Glioma Xenograft | Nude Mice | Inhibition to 11% of control | [4] |
| This compound | Ovarian Cancer | Athymic Mice | More effective than Endostatin | [5] |
| Bevacizumab (Avastin®) | Neuroblastoma Xenografts | Immunodeficient Mice | 30-63% reduction | [6] |
| Bevacizumab (Avastin®) | Head and Neck Squamous Cell Carcinoma Xenografts | Nude Mice | Significant inhibition (final tumor volume of 675 mm³ vs 2100 mm³ in control) | [7] |
| Thalidomide | Lymphatic Endothelial Cell-induced Angiogenesis | In vitro study | Dose-dependent inhibition of proliferation and migration | [3] |
Signaling Pathways and Mechanisms of Action
The anti-angiogenic activity of these inhibitors stems from their distinct mechanisms of action and interference with various signaling pathways.
This compound Signaling Pathway
This compound, a proteolytic fragment of plasminogen, interacts with multiple receptors on the surface of endothelial cells, including ATP synthase, integrins, and the C-met receptor.[4] This binding disrupts downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and the induction of apoptosis.[1][8]
Bevacizumab (Avastin®) Signaling Pathway
Bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A). By binding to VEGF-A, Bevacizumab prevents it from interacting with its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, thereby inhibiting VEGF-induced signaling which is crucial for angiogenesis.
Endostatin Signaling Pathway
Endostatin, a fragment of collagen XVIII, also interacts with multiple cell surface receptors, including integrins. Its binding is thought to interfere with signaling pathways that regulate endothelial cell migration and proliferation.
Thalidomide Signaling Pathway
Thalidomide's anti-angiogenic effects are complex and not fully understood. It is known to have both direct effects on endothelial cells and indirect effects through its immunomodulatory properties. It can inhibit the expression of pro-angiogenic factors and interfere with endothelial cell function.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the cited studies.
In Vitro Endothelial Cell Proliferation Assay
Objective: To quantify the effect of angiogenesis inhibitors on the proliferation of endothelial cells.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well).
-
Treatment: After cell attachment, the medium is replaced with a basal medium containing a pro-angiogenic factor (e.g., VEGF) and varying concentrations of the test inhibitor (this compound, Bevacizumab, etc.). Control wells receive the vehicle without the inhibitor.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Quantification: Cell proliferation is assessed using a colorimetric assay (e.g., MTT or WST-1 assay), which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the effect of angiogenesis inhibitors on tumor growth in a living organism.
Protocol:
-
Cell Culture and Implantation: Human tumor cells (e.g., glioma, neuroblastoma) are cultured and then subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the angiogenesis inhibitor (e.g., this compound, Bevacizumab) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Analysis: Tumors are excised, weighed, and may be processed for histological analysis (e.g., to determine microvessel density). Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
Conclusion
This comparative guide highlights the distinct and overlapping characteristics of this compound and other key angiogenesis inhibitors. This compound's broad mechanism of action provides a rationale for its use, and preclinical data suggests its efficacy is comparable or in some cases superior to Endostatin. While direct, quantitative head-to-head comparisons with Bevacizumab are limited, the available data from independent studies suggest that Bevacizumab may exhibit more potent tumor growth inhibition in certain contexts, likely due to its highly specific targeting of the dominant VEGF-A pathway. Thalidomide offers a different therapeutic approach with both anti-angiogenic and immunomodulatory effects. The choice of an angiogenesis inhibitor for therapeutic development will ultimately depend on the specific cancer type, the tumor microenvironment, and the potential for combination therapies. Further head-to-head preclinical and clinical studies are warranted to more definitively establish the comparative efficacy of these agents.
References
- 1. Angiostatin-induced inhibition of endothelial cell proliferation/apoptosis is associated with the down-regulation of cell cycle regulatory protein cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosimilar bevacizumab similar to Avastin in preclinical assessments - GaBIJ [gabi-journal.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Angiostatin suppresses malignant glioma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiostatin induces mitotic cell death of proliferating endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Long-Term Safety Profile of Angiostat: A Comparative Guide
An Objective Comparison of Angiostat and Alternative Anti-Angiogenic Therapies for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term safety profile of this compound (recombinant human angiostatin) and compares it with other established anti-angiogenic therapies, namely bevacizumab, sorafenib (B1663141), and sunitinib (B231). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatments.
Executive Summary
This compound, an endogenous angiogenesis inhibitor, has been investigated for its anti-tumor effects. While early clinical studies have established a generally favorable short-term safety profile, comprehensive long-term safety data remains less extensive compared to approved anti-angiogenic agents. This guide synthesizes available long-term safety information for this compound and contrasts it with the more robust datasets of bevacizumab, sorafenib, and sunitinib, which have undergone extensive clinical evaluation and post-marketing surveillance. The comparison focuses on the incidence and nature of adverse events, particularly those emerging during prolonged treatment.
Mechanism of Action: A Brief Overview
Anti-angiogenic therapies function by inhibiting the formation of new blood vessels, a process critical for tumor growth and metastasis.
-
This compound : As a fragment of plasminogen, angiostatin is a direct endogenous inhibitor of angiogenesis.[1] It has been shown to have both potent anti-angiogenic and antiproliferative effects on endothelial and cancer cells. Its mechanism is thought to involve interference with the pro-angiogenic actions of various growth factors.
-
Bevacizumab : A humanized monoclonal antibody that targets and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A), a key driver of angiogenesis.[1]
-
Sorafenib and Sunitinib : These are multi-targeted tyrosine kinase inhibitors (TKIs). They block the activity of several receptor tyrosine kinases involved in angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1]
Figure 1: Simplified mechanisms of action for this compound and comparator therapies.
Long-Term Safety Profiles: A Comparative Analysis
The following tables summarize the long-term safety data for this compound, bevacizumab, sorafenib, and sunitinib, based on available clinical trial information.
Table 1: Long-Term Safety of this compound (Recombinant Human Angiostatin)
| Adverse Event Category | Incidence/Severity | Notes |
| Injection Site Reactions | Erythema (redness) at injection sites was the most common adverse event, occurring in 54.2% of patients. These were typically mild (Grade 1-2) and resolved within 2-3 weeks of continued treatment.[2][3] | No pain or itching was reported with the erythema.[2] |
| Hemorrhage | Two patients with brain metastases experienced hemorrhage.[2] | This highlights a potential risk in patients with pre-existing conditions. |
| Thromboembolic Events | Deep venous thrombosis was reported in two patients.[2] | |
| General Tolerability | Long-term (over 6 months) treatment was generally well-tolerated.[2] | No other significant treatment-related toxicities were observed, even with prolonged administration.[2] |
| Wound Healing | Preclinical studies in mice have shown that angiostatin can impair the healing of colonic anastomoses.[4] | Normal healing was restored upon discontinuation of the therapy.[4] |
Table 2: Long-Term Safety of Bevacizumab
| Adverse Event Category | Incidence/Severity | Notes |
| Hypertension | A common side effect, with one study reporting it in 58% of patients.[5] The incidence was higher in patients with longer exposure (>12 months) compared to shorter exposure.[6] | Manageable with medication.[5] |
| Proteinuria | Occurred in 62% of patients in one study, with the median time to development being over 23 months.[5] | Often manageable, though some patients may require treatment holidays.[5] |
| Gastrointestinal Perforation | Rates were low and did not appear to increase with long-term exposure.[6] | |
| Arterial Thromboembolic Events | Rates were low and did not increase with prolonged treatment.[6] | |
| Bleeding (Grade 3-4) | The risk of severe bleeding did not increase with long-term use.[6] | |
| General Tolerability | Long-term bevacizumab has been found to be tolerable in patients with various solid tumors, with some patients receiving treatment for over 10 years.[7] | The safety profile in long-term use is consistent with that observed in shorter-term studies.[7][8] |
Table 3: Long-Term Safety of Sorafenib
| Adverse Event Category | Incidence/Severity | Notes |
| General Tolerability | The long-term safety profile is consistent with shorter-term observations.[9] | No evidence of increased frequency or severity of adverse events over time, or new late-onset toxicities.[9] |
| Common Adverse Events | The majority of adverse events are Grade 1-2 in severity.[9] Common events include hand-foot skin reaction, alopecia, diarrhea, weight loss, fatigue, and hypertension.[10] | |
| Severe Adverse Events (Grade ≥3) | Five out of twelve patients in one long-term study experienced no Grade 3 or higher adverse events.[9] The most common Grade 3 or higher events are hand-foot skin reaction, diarrhea, and hypertension.[10] | |
| Discontinuation | No patients in a long-term case series discontinued (B1498344) treatment due to adverse events.[9] |
Table 4: Long-Term Safety of Sunitinib
| Adverse Event Category | Incidence/Severity | Notes |
| General Tolerability | Prolonged treatment was not associated with new types of adverse events or increased severity.[11][12] | The safety profile in long-term responders was consistent with previous reports, with no unique late toxicities identified beyond 18 months of treatment.[13] |
| Common Adverse Events | Most treatment-related adverse events occurred within the first year and then decreased in frequency. These include decreased appetite, diarrhea, fatigue, and hypertension.[11] | |
| Cumulative Toxicity | With the exception of hypothyroidism, toxicity was not found to be cumulative.[11][12] | |
| Hypothyroidism | The incidence of hypothyroidism increased over time with prolonged treatment.[11] | |
| Severe Adverse Events (Grade 3/4) | The incidence of Grade 3/4 adverse events peaked during the first year of treatment and then steadily decreased.[11] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of safety data. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Phase I Clinical Trial of Recombinant Human Angiostatin
-
Objective : To evaluate the pharmacokinetics and toxicity of recombinant human angiostatin (rhAngiostatin) administered twice daily by subcutaneous injection in patients with advanced cancer.
-
Patient Population : Eligible patients had cancer that was not amenable to standard treatments.
-
Study Design : Three groups of 8 patients each received 7.5, 15, or 30 mg/m²/day of rhAngiostatin, divided into two subcutaneous injections.
-
Treatment Schedule : Treatment was administered for 28 consecutive days, followed by a 7-day washout period. In the absence of significant toxicity or disease progression, treatment was continued without interruption.
-
Safety Assessments : Toxicity was monitored continuously. Pharmacokinetic assessments were performed on days 1 and 28.
-
Long-Term Follow-up : Patients who tolerated the treatment and did not experience significant tumor growth continued on the study. Five patients received treatment for over one year.[2]
Protocol 2: Observational Cohort Study of Bevacizumab (BRiTE study)
-
Objective : To evaluate the safety and effectiveness of bevacizumab-containing treatment in a large, representative population of patients with metastatic colorectal cancer.
-
Patient Population : 1,953 patients receiving first-line treatment for metastatic colorectal cancer.
-
Study Design : A prospective, observational cohort study.
-
Data Collection : Safety data, including bevacizumab-targeted adverse events (e.g., gastrointestinal perforation, arterial thromboembolic events, bleeding, hypertension), were collected.
-
Long-Term Safety Analysis : Patients were grouped based on their total duration of bevacizumab exposure, with long-term exposure defined as greater than 12 months of cumulative administration. Safety event rates were compared between the long-term and shorter-term exposure groups.[6]
Logical Relationships and Workflows
The following diagram illustrates the typical workflow for assessing the long-term safety of an investigational anti-angiogenic drug like this compound and comparing it to established therapies.
Figure 2: Workflow for establishing and comparing long-term drug safety profiles.
Conclusion
The available data suggests that long-term treatment with this compound is feasible and generally well-tolerated, with injection site reactions being the most common adverse event.[2] However, the long-term safety database for this compound is not as extensive as for approved anti-angiogenic agents like bevacizumab, sorafenib, and sunitinib.
In comparison, bevacizumab, sorafenib, and sunitinib have well-characterized long-term safety profiles. While they are associated with specific and sometimes serious adverse events such as hypertension, proteinuria (bevacizumab), hand-foot skin reaction (sorafenib), and hypothyroidism (sunitinib), these are generally manageable, and the overall safety profiles do not appear to worsen with prolonged treatment.[5][6][9][11][12] In many cases, the incidence of adverse events, particularly severe ones, tends to decrease after the initial phase of treatment.[11]
For researchers and drug development professionals, this comparative analysis underscores the importance of continued long-term follow-up and real-world evidence gathering to fully elucidate the safety profile of novel anti-angiogenic therapies like this compound. While the initial data for this compound is promising, further studies are warranted to establish its long-term safety with the same level of confidence as its comparators.
References
- 1. Angiogenesis inhibitors in cancer therapy: mechanistic perspective on classification and treatment rationales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant human angiostatin by twice-daily subcutaneous injection in advanced cancer: a pharmacokinetic and long-term safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Adverse effects of the antiangiogenic agent angiostatin on the healing of experimental colonic anastomoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term toxicity of bevacizumab therapy in neurofibromatosis 2 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A Long‐Term Extension Study of Bevacizumab in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Long-term safety and tolerability of sorafenib in patients with advanced non-small-cell lung cancer: a case-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib continuation or discontinuation in patients with unresectable hepatocellular carcinoma after a complete response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term Safety of Sunitinib in Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term Safety of Sunitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Response to Sunitinib Therapy for Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Angiostat's Effect on Different Endothelial Cell Types
This guide provides a comparative analysis of Angiostat's effects on various endothelial cell types, offering a valuable resource for researchers, scientists, and drug development professionals. In addition to examining this compound, this guide objectively compares its performance with other anti-angiogenic agents, supported by experimental data from peer-reviewed studies.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the formation of a new blood supply. This compound, a 38 kDa internal fragment of plasminogen, is an endogenous inhibitor of angiogenesis. It has been shown to potently inhibit endothelial cell proliferation, migration, and tube formation, and to induce apoptosis, thereby hindering the growth of new blood vessels.
This guide will delve into the differential effects of this compound on various endothelial cell types, compare its efficacy with other anti-angiogenic compounds, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways involved.
Comparative Efficacy of Anti-Angiogenic Agents on Endothelial Cells
The following tables summarize the quantitative effects of this compound and other anti-angiogenic agents on the proliferation, migration, and apoptosis of different endothelial cell types. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Inhibition of Endothelial Cell Proliferation (IC50)
| Compound | Endothelial Cell Type | IC50 | Citation(s) |
| This compound | Bovine Capillary Endothelial Cells | ~100 nM | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | ||
| Bovine Aortic Endothelial Cells (BAEC) | Dose-dependent inhibition | [1] | |
| Endostatin | Human Dermal Microvascular Endothelial Cells (HDMEC) | >2500 ng/ml (on Collagen I/IV) | [2] |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVEC) | ~1.5 µM (48h) | [3] |
| Human Lung Microvascular Endothelial Cells (HLMVEC) | ~0.01 µM (VEGF-dependent) | [4] | |
| Prostate Tumor Endothelial Cells (PTEC) | >1 µM | [3] | |
| Sorafenib | Human Umbilical Vein Endothelial Cells (HUVEC) | 4-8 µM | [5] |
| Human Dermal Microvascular Endothelial Cells (HDMEC) | IC50 ~5 µM (72h) | ||
| Vatalanib | Human Umbilical Vein Endothelial Cells (HUVEC) | 7.1 nM (VEGF-induced) | [6] |
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Endothelial Cell Type | Assay | % Inhibition / IC50 | Citation(s) |
| This compound | Human Umbilical Vein Endothelial Cells (HUVEC) | Boyden Chamber | Efficiently reduced migration towards FGF-2 | [7] |
| Pig Lymphatic Endothelial Cells | Scratch Assay | Dose-dependent inhibition | [8] | |
| Endostatin | Human Umbilical Vein Endothelial Cells (HUVEC) | Boyden Chamber | IC50 ~3 pM (VEGF-induced) | [9] |
| Human Dermal Microvascular Endothelial Cells (HDMEC) | Not specified | Not inhibited on vitronectin/fibronectin | [2] | |
| Sunitinib | Human Umbilical Vein Endothelial Cells (HUVEC) | Scratch Assay | Significant inhibition after 9h | |
| Vatalanib | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Dose-dependent suppression | [6] |
Table 3: Induction of Endothelial Cell Apoptosis
| Compound | Endothelial Cell Type | Observation | Citation(s) |
| This compound | Bovine Capillary Endothelial Cells | Nearly doubled frequency of TUNEL-positive nuclei | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Increased percentage of early apoptotic cells | ||
| Bovine Aortic Endothelial Cells (BAEC) | Induces apoptosis in a dose-specific manner | [1] | |
| Pig Lymphatic Endothelial Cells | Increased apoptosis | [8] | |
| Endostatin | Cow Pulmonary Artery Endothelial Cells | Caused apoptosis | |
| Sorafenib | Human Umbilical Vein Endothelial Cells (HUVEC) | Induces apoptosis | [5] |
Signaling Pathways
The anti-angiogenic effects of these compounds are mediated through complex signaling pathways within the endothelial cells.
This compound Signaling Pathway
This compound's mechanism of action involves both intrinsic and extrinsic apoptotic pathways, as well as the modulation of cell adhesion and migration signals.
Alternative Anti-Angiogenic Agent Signaling Pathways
Other anti-angiogenic agents, such as Sunitinib, Sorafenib, and Vatalanib, primarily target receptor tyrosine kinases (RTKs) involved in the VEGF signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay is used to study directional cell migration in vitro.
Workflow:
Protocol:
-
Seed endothelial cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the cells with PBS to remove any detached cells and debris.
-
Replace the PBS with fresh culture medium containing the test compound or vehicle control. To ensure that the closure of the scratch is due to migration and not proliferation, a proliferation inhibitor like Mitomycin C (10 µg/mL) can be added.
-
Place the plate on a microscope stage within an incubator and capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
The rate of cell migration is quantified by measuring the change in the width of the scratch over time using image analysis software.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.
Workflow:
Protocol:
-
Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in medium containing the test compound or vehicle control.
-
Seed the cells onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.
-
Incubate the plate at 37°C for 4-18 hours.
-
Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Endothelial Cell Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Workflow:
Protocol:
-
Culture endothelial cells on coverslips or in chamber slides and treat them with the test compound or vehicle control for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP), for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells and incubate with a fluorescently labeled antibody that recognizes the incorporated labeled dUTPs (e.g., Alexa Fluor 488 dye-labeled anti-BrdU antibody).
-
Counterstain the cell nuclei with a DNA stain such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
Conclusion
This compound is a potent inhibitor of angiogenesis with multifaceted effects on endothelial cells, including the inhibition of proliferation and migration, and the induction of apoptosis. While its efficacy has been demonstrated across various endothelial cell types, this guide highlights the need for more direct comparative studies to fully elucidate cell-type-specific responses. The comparison with other anti-angiogenic agents, such as Sunitinib, Sorafenib, and Vatalanib, reveals that while many of these drugs converge on the VEGF signaling pathway, their specific targets and potencies can differ. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a practical resource for researchers investigating the complex process of angiogenesis and the development of novel anti-angiogenic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of angiostatin and thalidomide on lymphangiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Endostatin induces endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiostatin's Binding Affinity to Integrin αvβ3: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Angiostatin's binding affinity to its molecular target, integrin αvβ3, is presented here, offering valuable insights for researchers and drug development professionals in the field of angiogenesis. This guide provides a comparative look at Angiostatin's binding characteristics alongside other agents targeting the same receptor, supported by experimental data and detailed methodologies.
Angiostatin, a proteolytic fragment of plasminogen, is a potent endogenous inhibitor of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. One of its key mechanisms of action is its interaction with integrin αvβ3, a transmembrane receptor expressed on activated endothelial cells. This interaction disrupts endothelial cell adhesion, migration, and survival, ultimately leading to the inhibition of neovascularization.
Comparative Binding Affinities for Integrin αvβ3
For a quantitative comparison, we present the binding affinities of Vitronectin and Cilengitide to integrin αvβ3.
| Ligand | Molecular Target | Binding Affinity (Kd/IC50) | Experimental Method |
| Angiostatin | Integrin αvβ3 | Data not available | Cell Adhesion Assays |
| Vitronectin | Integrin αvβ3 | < 1 pM (without inhibitor) | Biolayer Interferometry |
| Cilengitide | Integrin αvβ3 | 0.6 nM (IC50) | Competitive Binding Assay |
Table 1: Comparative Binding Affinities for Integrin αvβ3. This table summarizes the binding affinities of Angiostatin, Vitronectin, and Cilengitide to the integrin αvβ3 receptor. While a specific Kd for Angiostatin is not provided, its functional interaction is well-established.
Experimental Protocols
The determination of binding affinities relies on precise experimental techniques. Below are detailed methodologies for two common assays used in such studies: Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of a ligand binding to its receptor.
Procedure:
-
Immobilization: The receptor (e.g., purified integrin αvβ3) is immobilized on the surface of a sensor chip.
-
Association: A solution containing the ligand (e.g., Angiostatin) at a known concentration is flowed over the sensor surface. The binding of the ligand to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the SPR instrument.
-
Dissociation: A buffer solution without the ligand is flowed over the surface to monitor the dissociation of the ligand-receptor complex.
-
Data Analysis: The resulting sensorgram, a plot of the response units versus time, is fitted to a kinetic model to calculate the ka, kd, and subsequently the Kd (Kd = kd/ka).
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is a plate-based assay technique used for detecting and quantifying soluble substances.
Objective: To determine the binding affinity of a ligand to its receptor through a competitive binding assay.
Procedure:
-
Coating: Microplate wells are coated with the receptor (e.g., integrin αvβ3).
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).
-
Competition: A fixed concentration of a labeled ligand and varying concentrations of an unlabeled competitor (e.g., Angiostatin) are added to the wells and incubated.
-
Washing: Unbound reagents are washed away.
-
Detection: A substrate is added that reacts with the enzyme-linked labeled ligand to produce a detectable signal.
-
Data Analysis: The signal intensity is inversely proportional to the concentration of the unlabeled competitor. The IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding) can be determined and used to estimate the binding affinity.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved, the following diagrams created using Graphviz illustrate a typical experimental workflow and a simplified signaling pathway.
This comparative guide underscores the significance of Angiostatin's interaction with integrin αvβ3 in the context of anti-angiogenic research. The provided data and protocols offer a valuable resource for scientists working to unravel the complexities of angiogenesis and develop novel cancer therapies.
A Comparative Guide to Angiostat Synthesis: Validating Reproducibility and Efficacy
For researchers, scientists, and drug development professionals, the reproducibility of synthesizing active biological molecules is paramount. This guide provides a comprehensive comparison of the primary methods for producing Angiostat, a potent endogenous inhibitor of angiogenesis. We will delve into the reproducibility, yield, and biological activity associated with different synthesis techniques, offering a data-driven perspective for informed decision-making in research and development.
This compound, a proteolytic fragment of plasminogen, holds therapeutic promise for diseases characterized by excessive blood vessel growth, such as cancer. However, inconsistencies in its synthesis can lead to variable biological activity, hindering research and clinical translation. This guide compares the two main approaches to this compound production: enzymatic cleavage from its precursor, plasminogen, and recombinant expression in various host systems. Furthermore, we will benchmark this compound's performance against other well-established angiogenesis inhibitors, namely Endostatin (B67465) and Bevacizumab.
Comparing this compound Synthesis Methodologies
The choice of synthesis method significantly impacts the yield, purity, and ultimately, the reproducibility of this compound's biological activity. Below is a comparative summary of the key quantitative parameters for each method.
| Synthesis Method | Host System | Typical Yield | Purity | Key Reproducibility Considerations |
| Enzymatic Cleavage | N/A (from purified plasminogen) | Variable; dependent on enzyme and substrate concentrations | Requires extensive purification to remove plasminogen, enzymes, and cleavage byproducts | Incomplete cleavage can lead to heterogeneous product; batch-to-batch variation in enzyme activity. |
| Recombinant Expression | Escherichia coli | Up to 150 mg/L (soluble fraction)[1] | >95%[2] | Often forms insoluble inclusion bodies requiring refolding; lacks post-translational modifications.[1][3] |
| Pichia pastoris (Yeast) | 435 mg/L in high-density fermentation[3] | High | Eukaryotic system capable of some post-translational modifications and disulfide bond formation, leading to more soluble and active protein.[3] | |
| Mammalian Cells (CHO, HEK293) | 95-120 mg/L[4] | >90%[5] | Produces proteins with human-like post-translational modifications, but at a higher cost and lower yield compared to microbial systems.[6] |
Experimental Protocols: A Guide to Synthesis and Validation
To ensure the generation of biologically active and reproducible this compound, rigorous and well-defined experimental protocols are essential.
Protocol 1: this compound Generation by Enzymatic Cleavage of Plasminogen
This method mimics the natural formation of this compound.
Materials:
-
Human plasminogen
-
Plasminogen activator (e.g., urokinase-type plasminogen activator, uPA)
-
Free sulfhydryl donor (e.g., N-acetyl-L-cysteine, NAC)[7]
-
Reaction buffer (e.g., 50 mM Tris, pH 9.5, 20 mM NaCl)[7]
Procedure:
-
Dissolve human plasminogen in the reaction buffer to a final concentration of 0.2 µM.
-
Add the plasminogen activator (e.g., 0.2 nM uPA) to initiate the conversion of plasminogen to plasmin.
-
Introduce a free sulfhydryl donor (e.g., 100 µM NAC) to facilitate the reduction of disulfide bonds in plasmin, leading to the generation of Angiostatin.[7]
-
Incubate the reaction mixture at 37°C for 18 hours.[7]
-
Monitor the conversion of plasminogen to this compound by SDS-PAGE and Western blotting.
-
Purify this compound from the reaction mixture using affinity chromatography (e.g., lysine-Sepharose).
Protocol 2: Recombinant this compound Expression and Purification (E. coli)
This protocol describes the production of recombinant this compound in a bacterial system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human Angiostatin K1-3 gene
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)
-
Purification buffers (wash and elution)
Procedure:
-
Transform the E. coli expression strain with the Angiostatin expression vector.
-
Inoculate a starter culture in LB medium and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow for 4-6 hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.[8]
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge to separate the soluble and insoluble fractions.
-
If this compound is in the soluble fraction, proceed with affinity chromatography purification. If it is in the insoluble fraction (inclusion bodies), it will require denaturation and refolding steps before purification.[3]
-
Purify the recombinant Angiostatin using affinity chromatography.
-
Analyze the purity of the protein by SDS-PAGE.
Validating this compound's Biological Activity: Key In Vitro Assays
Confirming the biological activity of the synthesized this compound is a critical step. The following are standard in vitro assays to assess its anti-angiogenic properties.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Synthesized this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell proliferation inhibition compared to the control.
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
This assay assesses the ability of this compound to inhibit the migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Synthesized this compound
-
6-well or 12-well plates
-
Pipette tip (p200 or p1000)
Procedure:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[11][12]
-
Wash the wells with PBS to remove detached cells.[12]
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure or migration inhibition compared to the control.
Tube Formation Assay (Matrigel Assay)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Synthesized this compound
-
Matrigel (or a similar basement membrane extract)
-
96-well plates
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.[13]
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[13]
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound. Include a vehicle control.
-
Incubate for 4-18 hours to allow for tube formation.[14]
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops.[15]
This compound in Context: Comparison with Other Angiogenesis Inhibitors
To provide a broader perspective, this section compares the performance of this compound with two other prominent angiogenesis inhibitors, Endostatin and Bevacizumab.
| Feature | This compound | Endostatin | Bevacizumab (Avastin®) |
| Target | Multiple targets including ATP synthase on endothelial cells | Integrins on endothelial cells | Vascular Endothelial Growth Factor-A (VEGF-A)[16] |
| Mechanism of Action | Inhibits endothelial cell proliferation and migration. Induces apoptosis. | Inhibits endothelial cell migration and induces apoptosis.[17] | Sequesters VEGF-A, preventing its interaction with its receptor on endothelial cells, thereby inhibiting downstream signaling for proliferation and survival.[16] |
| In Vitro Potency (Endothelial Cell Proliferation) | IC50 ~10 µg/mL (in one study) | IC50 ~8.6 µg/mL (in the same study) | Potency in proliferation inhibition found to be similar to its biosimilar (87-98% vs 92-101%)[18] |
| In Vivo Efficacy | Has been shown to be more effective than endostatin in inhibiting ovarian cancer growth in a mouse model.[11] | Has shown anti-tumor effects in various preclinical models.[16] | Widely used clinically for the treatment of various cancers.[16] |
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Inhibition of Angiogenesis Signaling Pathways.
Caption: this compound Synthesis and Validation Workflow.
References
- 1. Soluble recombinant endostatin purified from Escherichia coli: antiangiogenic activity and antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant Human Angiostatin K1-3-Cytokine & Recombinant Proteins-Bioworld Technology, Inc. [bioworlde.com]
- 3. The Challenges of Recombinant Endostatin in Clinical Application: Focus on the Different Expression Systems and Molecular Bioengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant Protein Expression in Mammalian Cells (HEK293/CHO) - Profacgen [profacgen.com]
- 6. aiche.org [aiche.org]
- 7. The mechanism of cancer-mediated conversion of plasminogen to the angiogenesis inhibitor angiostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of soluble, biologically active recombinant human endostatin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. clyte.tech [clyte.tech]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. corning.com [corning.com]
- 14. Matrigel tube formation assay [bio-protocol.org]
- 15. ibidi.com [ibidi.com]
- 16. Comparison of efficacy and toxicity of bevacizumab, endostar and apatinib in transgenic and human lung cancer xenograftzebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Angiostatin and Endostatin: Key Players in a Dual Threat Approach to Cancer Treatment [sigmaaldrich.com]
- 18. Characterization of a Reduced Form of Plasma Plasminogen as the Precursor for Angiostatin Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Anti-Angiogenic Therapies: A Cost-Effectiveness Comparison
A critical evaluation of the economic viability of targeting tumor vascularization reveals a complex interplay between clinical efficacy, drug pricing, and quality of life metrics. While the initial premise of this analysis was to compare a drug known as Angiostat to existing therapies, it is crucial to clarify that this compound is a brand name for orlistat, a lipase (B570770) inhibitor indicated for obesity management, and not an anti-angiogenic agent used in cancer therapy.[1][2][3][4][5][6] Therefore, a direct cost-effectiveness comparison with cancer treatments would be inappropriate.
This guide will instead provide a comprehensive comparison of several key anti-angiogenic therapies currently used in oncology, focusing on their cost-effectiveness based on available clinical and pharmacoeconomic data. This information is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the economic considerations that influence the adoption and utilization of these agents in clinical practice.
Understanding the Mechanism: The Angiogenic Switch
Tumor growth beyond a few millimeters is dependent on the formation of new blood vessels, a process known as angiogenesis. This "angiogenic switch" is a critical step in tumorigenesis and provides a key target for therapeutic intervention. Anti-angiogenic therapies primarily work by inhibiting vascular endothelial growth factor (VEGF) or its receptors (VEGFR), which are key drivers of this process.
Comparative Cost-Effectiveness of Key Anti-Angiogenic Therapies
The cost-effectiveness of anti-angiogenic drugs is typically evaluated using the incremental cost-effectiveness ratio (ICER), which represents the additional cost per quality-adjusted life-year (QALY) gained. A lower ICER indicates greater cost-effectiveness. The willingness-to-pay (WTP) threshold, which varies by country and healthcare system, is the maximum amount a payer is willing to spend for a QALY.
The following tables summarize key cost-effectiveness data for several prominent anti-angiogenic therapies across different cancer types and regions. It is important to note that these values can vary significantly based on the specific clinical trial data used, the healthcare system perspective, and drug pricing at the time of the analysis.
Table 1: Cost-Effectiveness of Bevacizumab
| Cancer Type | Comparator | ICER (per QALY gained) | Country | Citation |
| Metastatic Colorectal Cancer | Chemotherapy alone | $571,240 | United States | [7] |
| Advanced Ovarian Cancer | Chemotherapy alone | ~$170,000 (per life-year saved) | - | [8] |
| Advanced/Metastatic Cervical Cancer | Chemotherapy alone | $34,744 | India | [9] |
| Metastatic Coloretcal Cancer | Cetuximab | Bevacizumab was more cost-effective | United States | [10] |
Table 2: Cost-Effectiveness of Tyrosine Kinase Inhibitors (TKIs)
| Drug | Cancer Type | Comparator | ICER (per QALY gained) | Country | Citation |
| Sorafenib (B1663141) | Advanced Hepatocellular Carcinoma | Best Supportive Care | $101,399 | - | [11] |
| Advanced Hepatocellular Carcinoma | Best Supportive Care | $7,861 | India | [12] | |
| Advanced Hepatocellular Carcinoma | Best Supportive Care | $286,776 | Egypt | [13] | |
| Advanced Renal Cell Carcinoma (2nd line) | Best Supportive Care | £75,398 | UK | [14] | |
| Sunitinib (B231) | Metastatic Renal Cell Carcinoma | Interferon | $52,593 | - | [15] |
| Metastatic Renal Cell Carcinoma | Best Supportive Care | €57,280 | Ireland | [16] | |
| Pazopanib (B1684535) | Metastatic Renal Cell Carcinoma | Sunitinib | Pazopanib was dominant (more effective, less costly) | United States | [17][18][19] |
| Metastatic Renal Cell Carcinoma | Sunitinib | Pazopanib was dominant (more effective, less costly) | Canada | [20] | |
| Metastatic Renal Cell Carcinoma | Sunitinib | Pazopanib was dominant in 51% of simulations | UK | [21] | |
| Axitinib (B1684631) | Advanced Renal Cell Carcinoma (previously treated) | Sorafenib | €87,936 | Cyprus | [22] |
| Pembrolizumab (B1139204) + Axitinib | Advanced Renal Cell Carcinoma (1st line) | Sunitinib | $95,725 | United States | [23] |
| Advanced Renal Cell Carcinoma (1st line) | Sunitinib | $148,676 | United States | [24] |
Table 3: Cost-Effectiveness of Anti-VEGF Therapies for Ocular Indications
| Drug | Indication | Comparator | ICER (per QALY gained) | Country/Context | Citation |
| Ranibizumab | Diabetic Macular Edema | Sham therapy | Dominant (positive QALY gain and financial savings) | - | [25] |
| Proliferative Diabetic Retinopathy (with CI-DME) | Panretinal Photocoagulation | $65,576 (at 5 years) | United States | [26] | |
| Aflibercept | Diabetic Macular Edema | Bevacizumab | $349,000 (at 10 years) | - | [27] |
| Diabetic Macular Edema | Ranibizumab | $203,000 (at 10 years) | - | [27] | |
| Diabetic Macular Edema | Bevacizumab-first approach | $837,077 | - | [28][29] |
Experimental Protocols: A Framework for Evaluation
The assessment of cost-effectiveness relies on robust clinical trial data. The following outlines a general workflow for a clinical trial designed to evaluate the efficacy and safety of a novel anti-angiogenic agent, which would then inform a pharmacoeconomic analysis.
Key Experimental Methodologies
1. In Vitro Endothelial Cell Proliferation Assay:
-
Objective: To assess the direct effect of the investigational drug on the proliferation of endothelial cells.
-
Method: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in the presence of varying concentrations of the investigational drug and a positive control (e.g., bevacizumab). Cell proliferation is measured after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as the MTT or WST-1 assay.
2. In Vivo Tumor Xenograft Model:
-
Objective: To evaluate the in vivo anti-tumor and anti-angiogenic efficacy of the drug.
-
Method: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized to receive the investigational drug, a vehicle control, or a standard-of-care anti-angiogenic agent. Tumor volume is measured regularly. At the end of the study, tumors are excised for histological analysis of microvessel density (e.g., via CD31 staining).
3. Phase III Randomized Controlled Trial (RCT):
-
Objective: To compare the efficacy and safety of the new anti-angiogenic agent against the current standard of care in a large patient population.
-
Methodology:
-
Patient Population: Clearly defined inclusion and exclusion criteria for the specific cancer type and stage.
-
Randomization: Patients are randomly assigned to either the experimental arm (new agent + standard therapy) or the control arm (placebo/standard therapy alone).
-
Endpoints:
-
Primary: Overall Survival (OS) and/or Progression-Free Survival (PFS).
-
Secondary: Objective Response Rate (ORR), Duration of Response (DoR), safety and tolerability, and patient-reported outcomes (PROs) to assess quality of life (e.g., using EQ-5D questionnaire).
-
-
Data Collection for Pharmacoeconomic Analysis: Detailed records of all healthcare resource utilization, including drug acquisition and administration costs, hospitalization, management of adverse events, and subsequent therapies.
-
Conclusion
The cost-effectiveness of anti-angiogenic therapies is a multifaceted issue with no single answer. As demonstrated, the economic viability of these agents varies dramatically depending on the drug, the cancer type, the comparator therapy, and the economic context of the healthcare system. For researchers and drug developers, a deep understanding of these pharmacoeconomic principles is essential for navigating the complex landscape of oncology drug development and ensuring that novel therapies provide both clinical and economic value. The continuous evolution of treatment paradigms, including the emergence of biosimilars and novel combination therapies, will necessitate ongoing cost-effectiveness analyses to guide clinical decision-making and resource allocation.
References
- 1. coaspharma.com.co [coaspharma.com.co]
- 2. Orlistat: MedlinePlus Drug Information [medlineplus.gov]
- 3. Orlistat (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Orlistat (Alli, Xenical): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Orlistat - Wikipedia [en.wikipedia.org]
- 6. Orlistat: Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 7. youtube.com [youtube.com]
- 8. Bevacizumab in Treatment of High-Risk Ovarian Cancer—A Cost-Effectiveness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Bevacizumab Wins Cost-Effectiveness Contest in First-Line Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cost-effectiveness of sorafenib as a first-line treatment for advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cost-effectiveness of Sorafenib for Treatment of Advanced Hepatocellular Carcinoma in India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cost-effectiveness of sorafenib versus best supportive care in advanced hepatocellular carcinoma in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost-effectiveness of sorafenib for second-line treatment of advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. ncpe.ie [ncpe.ie]
- 17. jmcp.org [jmcp.org]
- 18. Cost-Effectiveness of Pazopanib Versus Sunitinib for Renal Cancer in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cost-effectiveness of pazopanib versus sunitinib for renal cancer in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Cost-effectiveness of pazopanib versus sunitinib for metastatic renal cell carcinoma in the United Kingdom | PLOS One [journals.plos.org]
- 22. Assessment of cost-effectiveness - Axitinib, cabozantinib, everolimus, nivolumab, sunitinib and best supportive care in previously treated renal cell carcinoma: a systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cost-effectiveness of pembrolizumab with axitinib as first-line treatment for advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. The Cost-Effectiveness of Ranibizumab for the Treatment of Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Five-Year Cost-effectiveness of Intravitreous Ranibizumab Therapy vs Panretinal Photocoagulation for Treating Proliferative Diabetic Retinopathy: A Secondary Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cost-effectiveness of Aflibercept, Bevacizumab, and Ranibizumab for Diabetic Macular Edema - American Academy of Ophthalmology [aao.org]
- 28. Cost-effectiveness of Aflibercept Monotherapy vs Bevacizumab First Followed by Aflibercept If Needed for Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cost-effectiveness of Aflibercept Monotherapy vs Bevacizumab First Followed by Aflibercept If Needed for Diabetic Macular Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predictive Power of Biomarkers for Anti-Angiogenic Therapy Response: A Comparative Guide
In the landscape of precision oncology, the ability to predict a patient's response to targeted therapies is paramount. Anti-angiogenic drugs, which inhibit the growth of new blood vessels that tumors need to thrive, have become a key component of treatment for various cancers. However, patient responses can vary significantly. This guide provides a comparative analysis of the predictive power of various biomarkers for two leading anti-angiogenic therapies: Bevacizumab and Sorafenib (B1663141). We delve into the experimental data supporting these biomarkers, detail the methodologies for their detection, and visualize the intricate pathways and workflows involved.
Comparative Analysis of Predictive Biomarkers
The predictive value of a biomarker is determined by its ability to differentiate between patients who are likely to respond to a specific therapy and those who are not. Below is a summary of key biomarkers investigated for Bevacizumab and Sorafenib, along with the quantitative data from clinical studies.
| Therapy | Biomarker | Patient Population | Finding | Metric (Hazard Ratio/p-value) |
| Bevacizumab | High baseline plasma VEGF-A | Metastatic Gastric Cancer | Trend towards improved Overall Survival (OS) in patients with high VEGF-A.[1][2] | HR: 0.72 (95% CI, 0.57–0.93); p=0.07[1] |
| Low VEGF165b:total VEGF ratio | Metastatic Colorectal Cancer (mCRC) | Longer median Progression-Free Survival (PFS) in patients treated with FOLFOX4 + Bevacizumab.[3] | 8.0 months vs 5.2 months (p < 0.02)[3] | |
| VEGF Gene Polymorphisms | Breast and Colorectal Cancer | Certain polymorphisms in the VEGF gene are predictive of overall or progression-free survival.[4] | Specific data varies by polymorphism and study. | |
| Treatment-induced Hypertension | Various Cancers | Development of hypertension during treatment has been associated with improved outcomes.[4] | Data is correlational across multiple studies. | |
| Sorafenib | Low baseline Hepatocyte Growth Factor (HGF) | Advanced Hepatocellular Carcinoma (HCC) | Associated with improved efficacy of Sorafenib.[5] | Borderline statistical significance in larger studies, validated in smaller cohorts.[5] |
| VEGF-A (rs2010963) CC genotype | Hepatocellular Carcinoma (HCC) | Significantly associated with a positive response to Sorafenib.[6][7] | p-value and odds ratio are study-dependent.[6][7] | |
| Angiopoietin-2 | Advanced Hepatocellular Carcinoma (HCC) | Potential predictor of Sorafenib efficacy.[5] | Further validation is required. | |
| 8-gene expression signature | Renal Cell Carcinoma (RCC) | High-quality separation of responders and poor responders.[8] | Area Under a Receiver Operating Characteristic Curve (AUC) of 0.89 and 0.97 in validation set.[8] |
Signaling Pathways and Validation Workflows
Understanding the biological context and the process of biomarker validation is crucial for interpreting their predictive power.
VEGF Signaling Pathway
A significant number of anti-angiogenic therapies, including Bevacizumab and Sorafenib, target the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This pathway is a critical driver of angiogenesis.[9][10][11][][13] Bevacizumab is a monoclonal antibody that directly binds to and neutralizes VEGF-A, preventing it from activating its receptors.[4][14] Sorafenib is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including VEGF receptors (VEGFRs).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Predictive Biomarker for Bevacizumab May Be Emerging | Value-Based Cancer Care [valuebasedcancer.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Biomarkers for predicting bevacizumab efficacy - ecancer [ecancer.org]
- 5. Predictive biomarkers of sorafenib efficacy in advanced hepatocellular carcinoma: Are we getting there? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genetic Biomarkers of Sorafenib Response in Patients with Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Gene Expression-Based Signature Can Predict Sorafenib Response in Kidney Cancer [frontiersin.org]
- 9. ClinPGx [clinpgx.org]
- 10. cusabio.com [cusabio.com]
- 11. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. amiralibanani.substack.com [amiralibanani.substack.com]
- 14. Predictive biomarkers to anti-VEGF therapy: progress towards an elusive goal - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of "Angiostat": A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring safety and environmental protection. When addressing the disposal of a substance referred to as "Angiostat," it is crucial to first accurately identify the chemical composition. The name "this compound" is not consistently used in scientific literature and may be a brand name, a research code, or a potential misspelling of another drug.
Our research indicates two primary possibilities for the identity of "this compound":
-
Angistat : A brand name for medication containing Nitroglycerin , a vasodilator used to treat angina.
-
Orlistat : A lipase (B570770) inhibitor used for weight management, with a phonetically similar name.
Given this ambiguity, this document provides comprehensive disposal procedures for both Nitroglycerin and Orlistat. It is imperative that researchers confirm the precise identity of their substance before proceeding with any disposal protocol. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.
Section 1: Disposal of Angistat (Nitroglycerin)
Nitroglycerin in its pure form is a P-listed hazardous waste (P081) due to its reactivity. However, the U.S. Environmental Protection Agency (EPA) has clarified that most medicinal forms of nitroglycerin are not considered hazardous waste because they do not exhibit this reactivity characteristic.[1] Despite this federal guidance, state and local regulations may vary, with some jurisdictions still classifying medicinal nitroglycerin as hazardous waste. Therefore, a cautious approach is recommended.
Key Experimental Protocols for Nitroglycerin Disposal
While specific experimental protocols for the chemical neutralization of nitroglycerin in a laboratory setting are not commonly provided due to its potential hazards, the primary protocol for disposal revolves around waste segregation and management as outlined below.
Data on Nitroglycerin Waste Classification
| Waste Classification | Regulatory Body | Notes |
| P-listed Hazardous Waste (P081) | EPA (Resource Conservation and Recovery Act - RCRA) | Applies to pure, unused nitroglycerin.[1][2] |
| Non-Hazardous Pharmaceutical Waste | EPA Guidance (for medicinal forms) | Applies to most healthcare setting-related nitroglycerin waste that does not exhibit reactivity.[1] |
| State-Specific Regulations | Various State Environmental Agencies | Can be more stringent than federal regulations, potentially classifying medicinal nitroglycerin as hazardous. |
Disposal Workflow for Angistat (Nitroglycerin)
The following diagram outlines the decision-making process and steps for the proper disposal of Angistat (Nitroglycerin) in a laboratory setting.
Section 2: Disposal of Orlistat
Orlistat is generally not considered a hazardous chemical according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[3] However, some safety data sheets indicate that it can be harmful to aquatic life with long-lasting effects, meaning release into the environment should be avoided.[4]
Key Experimental Protocols for Orlistat Disposal
Similar to nitroglycerin, there are no specific chemical neutralization protocols for Orlistat in a standard laboratory setting. The focus is on proper segregation and disposal as non-hazardous pharmaceutical waste.
Data on Orlistat Waste Classification
| Waste Classification | Regulatory Body | Notes |
| Non-Hazardous Chemical | OSHA | Not considered hazardous under 29 CFR 1910.1200.[3] |
| Aquatic Hazard | GHS Classification (in some SDS) | May be harmful to aquatic life with long-lasting effects.[4] |
| General Pharmaceutical Waste | Local and Environmental Regulations | Should be disposed of in accordance with local regulations for non-hazardous pharmaceuticals.[3][5] |
Disposal Workflow for Orlistat
The following diagram illustrates the recommended disposal procedure for Orlistat.
General Recommendations for Laboratory Pharmaceutical Waste
For both substances, and for any pharmaceutical waste in a laboratory setting, the following best practices should always be followed:
-
Do not flush expired or unused medications down the toilet or pour them down the sink, as this can contaminate waterways.[6][7]
-
Segregate pharmaceutical waste from other chemical and biological waste streams.
-
Use clearly labeled, sealed containers for waste collection.
-
Consult your institution's EHS department for specific guidance and to arrange for pickup by a licensed hazardous waste disposal company.
-
Maintain accurate records of all disposed chemical waste as required by regulations.
References
- 1. usbioclean.com [usbioclean.com]
- 2. medline.com [medline.com]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. guinama.com [guinama.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Operational Guide for Handling Ovalicin ("Angiostat")
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Ovalicin (B1677816), a potent angiogenesis inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Given that "Angiostat" is identified as Ovalicin (CAS 121938-23-6), a potent angiogenesis inhibitor, it is imperative to handle this compound with appropriate caution to minimize exposure. The following personal protective equipment is recommended for all procedures involving Ovalicin in solid or solution form.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving recommended. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory Coat | Fully buttoned. | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved. | Recommended when handling the solid compound to prevent inhalation of airborne particles. |
Handling Procedures:
-
Ventilation: Handle Ovalicin in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or preparing stock solutions.
-
Avoid Dust Formation: When working with powdered Ovalicin, handle it carefully to avoid generating dust.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where Ovalicin is handled. Wash hands thoroughly after handling.
Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal.
-
Small Spills (Liquid): Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the procedures for small spills. Prevent the material from entering drains or waterways.
Disposal Plan
All waste materials contaminated with Ovalicin should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid Ovalicin waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing Ovalicin in a clearly labeled, sealed, and leak-proof container.
-
Disposal Route: Dispose of all Ovalicin waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Mechanism of Action and Experimental Workflow
Ovalicin is a potent, irreversible inhibitor of Methionine Aminopeptidase (B13392206) 2 (MetAP2).[1][2][3][4][5][6][7] This enzyme is crucial for the post-translational processing of proteins by cleaving the N-terminal methionine. Inhibition of MetAP2 in endothelial cells leads to cell cycle arrest and the suppression of proliferation, thereby inhibiting angiogenesis.[1][2][4][5][6]
Signaling Pathway of Ovalicin Action
Caption: Mechanism of action of Ovalicin in inhibiting angiogenesis.
Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation)
This protocol outlines a common method to assess the anti-angiogenic effects of Ovalicin using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).
-
Preparation of Matrigel:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in complete endothelial cell growth medium.
-
Seed 1 x 10^4 HUVECs into each Matrigel-coated well.
-
Treat the cells with varying concentrations of Ovalicin (e.g., 0.1, 1, 10, 100 nM) or a vehicle control (e.g., DMSO).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Monitor the formation of capillary-like structures (tubes) using a microscope.
-
Capture images of the tube networks in each well.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis:
-
Compare the quantitative data from the Ovalicin-treated groups to the vehicle control to determine the dose-dependent inhibitory effect on tube formation.
-
Caption: Workflow for an in vitro tube formation assay with Ovalicin.
References
- 1. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single Amino Acid Residue Defines the Difference in Ovalicin Sensitivity between Type I and II Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular recognition of angiogenesis inhibitors fumagillin and ovalicin by methionine aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of natural product ovalicin sensitive type 1 methionine aminopeptidases: molecular and structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
